Thimerosal
描述
属性
IUPAC Name |
sodium;(2-carboxylatophenyl)sulfanyl-ethylmercury | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2S.C2H5.Hg.Na/c8-7(9)5-3-1-2-4-6(5)10;1-2;;/h1-4,10H,(H,8,9);1H2,2H3;;/q;;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKIYNMVFMVABJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Hg]SC1=CC=CC=C1C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9HgO2S.Na, C9H9HgNaO2S | |
| Record name | MERCURY((O-CARBOXYPHENYL)THIO)ETHYL, SODIUM SALT | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20596 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3025540 | |
| Record name | Thimerosal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3025540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Mercury((o-carboxyphenyl)thio)ethyl, sodium salt is a light cream-colored crystalline powder with a slight odor: pH (1% aqueous solution) 6.7. Slight odor. (NTP, 1992), Light cream-colored crystalline powder with a slight odor; [CAMEO] | |
| Record name | MERCURY((O-CARBOXYPHENYL)THIO)ETHYL, SODIUM SALT | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20596 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thimerosal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1101 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), 1 gram dissolves in about 8 ml of alcohol; practically insoluble in benzene and ether, 1 gram dissolves in about 1 ml of water | |
| Record name | MERCURY((O-CARBOXYPHENYL)THIO)ETHYL, SODIUM SALT | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20596 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thimerosal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11590 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | THIMEROSAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7151 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Cream colored, crystalline powder | |
CAS No. |
54-64-8 | |
| Record name | MERCURY((O-CARBOXYPHENYL)THIO)ETHYL, SODIUM SALT | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20596 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thimerosal [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thimerosal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11590 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mercurate(1-), ethyl[2-(mercapto-.kappa.S)benzoato(2-)-.kappa.O]-, sodium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thimerosal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3025540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiomersal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.192 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIMEROSAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2225PI3MOV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | THIMEROSAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7151 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
450 to 451 °F (decomposes) (NTP, 1992) | |
| Record name | MERCURY((O-CARBOXYPHENYL)THIO)ETHYL, SODIUM SALT | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20596 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thimerosal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11590 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Thimerosal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies related to thimerosal. The information is intended to serve as a technical resource for professionals in research, science, and drug development.
Chemical Identity and Structure
This compound, also known as thiomersal, is an organomercury compound that has been historically used as an antiseptic and an antifungal agent, most notably as a preservative in vaccines and other biological and pharmaceutical products.[1][2][3] It is the sodium salt of ethyl(2-mercaptobenzoato-(2-)-O,S)mercurate(1-).[1]
-
IUPAC Name: Ethyl(2-mercaptobenzoato-(2-)-O,S)mercurate(1-) sodium[1]
-
Synonyms: Thiomersal, Merthiolate, Sodium ethylmercurithiosalicylate[1][2]
-
CAS Number: 54-64-8[1]
The structure of this compound features a mercury(II) atom with a linear coordination geometry, bonded to the sulfur atom of thiosalicylic acid and the carbon atom of an ethyl group.[1] The carboxylate group of the thiosalicylate ligand confers water solubility to the molecule.[1]
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
This compound is a light cream-colored or white crystalline powder with a slight, characteristic odor.[1][5][6] It is an organomercurial salt comprised of approximately 49% mercury by weight.[3][7]
Data Presentation: Physicochemical Properties
| Property | Value | Reference(s) |
| Appearance | White or slightly yellow crystalline powder | [1][8] |
| Melting Point | 232-237 °C (with decomposition) | [1][4][9] |
| Flash Point | 250 °C | [2][4][9] |
| Density | 2.508 g/cm³ | [1] |
| Water Solubility | 1 g/mL (1000 g/L) at 20 °C | [1][6] |
| Ethanol Solubility | ~125 g/L (1 g in ~8 mL) | |
| Other Solubilities | Soluble in ether and methanol (0.1 g/mL) | [4][6] |
| pH | 6.0 - 8.0 (for a 10g/L aqueous solution at 25°C) | [4][10] |
| LogP (estimated) | -1.88 | [7] |
Stability and Reactivity
This compound is stable in air but is sensitive to light and may degrade in sunlight.[4][7][11] Aqueous solutions can be sterilized by autoclaving but remain light-sensitive.[6] The stability of this compound in solution is influenced by several factors:
-
pH: Solutions are most stable to light at a pH between 5 and 7.[6] In slightly acidic solutions, it can precipitate as the corresponding acid, which slowly decomposes.
-
Metals: The rate of oxidation in solution is significantly increased by trace amounts of copper ions.[6] The use of edetic acid (EDTA) can help stabilize solutions.[6]
-
Incompatibilities: this compound is incompatible with strong acids, strong bases, strong oxidizing agents, iodine, and heavy metal salts.[2][4][6] Sodium chloride has been shown to have a detrimental effect on its stability.[12]
In aqueous environments, this compound can decompose into thiosalicylic acid and an ethylmercury cation.[13][14] Further degradation can yield 2,2′-dithiosalicylic acid.[14]
Mechanism of Action
The antimicrobial and antifungal properties of this compound stem from the ethylmercury moiety.[15] Upon entering a microbial cell, the ethylmercury component binds with high affinity to sulfhydryl (-SH) groups present in essential enzymes and proteins.[15][16] This binding irreversibly inhibits vital metabolic pathways, such as cellular respiration, leading to microbial stasis or death.[15]
Caption: this compound's mechanism of antimicrobial action.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The molecular structure has been confirmed by single-crystal X-ray diffraction.[17][18][19]
Data Presentation: Spectroscopic Properties
| Technique | Data Highlights | Reference(s) |
| ¹³C NMR | (D₂O, δ in ppm): 15.9 (CH₃), 28.3 (CH₂), 128.0, 128.2, 130.5, 132.5, 137.6, 147.0 (Aromatic C), 181.4 (COO) | [18] |
| ¹H NMR | (C₆D₆, δ in ppm): 0.75 (t, CH₃), 0.95 (q, CH₂) 6.89 (t, p-ArH), 6.97 (t, m-ArH), 7.42 (d, o-ArH) | [18] |
| Mass Spec. | Can be analyzed by LC-ICP-MS to determine total mercury and speciation of decomposition products. | [20][21] |
| IR Spectrum | Conforms to structure. | [16] |
Experimental Protocols
A. High-Performance Liquid Chromatography (HPLC) for Stability Testing
This method is used to assess the stability of this compound in formulations and quantify its degradation products, such as thiosalicylic acid and 2,2'-dithiosalicylic acid.
Methodology:
-
System: A standard HPLC system with a constant-flow pump, injector, variable wavelength UV detector, and an integrator.[22]
-
Column: Spherisorb RP-18 (5 µm particle size, 21 cm x 4.6 mm ID) or equivalent C18 column.[22]
-
Mobile Phase: A mixture of methanol, water, and o-phosphoric acid (e.g., 65:35:0.9 v/v/v).[22]
-
Flow Rate: 0.6 mL/min.[22]
-
Detection: UV detection at 222 nm.[22]
-
Elution: Isocratic elution at ambient temperature.[22]
-
Sample Preparation: Stock solutions are prepared by accurately weighing and dissolving the compound in purified water. Standard and test solutions are prepared by diluting the stock solutions to the desired concentration range.[22]
Caption: General workflow for HPLC analysis of this compound.
B. Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS)
This hyphenated technique is employed for the quantitative analysis of this compound in complex biological products like vaccines and for the speciation of its mercury-containing decomposition products.[13][20][21]
Methodology:
-
System: A liquid chromatography system interfaced with an inductively coupled plasma mass spectrometer.[20][21]
-
Objective: To separate mercury species chromatographically and detect them with the high sensitivity and elemental specificity of ICP-MS.
-
Sample Types: Vaccines, toxoids, and diluents containing this compound.[20][21]
-
Analysis:
-
Flow Injection (FI-ICP-MS): Often used in conjunction with LC-ICP-MS to determine the total mercury content, ensuring that all mercury species in the sample are accounted for by the chromatographic method.[20][21]
Caption: Workflow for mercury speciation using LC-ICP-MS.
References
- 1. Thiomersal - Wikipedia [en.wikipedia.org]
- 2. This compound CAS 54-64-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. fda.gov [fda.gov]
- 4. 54-64-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. This compound | 54-64-8 [chemicalbook.com]
- 7. This compound | C9H9HgNaO2S | CID 16684434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. discofinechem.com [discofinechem.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound CAS#: 54-64-8 [m.chemicalbook.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. Influence of isotonic agents on the stability of this compound in ophthalmic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro study of this compound reactions in human whole blood and plasma surrogate samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nikichemie.com [nikichemie.com]
- 16. usbio.net [usbio.net]
- 17. Molecular structures of this compound (Merthiolate) and other arylthiolate mercury alkyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Determination of this compound in biological products by liquid chromatography with inductively coupled plasma mass spectrometric detection - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 21. Determination of this compound in biological products by liquid chromatography with inductively coupled plasma mass spectrometric detection - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 22. tandfonline.com [tandfonline.com]
The Genesis of a Potent Antiseptic: A Technical History of Thimerosal
A deep dive into the synthesis, early experimental validation, and mechanistic underpinnings of the organomercurial antiseptic, Thimerosal.
Executive Summary
Discovered in the late 1920s by Morris Kharasch, this compound, known commercially as Merthiolate, emerged as a highly effective antiseptic and preservative, significantly surpassing the efficacy of established agents of its time. This technical guide explores the history of its discovery, detailing the original synthesis process and the seminal experiments that established its potent antimicrobial properties. We provide an in-depth look at the experimental protocols from the foundational 1931 study by Powell and Jamieson, which quantified its superiority over phenol. Furthermore, this document elucidates the molecular mechanisms of this compound's action, focusing on its interaction with sulfhydryl groups and its profound impact on intracellular calcium signaling, leading to microbial cell death. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive technical overview of this historically significant antiseptic.
Discovery and Synthesis
This compound, an organomercury compound, was first synthesized by Morris S. Kharasch at the University of Maryland.[1] The patent for this novel alkyl mercuric sulfur compound was filed in 1927 and granted in 1928.[2][3] Commercialized by Eli Lilly and Company, it was introduced as Merthiolate and quickly found widespread use as a topical antiseptic and a preservative in a variety of products, including vaccines, beginning in the 1930s.[4][5]
Original Synthesis Protocol
The synthesis of this compound, as described in early patents and chemical literature, involves a two-step process.[1][3][6] The first step is the preparation of ethylmercuric chloride, followed by its reaction with thiosalicylic acid. A modern interpretation of this synthesis is detailed below.
Step 1: Preparation of Chloroethylmercury
This step involves the reaction of mercuric chloride with an ethylating agent. A common method utilizes aluminum diethyl monochloride in an organic solvent.[6]
-
Reactants: Mercuric chloride (HgCl₂), Aluminum diethyl monochloride ((C₂H₅)₂AlCl)
-
Solvent: n-hexane or dichloromethane
-
Procedure:
-
Mercuric chloride is added to the organic solvent in a reaction vessel equipped for reflux and stirring.
-
A solution of aluminum diethyl monochloride is added dropwise to the stirred suspension.
-
The reaction mixture is refluxed for several hours.
-
The resulting mixture is then washed with aqueous hydrochloric acid and subsequently with deionized water to remove impurities.
-
The organic layer is separated, and the chloroethylmercury is isolated.
-
Step 2: Synthesis of this compound (Sodium Ethylmercurithiosalicylate)
The chloroethylmercury is then reacted with thiosalicylic acid in an alkaline solution.[1][6]
-
Reactants: Chloroethylmercury (C₂H₅HgCl), Thiosalicylic acid (C₇H₆O₂S), Sodium hydroxide (NaOH)
-
Solvent: Water and ethanol
-
Procedure:
-
Thiosalicylic acid is dissolved in an aqueous solution of sodium hydroxide to form sodium thiosalicylate.
-
Chloroethylmercury is dissolved in a separate aqueous sodium hydroxide solution.
-
The two solutions are mixed under stirring.
-
The pH of the resulting solution is adjusted with acid to precipitate this compound acid.
-
The this compound acid is then isolated by filtration.
-
The purified this compound acid is reacted with a sodium-containing base, such as sodium hydroxide in ethanol, to form the final product, this compound (sodium ethylmercurithiosalicylate).
-
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Early Experimental Validation of Antiseptic Efficacy
The landmark 1931 study by H. M. Powell and W. A. Jamieson, titled "Merthiolate as a Germicide," was instrumental in establishing the antiseptic credentials of this compound.[7][8] This research provided the first quantitative evidence of its potent bactericidal and bacteriostatic properties.
Experimental Protocol: The Reddish Technique (Phenol Coefficient Test)
Powell and Jamieson employed the Reddish technique, a modification of the Rideal-Walker test, to determine the phenol coefficient of Merthiolate.[7][9] This method compares the bactericidal efficacy of a disinfectant to that of phenol under standardized conditions.
-
Test Organisms: Staphylococcus aureus and Bacillus typhosus (Salmonella enterica serovar Typhi).
-
Culture Medium: Standard nutrient broth.
-
Procedure:
-
A series of dilutions of both phenol and Merthiolate were prepared in sterile water.
-
A standardized suspension of the test organism was added to each dilution.
-
At timed intervals (typically 5, 10, and 15 minutes), a sample from each dilution was transferred to a tube of sterile nutrient broth.
-
These subculture tubes were then incubated to observe for bacterial growth.
-
The highest dilution of the disinfectant that killed the bacteria in a given time period was determined and compared to the highest dilution of phenol that produced the same result.
-
-
Phenol Coefficient Calculation: The phenol coefficient is calculated by dividing the highest dilution of the test disinfectant that kills the microorganisms in 10 minutes but not in 5 minutes by the corresponding dilution of phenol.
Experimental Workflow for the Reddish Technique
Caption: Workflow of the Reddish Technique for Phenol Coefficient determination.
Quantitative Efficacy Data
The 1931 study by Powell and Jamieson demonstrated the remarkable potency of Merthiolate.[7][8]
| Parameter | Value | Organism(s) | Reference |
| Phenol Coefficient | 40-50 | Staphylococcus aureus, Bacillus typhosus | [7] |
| Inhibitory Dilution | 1:1,000,000 | Bacillus typhosus | [7] |
Table 1: Antiseptic Efficacy of Merthiolate (this compound) from Powell and Jamieson (1931)
The results indicated that Merthiolate was 40 to 50 times more effective as a germicide than phenol against both a Gram-positive coccus and a Gram-negative bacillus.[7]
Early Toxicity Studies
The initial investigations also included acute toxicity studies in animals to establish a preliminary safety profile.[10]
| Animal | Maximum Tolerated Dose (Intravenous) | Reference |
| Rabbit | 25 mg/kg | [10] |
| Rat | 45 mg/kg | [10] |
Table 2: Acute Toxicity of this compound in Animals from Early Studies
These early studies suggested a relatively low order of acute toxicity for this compound.[10]
Mechanism of Action
The antimicrobial activity of this compound is primarily attributed to its ethylmercury moiety, which exerts its effects through two main pathways: interaction with sulfhydryl groups and disruption of intracellular calcium homeostasis.[1][11]
Sulfhydryl Group Inhibition
The ethylmercury cation (C₂H₅Hg⁺) has a high affinity for sulfhydryl (-SH) groups present in the cysteine residues of proteins.[1] This interaction leads to the inhibition of a wide range of enzymes that are critical for cellular function, including those involved in metabolism and cell division.
Calcium Mobilization
This compound is a potent mobilizer of intracellular calcium ([Ca²⁺]i).[11] It induces the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum, and also promotes an influx of extracellular Ca²⁺.[11] This disruption of calcium signaling can trigger a cascade of downstream events, including apoptosis.
Signaling Pathways
Recent research has further elucidated the signaling pathways affected by this compound. It has been shown to induce apoptosis through the mitochondrial pathway.[12] This involves the release of cytochrome c, which in turn activates caspase-9 and caspase-3, key executioners of apoptosis.[12] Furthermore, this compound can inhibit the pro-survival PI3K/Akt/survivin pathway, further promoting cell death.[5]
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound's multifaceted mechanism of inducing apoptosis.
Conclusion
The discovery and development of this compound marked a significant advancement in the field of antiseptics and preservatives. Its potent antimicrobial activity, demonstrated in early, rigorous studies, established it as a valuable tool in medicine for decades. The understanding of its mechanism of action, centered on its interaction with sulfhydryl groups and the disruption of calcium signaling, provides a clear picture of its efficacy at the molecular level. This technical guide serves as a comprehensive resource for understanding the foundational science behind this historically important compound.
References
- 1. Thiomersal - Wikipedia [en.wikipedia.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US1672615A - Alkyl mercuric sulphur compound and process of producing it - Google Patents [patents.google.com]
- 4. This compound and Vaccines | FDA [fda.gov]
- 5. This compound and Animal Brains: New Data for Assessing Human Ethylmercury Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101696219A - Method for preparing thiomersalate sodium - Google Patents [patents.google.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 9. youtube.com [youtube.com]
- 10. This compound-Containing Vaccines and Neurodevelopmental Disorders - Immunization Safety Review - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound: a versatile sulfhydryl reagent, calcium mobilizer, and cell function-modulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemical and molecular basis of this compound-induced apoptosis in T cells: a major role of mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Overview of the Thimerosal Synthesis Pathway
An In-depth Technical Guide on the Synthesis Pathway and Precursors of Thimerosal
This technical guide provides a comprehensive overview of the synthesis pathway of this compound, an organomercury compound with a history of use as an antiseptic and preservative. The synthesis is a multi-step process involving the preparation of key precursors, followed by their final reaction to yield the target compound. This document details the chemical reactions, experimental protocols, and quantitative data for the synthesis of this compound and its essential precursors, intended for researchers, scientists, and drug development professionals.
This compound, known chemically as sodium ethylmercurithiosalicylate, is synthesized through the reaction of two primary precursors: ethylmercuric chloride and thiosalicylic acid. The overall synthesis can be broken down into three main stages:
-
Synthesis of Precursor 1: Ethylmercuric Chloride (C₂H₅HgCl)
-
Synthesis of Precursor 2: Thiosalicylic Acid (C₇H₆O₂S)
-
Final Reaction: Synthesis of this compound
The following sections provide detailed methodologies for the synthesis of each component.
Synthesis of Precursor 1: Ethylmercuric Chloride
Ethylmercuric chloride is a key organomercury intermediate in the synthesis of this compound. One common method for its preparation involves the reaction of a Grignard reagent with a mercury salt. An alternative industrial method utilizes an organoaluminum compound.
Experimental Protocol: Synthesis from Mercuric Chloride and Diethyl Aluminum Chloride
This method is adapted from an industrial process and offers high yield and purity.
Reaction: HgCl₂ + (C₂H₅)₂AlCl → C₂H₅HgCl + C₂H₅AlCl₂
Experimental Procedure:
-
To a 2-liter three-necked flask equipped with a reflux condenser, add 543 g of mercuric chloride (HgCl₂) and 700 ml of n-hexane.
-
With stirring, slowly add 506 g of a 25% solution of diethyl aluminum chloride ((C₂H₅)₂AlCl) in n-hexane or dichloromethane over a period of 5 to 6 hours.
-
Control the rate of addition to maintain a gentle reflux.
-
After the addition is complete, continue stirring and allow the reaction mixture to cool to room temperature.
-
The product, ethylmercuric chloride, will precipitate out of the solution.
-
Isolate the solid product by filtration.
-
Wash the product with fresh n-hexane and dry under vacuum.
Quantitative Data for Ethylmercuric Chloride Synthesis
| Parameter | Value | Reference |
| Starting Materials | ||
| Mercuric Chloride (HgCl₂) | 543 g | [1] |
| Diethyl Aluminum Chloride Solution (25%) | 506 g | [1] |
| Solvent (n-hexane) | 700 ml | [1] |
| Reaction Conditions | ||
| Temperature | Reflux | [1] |
| Reaction Time | 5-6 hours (addition) | [1] |
| Product | ||
| Ethylmercuric Chloride (C₂H₅HgCl) | 504.3 g | [1] |
| Yield | 95.1% | [1] |
| Purity | 99.0% | [1] |
| Melting Point | 190-192 °C | [1] |
Synthesis of Precursor 2: Thiosalicylic Acid
Thiosalicylic acid can be prepared through several routes. Two common laboratory methods start from either 2-chlorobenzoic acid or anthranilic acid.
Experimental Protocol: Synthesis from 2-Chlorobenzoic Acid
Reaction: ClC₆H₄COOH + NaSH → HSC₆H₄COOH + NaCl
Experimental Procedure:
-
In a suitable reaction vessel, mix 50 g of 2-chlorobenzoic acid with a small amount of water.
-
Add a solution of 13.5 g of sodium hydroxide in 25 ml of water.
-
Carefully add 100 g of sodium hydrosulfide (NaSH) and 0.5 g of crystallized copper sulphate.
-
Heat the mixture with continuous stirring to 150-200 °C. The mass will turn dark red and melt.
-
Increase the temperature to 250 °C, at which point the mass will thicken and eventually solidify.
-
After cooling, dissolve the melt in 1 liter of water and filter the solution.
-
Precipitate the thiosalicylic acid from the filtrate by adding hydrochloric acid.
-
Collect the precipitate by filtration and wash with cold water.
Experimental Protocol: Synthesis from Anthranilic Acid
This method involves the diazotization of anthranilic acid followed by reaction with a sulfide and subsequent reduction.
Step 1: Diazotization and Formation of Dithiosalicylic Acid
-
In a 2-liter beaker, dissolve 137 g (1 mole) of anthranilic acid in 500 cc of water and 200 cc of concentrated hydrochloric acid. Cool the mixture to approximately 6 °C in an ice bath with stirring.
-
Prepare a solution of 69 g (1 mole) of sodium nitrite in 280 cc of hot water and cool it in ice.
-
Add the sodium nitrite solution to the anthranilic acid solution while keeping the temperature below 5 °C by adding cracked ice.
-
In a separate 4-liter beaker, prepare a sodium disulfide solution by dissolving 260 g (1.1 moles) of crystallized sodium sulfide (Na₂S·9H₂O) and 34 g of powdered sulfur in 290 cc of boiling water. Then add a solution of 40 g of sodium hydroxide in 100 cc of water and cool the mixture to below 5 °C.
-
Slowly add the diazonium salt solution to the cold sodium disulfide solution over 20-30 minutes, maintaining the temperature below 5 °C with the addition of ice.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-50 °C until the evolution of nitrogen ceases.
-
Acidify the solution with concentrated hydrochloric acid to precipitate dithiosalicylic acid. Filter the precipitate.
Step 2: Reduction to Thiosalicylic Acid
-
Mix the moist dithiosalicylic acid cake with 27 g of zinc dust and 300 cc of glacial acetic acid in a 1-liter round-bottomed flask.
-
Reflux the mixture vigorously for about four hours.
-
After cooling, filter the mixture with suction.
-
Suspend the filter cake in 200 cc of water and heat to boiling.
-
Make the solution strongly alkaline with approximately 40 cc of 33% aqueous sodium hydroxide solution and boil for about twenty minutes.
-
Filter the hot solution and precipitate the thiosalicylic acid by adding concentrated hydrochloric acid until the solution is acidic to Congo red paper.
-
Filter the product, wash with water, and dry.
Quantitative Data for Thiosalicylic Acid Synthesis (from Anthranilic Acid)
| Parameter | Value | Reference |
| Starting Materials (per mole of Anthranilic Acid) | ||
| Anthranilic Acid | 137 g | [2] |
| Sodium Nitrite | 69 g | [2] |
| Crystallized Sodium Sulfide (Na₂S·9H₂O) | 260 g | [2] |
| Sulfur | 34 g | [2] |
| Sodium Hydroxide | 40 g | [2] |
| Zinc Dust | 27 g | [2] |
| Reaction Conditions | ||
| Diazotization Temperature | < 5 °C | [2] |
| Reduction | Reflux in glacial acetic acid for 4 hours | [2] |
| Product | ||
| Thiosalicylic Acid (C₇H₆O₂S) | 110-130 g | [2] |
| Yield | 71-84% | [2] |
| Melting Point | 162-163 °C (crude), 163-164 °C (recrystallized) | [2][3] |
Final Reaction: Synthesis of this compound
The final step in the synthesis is the reaction of ethylmercuric chloride with thiosalicylic acid in an alkaline solution.
Experimental Protocol
Reaction: C₂H₅HgCl + HSC₆H₄COONa → C₂H₅HgSC₆H₄COONa + HCl
-
Dissolve 61 g of thiosalicylic acid in 400 ml of deionized water containing 180 ml of 10% sodium hydroxide solution. Heat to 40-50 °C with stirring to ensure complete dissolution, forming a sodium thiosalicylate solution.[1]
-
In a separate vessel, dissolve 100 g of ethylmercuric chloride in 350 ml of water containing 180 ml of 10% sodium hydroxide solution with stirring.[1]
-
Under agitation, mix the two solutions.
-
Allow the reaction to proceed for 30 minutes to one hour.[1]
-
Filter the resulting solution.
-
To the filtrate, add a 10% hydrochloric acid solution to adjust the pH to 2, which precipitates this compound acid.[1]
-
Isolate the this compound acid via solid-liquid separation.
-
The this compound acid is then reacted with a sodium-containing alkaline solution (e.g., sodium hydroxide in ethanol) to produce the final product, this compound (sodium ethylmercurithiosalicylate).[1][4]
Quantitative Data for this compound Synthesis
| Parameter | Value | Reference |
| Starting Materials | ||
| Thiosalicylic Acid | 61 g | [1] |
| Ethylmercuric Chloride | 100 g | [1] |
| Sodium Hydroxide Solution (10%) | 180 ml + 180 ml | [1] |
| Reaction Conditions | ||
| Temperature | 40-50 °C (initial dissolution) | [1] |
| Reaction Time | 30-60 minutes | [1] |
| pH for Precipitation | 2 | [1] |
Visualization of the Synthesis Pathway
The following diagrams illustrate the chemical structures of the key compounds and the overall synthesis pathway.
References
An In-depth Technical Guide on the Core Mechanism of Action of Thimerosal as an Antimicrobial
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thimerosal, an organomercury compound, has served as an effective antimicrobial preservative in pharmaceutical products, including multi-dose vaccine vials, for decades.[1] Its mechanism of action is multifaceted but is primarily rooted in the high reactivity of its ethylmercury component with sulfhydryl (thiol) groups. In aqueous solutions, this compound dissociates to release ethylmercury, which readily forms covalent adducts with free cysteine residues in microbial proteins.[2][3] This interaction leads to the potent inhibition of essential enzymes, disruption of protein structure and function, and a cascade of downstream cellular events.[4][5] These secondary effects include the induction of oxidative stress through the depletion of intracellular thiols like glutathione, disruption of calcium homeostasis, and compromised cell membrane integrity, ultimately leading to microbial cell death.[6][7][8] This guide provides a detailed examination of these mechanisms, supported by quantitative efficacy data and key experimental protocols.
Core Mechanism of Action: Thiol-Mediated Inactivation
The primary antimicrobial activity of this compound stems from its interaction with sulfhydryl groups (-SH) present in microbial proteins and peptides.[4][9] This process is initiated by the decomposition of this compound in aqueous environments.
Decomposition and Ethylmercury Formation
This compound (C₉H₉HgNaO₂S) is a salt that, in solution, metabolizes or degrades into ethylmercury and thiosalicylate.[1][3][10] The ethylmercury cation (EtHg⁺) is the principal active moiety responsible for the antimicrobial effect.[2][11] This degradation is a critical first step that liberates the highly reactive organometallic cation to interact with cellular components.
Formation of Ethylmercury-Protein Adducts
The liberated ethylmercury cation has a strong affinity for and rapidly reacts with the free thiol groups of cysteine residues within microbial proteins.[2][12] This reaction forms a stable S-Hg coordinate bond, creating an ethylmercury-protein adduct.[3] This covalent modification alters the protein's native conformation and, consequently, its biological function.[11][13] The binding of ethylmercury to these critical residues can lead to the inactivation of enzymes essential for microbial survival and metabolism.[4][9] Studies using techniques like mass spectrometry have confirmed the formation of these adducts on various proteins.[12][13]
Downstream Cellular Effects
The widespread formation of ethylmercury-protein adducts triggers several downstream events that contribute to this compound's antimicrobial efficacy.
Inhibition of Key Microbial Enzymes
Many enzymes rely on cysteine residues within their active sites for catalytic function. By binding to these sulfhydryl groups, ethylmercury acts as a potent, non-specific enzyme inhibitor.[4] For example, this compound has been shown to inhibit enzymes like DNA topoisomerase II alpha by reacting with its critical cysteine thiol groups.[12] The inhibition of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), an essential enzyme in bacterial cell wall synthesis, has also been identified as a target.[5] This broad-spectrum enzyme inhibition disrupts vital metabolic and replicative processes, leading to cell death.
Induction of Oxidative Stress and Glutathione Depletion
Glutathione (GSH), a major intracellular antioxidant, is a thiol-containing tripeptide that plays a crucial role in protecting cells from oxidative damage. This compound reacts rapidly with GSH, leading to its depletion.[6][12] The reduction in the intracellular GSH pool compromises the cell's ability to neutralize reactive oxygen species (ROS). This imbalance results in a state of oxidative stress, where ROS accumulate and cause damage to lipids, proteins, and DNA.[7] Studies have shown that this compound induces ROS production, primarily from mitochondria, which is a key step in its cytotoxic pathway.[7]
Disruption of Calcium Homeostasis and Membrane Integrity
This compound has been shown to induce an influx of extracellular calcium (Ca²⁺) into cells.[4][7] This disruption of calcium signaling is often a secondary event following the induction of ROS.[7] Elevated intracellular calcium can activate various degradative enzymes and contribute to apoptosis. Furthermore, this compound can exert a direct damaging effect on the cell membrane, leading to a loss of integrity and increased permeability.[8] This membrane damage, which can occur rapidly at higher concentrations, contributes to necrotic cell death pathways.[8]
Antimicrobial Efficacy: Quantitative Data
The effectiveness of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism.
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus | Gram-positive Bacteria | 6.25 µg/mL (17 µM) | [14][15] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 100 µg/mL (250 µM) | [14][15] |
| Candida albicans | Fungus (Yeast) | 6.25 µg/mL (17 µM) | [14][15] |
| Aspergillus brasiliensis | Fungus (Mold) | 12.5 µg/mL (30 µM) | [14] |
Note: These values represent complete growth inhibition in culture media as reported in the cited studies.[14][15]
Key Experimental Protocols
The elucidation of this compound's mechanism of action relies on several key experimental methodologies.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of an antimicrobial's potency and is typically determined using broth microdilution or agar dilution methods.[16]
Protocol: Broth Microdilution Assay
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) across the wells of a 96-well microtiter plate to create a concentration gradient.[17]
-
Inoculum Preparation: The target microorganism is cultured to a specific density, typically adjusted to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).[17] This suspension is then further diluted.
-
Inoculation: A standardized volume of the diluted microbial suspension is added to each well of the microtiter plate containing the this compound dilutions. Positive (microbe, no this compound) and negative (medium only) control wells are included.
-
Incubation: The plate is incubated under optimal growth conditions (e.g., 37°C for 20-24 hours for bacteria).[17]
-
Result Interpretation: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound in which no visible growth is observed.[16] Colorimetric indicators like Resazurin can also be used to assess metabolic activity.[18]
Analysis of Ethylmercury-Protein Adduct Formation
Detecting the covalent binding of ethylmercury to proteins is crucial for confirming the primary mechanism of action.
Protocol: Mass Spectrometry (MS) Analysis
-
Incubation: A purified microbial protein of interest (or a total cell lysate) is incubated with a known concentration of this compound under controlled conditions (e.g., physiological pH).
-
Sample Preparation: The protein sample is desalted and purified to remove unbound this compound and other interfering substances. For complex mixtures, this may involve chromatographic separation (e.g., liquid chromatography, LC).[13]
-
Mass Analysis: The sample is introduced into a mass spectrometer (e.g., ESI-MS). The instrument measures the mass-to-charge ratio of the protein.
-
Data Interpretation: The formation of an ethylmercury adduct is confirmed by a specific mass shift in the protein's molecular weight. The ethylmercury moiety (EtHg⁺) adds approximately 229 Da to the mass of the protein for each cysteine residue it binds to.[2] This provides direct evidence of the covalent interaction.
Conclusion
The antimicrobial action of this compound is a well-defined, multi-step process initiated by the cleavage of the ethylmercury group and its subsequent covalent binding to sulfhydryl groups on microbial proteins. This primary interaction disrupts the function of essential enzymes and triggers a cascade of deleterious secondary effects, including severe oxidative stress, loss of calcium homeostasis, and membrane damage. This combination of targeted molecular inactivation and broad cellular disruption accounts for its effectiveness as a broad-spectrum antimicrobial preservative.
References
- 1. fda.gov [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of this compound-Induced Structural Destabilization of a Recombinant Rotavirus P[4] Protein Antigen Formulated as a Multi-Dose Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H9HgNaO2S | CID 16684434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thevaccinemom.com [thevaccinemom.com]
- 7. Sensitization effect of this compound is mediated in vitro via reactive oxygen species and calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Induces DNA Breaks, Caspase-3 Activation, Membrane Damage, and Cell Death in Cultured Human Neurons and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound-Containing Vaccines and Autism: A Review of Recent Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thiol-modulated mechanisms of the cytotoxicity of this compound and inhibition of DNA topoisomerase II alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Interaction of this compound with proteins—ethylmercury adduct formation of human serum albumin and β-lactoglobulin A | Semantic Scholar [semanticscholar.org]
- 14. In vitro assessment of this compound cytotoxicity and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]
- 18. researchgate.net [researchgate.net]
Thimerosal's Effect on Microbial Growth and Inhibition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thimerosal, an organomercury compound, has a long history of use as an effective antimicrobial agent and preservative in a variety of pharmaceutical products, including vaccines.[1][2][3][4] Its broad-spectrum activity against bacteria and fungi has made it a valuable tool in preventing microbial contamination.[2][3][4] This technical guide provides an in-depth analysis of this compound's core antimicrobial properties, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Mechanism of Action
The antimicrobial activity of this compound is primarily attributed to the release of the ethylmercury cation (C2H5Hg+) upon dissolution. This cation readily targets and interacts with sulfhydryl (-SH) groups present in microbial proteins, including essential enzymes.[5] This interaction leads to the formation of stable mercaptides, which effectively inactivates the proteins and disrupts critical cellular functions, ultimately leading to microbial cell death. Key microbial metabolic pathways that are reliant on enzymes with active sulfhydryl groups are thus inhibited.
Below is a diagram illustrating the mechanism of action of this compound on a microbial cell.
Caption: this compound's mechanism of action on a microbial cell.
Quantitative Data on Antimicrobial Efficacy
The effectiveness of this compound is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial microbial inoculum.
Minimum Inhibitory Concentration (MIC) of this compound
The following tables summarize the MIC values of this compound against a range of bacteria and fungi.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacteria
| Bacterial Species | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 6.25[6][7] |
| Pseudomonas aeruginosa | Negative | 100[6][7] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungi
| Fungal Species | Type | MIC (µg/mL) |
| Candida albicans | Yeast | 6.25[6][7] |
| Aspergillus brasiliensis | Mold | 12.5[6][7] |
Experimental Protocols
Accurate determination of this compound's antimicrobial activity relies on standardized and meticulously executed experimental protocols. The following sections provide detailed methodologies for determining the MIC and MBC of this compound.
Preparation of this compound Stock Solution
A stock solution of this compound is the starting point for creating the serial dilutions required for susceptibility testing.
Materials:
-
This compound powder
-
Sterile deionized water or a suitable solvent as recommended by the supplier
-
Sterile tubes or flasks
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Accurately weigh the required amount of this compound powder using a calibrated balance.
-
Dissolve the powder in the appropriate volume of sterile deionized water or other recommended solvent to achieve a desired stock concentration (e.g., 1000 µg/mL).
-
Ensure complete dissolution by vortexing the solution thoroughly.
-
Sterilize the stock solution by filtration through a 0.22 µm filter if not prepared aseptically.
-
Store the stock solution in a sterile, clearly labeled container at the recommended temperature (typically 2-8°C) and protected from light.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.
Materials:
-
Sterile 96-well microtiter plates
-
This compound stock solution
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator
Procedure:
-
Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested, resulting in the highest concentration.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 50 µL from the last well.
-
Prepare the microbial inoculum by suspending colonies from a fresh culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculate each well (except for the sterility control well) with 50 µL of the diluted microbial suspension.
-
Include a growth control well (broth and inoculum, no this compound) and a sterility control well (broth only) on each plate.
-
Seal the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
Below is a workflow diagram for the Broth Microdilution Assay.
Caption: Workflow for the Broth Microdilution Assay.
Time-Kill Kinetic Assay
The time-kill kinetic assay provides information on the rate at which an antimicrobial agent kills a microbial population over time.
Materials:
-
This compound stock solution
-
Sterile culture tubes or flasks
-
Sterile broth (e.g., MHB)
-
Standardized microbial inoculum
-
Neutralizer solution (e.g., Dey-Engley neutralizing broth or other validated neutralizer containing sodium thioglycolate or sodium thiosulfate)
-
Sterile saline for dilutions
-
Agar plates for colony counting
-
Incubator and shaker
-
Timer
Procedure:
-
Prepare tubes or flasks containing broth with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control tube without this compound.
-
Inoculate each tube with the standardized microbial suspension to achieve a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Immediately after inoculation (time zero) and at specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Immediately transfer the aliquot into a tube containing a validated neutralizer solution to inactivate the this compound.
-
Perform serial dilutions of the neutralized sample in sterile saline.
-
Plate a known volume of each dilution onto appropriate agar plates.
-
Incubate the plates until colonies are visible.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and this compound concentration.
-
Plot the log10 CFU/mL against time for each concentration to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Below is a workflow diagram for the Time-Kill Kinetic Assay.
Caption: Workflow for the Time-Kill Kinetic Assay.
Conclusion
This compound remains a potent antimicrobial agent with a well-understood mechanism of action. Its effectiveness against a broad spectrum of bacteria and fungi, as demonstrated by quantitative data, underscores its utility as a preservative. The detailed experimental protocols provided in this guide offer a framework for the accurate and reproducible assessment of this compound's antimicrobial properties, which is essential for its continued and appropriate use in pharmaceutical and research settings. Careful adherence to these standardized methods will ensure reliable data for regulatory submissions, product development, and scientific research.
References
- 1. Thymol combined with SAEW for the eradication of mature Pseudomonas aeruginosa biofilms and reduction of bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. This compound-Containing Vaccines and Autism: A Review of Recent Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Vaccines | Vaccine Safety | CDC [cdc.gov]
- 5. Survival of plasmid-containing strains of Escherichia coli, Pseudomonas aeruginosa and Staphylococcus aureus in phenylmercuric nitrate and thiomersal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro assessment of this compound cytotoxicity and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Ethylmercury's Impact on Cellular Machinery: A Technical Guide to Affected Biochemical Pathways
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today details the significant influence of ethylmercury on critical biochemical pathways within human cells. This whitepaper, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the molecular mechanisms of ethylmercury toxicity, focusing on mitochondrial dysfunction, oxidative stress, and the disruption of key enzymatic processes. The guide presents a thorough compilation of quantitative data, detailed experimental methodologies, and visual representations of the affected signaling cascades to facilitate a deeper understanding of ethylmercury's cellular impact.
Ethylmercury, a potent organomercurial, exerts its toxic effects primarily through its high affinity for sulfhydryl groups, leading to widespread disruption of protein structure and function. This interaction is a central element in its ability to induce cellular damage, particularly within the nervous system. The developing brain is especially susceptible to the neurotoxic effects of this compound.
One of the most significant consequences of ethylmercury exposure is the impairment of mitochondrial function. Ethylmercury acts as a direct mitochondrial toxin, inhibiting the electron transport chain, which leads to a decrease in cellular energy production and an increase in the generation of reactive oxygen species (ROS) such as superoxide and hydrogen peroxide. This surge in ROS overwhelms the cell's antioxidant defenses, causing extensive oxidative damage to vital components, including mitochondrial DNA and proteins. This cascade of events can ultimately trigger programmed cell death, or apoptosis, through the activation of effector caspases like caspase-3.
The guide further elucidates how ethylmercury exacerbates oxidative stress by depleting intracellular levels of glutathione (GSH), a critical antioxidant molecule. Ethylmercury directly binds to GSH, rendering it inactive and diminishing the cell's capacity to neutralize harmful free radicals. Furthermore, it inhibits key enzymes in the thioredoxin system and the pentose phosphate pathway, which are essential for maintaining a reduced intracellular environment and regenerating antioxidant defenses.
This in-depth resource provides structured tables summarizing the quantitative effects of ethylmercury on various cellular parameters, including enzyme inhibition and the reduction of antioxidant levels. Detailed experimental protocols for key assays are also provided to enable researchers to replicate and build upon the cited findings. To further clarify the complex interactions, the whitepaper includes diagrams of the affected biochemical pathways generated using the Graphviz DOT language.
Quantitative Impact of Ethylmercury on Biochemical Parameters
The following tables summarize the dose-dependent effects of ethylmercury on key cellular components and enzymatic activities as reported in various in vitro studies.
Table 1: Inhibition of Thioredoxin System Enzymes by Ethylmercury
| Cell Line | Enzyme | Ethylmercury Concentration | % Inhibition | Reference |
| Neuroblastoma | Thioredoxin (Trx) | Not Specified | Up to 60% | [1] |
| Neuroblastoma | Thioredoxin Reductase (TrxR) | Not Specified | Up to 80% | [1] |
| Hepatoma | Thioredoxin (Trx) & Thioredoxin Reductase (TrxR) | Not Specified | Almost 100% | [1] |
| Purified Rat TrxR | Thioredoxin Reductase (TrxR) | 19.7 nM (IC50) | 50% | [2] |
Table 2: Effect of Ethylmercury on Glutathione (GSH) Levels
| Cell Line | Ethylmercury Concentration | % Reduction in GSH | Reference |
| C6 Glioma Cells | ~5.05 µM (EC50) | Significant reduction | [3] |
| Neuroblastoma & Glioblastoma | Not Specified | Associated with cytotoxicity | [4][5] |
| SH-SY5Y Cells | 5 µM | 40% | [6] |
Table 3: Cytotoxicity of Ethylmercury in Different Cell Lines
| Cell Line | Parameter | Value | Reference |
| Neuroblastoma & Liver Cells | GI50 | 1.5 to 20 µM | [1] |
| C6 Glioma Cells | EC50 | 5.05 µM | [3] |
Key Experimental Methodologies
This section provides detailed protocols for experiments crucial to understanding the biochemical impact of ethylmercury.
Measurement of Mitochondrial Respiration in Astrocytes
Objective: To assess the effect of ethylmercury on the oxygen consumption rate of astrocytes as an indicator of mitochondrial function.
Materials:
-
Cultured normal human astrocytes (NHA)
-
Thimerosal (as a source of ethylmercury)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Respiration medium (e.g., MiR05)
-
Substrates and inhibitors of the electron transport chain (e.g., pyruvate, malate, ADP, oligomycin, FCCP, rotenone, antimycin A)
Procedure:
-
Cell Preparation: Culture NHA to the desired confluence. Harvest the cells by trypsinization and resuspend them in fresh culture medium.
-
Respirometer Calibration: Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.
-
Cell Loading: Add a known number of astrocytes (e.g., 1-2 million cells/mL) to the respirometer chambers containing pre-warmed respiration medium.
-
Baseline Respiration: Record the basal oxygen consumption rate (ROUTINE respiration).
-
Ethylmercury Treatment: Add the desired concentration of this compound to the chambers and incubate for a specified period.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
Add substrates for Complex I (e.g., pyruvate and malate) and ADP to measure phosphorylating respiration (OXPHOS).
-
Add oligomycin to inhibit ATP synthase and measure LEAK respiration.
-
Add the uncoupler FCCP in titrations to determine the maximal capacity of the electron transport system (ETS).
-
Add rotenone to inhibit Complex I and then succinate to measure Complex II-linked respiration.
-
Add antimycin A to inhibit Complex III and measure residual oxygen consumption (ROX).
-
-
Data Analysis: Analyze the oxygen flux to determine the rates of different respiratory states. Compare the results from ethylmercury-treated cells to untreated controls.
Quantification of Oxidative DNA Damage
Objective: To measure the extent of DNA damage, specifically the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), in cells exposed to ethylmercury.
Materials:
-
Cultured cells (e.g., human neuroblastoma cells)
-
Ethylmercury chloride
-
DNA extraction kit
-
Enzymatic digestion cocktail (e.g., nuclease P1, alkaline phosphatase)
-
High-performance liquid chromatography (HPLC) system with an electrochemical detector (ECD) or a mass spectrometer (LC-MS/MS)
-
8-OHdG standard
Procedure:
-
Cell Culture and Treatment: Culture cells and expose them to various concentrations of ethylmercury for a defined period.
-
DNA Isolation: Harvest the cells and isolate genomic DNA using a commercial DNA extraction kit, taking precautions to prevent artificial oxidation during the process.
-
DNA Digestion: Enzymatically digest the isolated DNA to individual deoxynucleosides.
-
HPLC Analysis:
-
Inject the digested DNA sample into the HPLC-ECD or LC-MS/MS system.
-
Separate the deoxynucleosides using a suitable column and mobile phase.
-
Detect and quantify 8-OHdG and a reference nucleoside (e.g., 2'-deoxyguanosine) based on their retention times and peak areas compared to known standards.
-
-
Data Normalization: Express the level of oxidative DNA damage as the ratio of 8-OHdG to the reference nucleoside (e.g., 8-OHdG per 10^6 dG).
Determination of Intracellular Glutathione (GSH) Levels
Objective: To quantify the concentration of reduced glutathione in cells following exposure to ethylmercury.
Materials:
-
Cultured cells
-
Ethylmercury chloride
-
Assay buffer (e.g., phosphate-buffered saline)
-
Metaphosphoric acid (for protein precipitation)
-
GSH assay kit (e.g., based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB)
-
Microplate reader
Procedure:
-
Cell Lysis and Deproteinization: After treatment with ethylmercury, lyse the cells and precipitate the proteins using an acid such as metaphosphoric acid.
-
Centrifugation: Centrifuge the samples to pellet the precipitated protein.
-
GSH Assay:
-
Transfer the supernatant to a new microplate.
-
Add the components of the GSH assay kit, which typically include DTNB and glutathione reductase.
-
The reaction of GSH with DTNB produces a colored product (TNB), which can be measured spectrophotometrically at a specific wavelength (e.g., 412 nm). The rate of color change is proportional to the GSH concentration.
-
-
Standard Curve: Prepare a standard curve using known concentrations of GSH.
-
Calculation: Determine the GSH concentration in the samples by comparing their absorbance values to the standard curve. Normalize the results to the total protein content of the cell lysate.
Visualizing the Impact: Signaling Pathways and Workflows
The following diagrams, created using the Graphviz DOT language, illustrate the key biochemical pathways affected by ethylmercury and a general experimental workflow.
Caption: Ethylmercury disrupts mitochondrial function, leading to oxidative stress and apoptosis.
Caption: Ethylmercury depletes key antioxidant systems, increasing cellular vulnerability to oxidative stress.
Caption: A streamlined workflow for investigating the cytotoxic effects of ethylmercury on cultured cells.
References
- 1. Toxicological effects of thiomersal and ethylmercury: Inhibition of the thioredoxin system and NADP(+)-dependent dehydrogenases of the pentose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the human thioredoxin system. A molecular mechanism of mercury toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study on methyl- and ethylmercury-induced toxicity in C6 glioma cells and the potential role of LAT-1 in mediating mercurial-thiol complexes uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound neurotoxicity is associated with glutathione depletion: protection with glutathione precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. researchgate.net [researchgate.net]
Thimerosal in Aqueous Solutions: A Technical Guide to Degradation Products and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the degradation of thimerosal in aqueous solutions. It details the primary degradation products, the factors influencing stability, and the analytical methodologies for their characterization and quantification. This document is intended to serve as a valuable resource for professionals in pharmaceutical development, quality control, and research.
Introduction to this compound and its Stability
This compound is an organomercury compound that has been historically used as an antimicrobial preservative in various pharmaceutical products, including vaccines, ophthalmic solutions, and biologics. Its efficacy is attributed to the release of the ethylmercury cation. However, the stability of this compound in aqueous solutions is a critical concern, as its degradation can lead to a loss of preservative effectiveness and the formation of potentially toxic byproducts. The degradation process is influenced by several factors, including pH, temperature, light exposure, and the presence of other chemical entities in the formulation.
This compound Degradation Pathways
The degradation of this compound in an aqueous environment is a multifaceted process that leads to the formation of several key products. The primary degradation pathway involves the cleavage of the carbon-sulfur bond, releasing ethylmercury and thiosalicylate moieties.
The initial degradation products are ethylmercuric hydroxide and thiosalicylic acid [1]. Thiosalicylic acid can further oxidize to form 2,2'-dithiosalicylic acid [1]. Under prolonged reaction times, ethylmercuric hydroxide can be reduced to elemental mercury [1].
In the presence of copper ions, the degradation pathway can also lead to the formation of 2-sulfobenzoic acid and 2-sulfinobenzoic acid [2]. The presence of sodium chloride in solutions has been shown to accelerate the decomposition of this compound[1].
The following diagram illustrates the primary degradation pathways of this compound in an aqueous solution.
Caption: Primary degradation pathways of this compound in aqueous solution.
Factors Influencing this compound Degradation
The rate and extent of this compound degradation are significantly influenced by various physical and chemical factors. Understanding these factors is crucial for the formulation and storage of products containing this compound.
| Factor | Effect on this compound Stability | Reference |
| pH | Degradation is pH-dependent. Acidic conditions can promote the formation of certain degradation products. | [3] |
| Temperature | Increased temperature accelerates the degradation of this compound. | [4] |
| Light | Exposure to light, particularly UV radiation, can induce photodegradation of this compound. | [3][5] |
| Sodium Chloride | The presence of sodium chloride accelerates the decomposition of this compound. | [1] |
| Copper Ions | Copper ions can catalyze the oxidation of degradation products, leading to the formation of 2-sulfobenzoic acid. | [2] |
| Container Material | This compound can be sorbed onto plastic containers, affecting its concentration in solution. | [1] |
| Other Excipients | Ingredients with polyhydroxy groups and chelating agents can form complexes with this compound, potentially reducing its stability and antimicrobial efficacy. | [6] |
Quantitative Analysis of this compound Degradation
The quantification of this compound and its degradation products is essential for stability studies and quality control. The following tables summarize the quantitative data on this compound degradation under different conditions.
Effect of pH and Temperature on this compound Degradation
Photodegradation of this compound
Photocatalytic degradation studies have demonstrated the significant impact of light on this compound stability.
| Condition | Degradation Rate/Efficiency | Reference |
| Visible light active ZnFe2O4/poly(o-phenylenediamine) composite | 90.2% degradation within 6 hours | [2] |
| UVA light assisted TiO2 heterogeneous photocatalysis | Complete degradation within 20 minutes | [3] |
| UV/TiO2 photocatalysis in the presence of oxygen | Faster degradation compared to in the absence of oxygen, with over 60% mineralization. | [5][7] |
Experimental Protocols for Analysis
Accurate analysis of this compound and its degradation products requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.
High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general framework for the analysis of this compound and its primary degradation products. Method validation according to ICH guidelines is crucial for ensuring accuracy, precision, and reliability[8].
Objective: To separate and quantify this compound, thiosalicylic acid, and 2,2'-dithiosalicylic acid in an aqueous sample.
Instrumentation:
-
HPLC system with a UV or electrochemical detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) is commonly used.
-
Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 0.05% trifluoroacetic acid solution or phosphate buffer) is typical. A common mobile phase composition is methanol and 0.05% trifluoroacetic acid solution in a 60:40 ratio[9].
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C[9].
-
Detection:
-
UV Detection: Wavelengths around 222 nm are often used[9].
-
Electrochemical Detection: A glassy-carbon electrode can be used with a potential of +0.9 V vs. Ag/AgCl for the simultaneous detection of this compound and thiosalicylic acid, and +1.2 V for all three compounds (this compound, thiosalicylic acid, and dithiodibenzoic acid)[10].
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to achieve a known concentration.
-
Filter the sample through a 0.45 µm filter before injection to remove any particulate matter.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the standard solutions of this compound, thiosalicylic acid, and 2,2'-dithiosalicylic acid to determine their retention times and to generate a calibration curve.
-
Inject the prepared sample solution.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the amount of each compound in the sample using the calibration curve.
The following diagram illustrates a typical experimental workflow for the HPLC analysis of this compound and its degradation products.
Caption: Experimental workflow for HPLC analysis of this compound.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used as a supplementary method for monitoring the degradation of this compound, although it is less specific than HPLC.
Objective: To monitor the change in the UV-Vis spectrum of a this compound solution over time as an indicator of degradation.
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a solution of this compound in the desired aqueous medium (e.g., water, buffer).
-
Record the initial UV-Vis spectrum of the solution (typically from 200 to 400 nm). This compound exhibits characteristic absorption bands[3].
-
Store the solution under the desired degradation conditions (e.g., elevated temperature, light exposure).
-
At regular time intervals, withdraw an aliquot of the solution and record its UV-Vis spectrum.
-
Analyze the changes in the absorbance at specific wavelengths over time to monitor the degradation process. A decrease in the absorbance of this compound's characteristic peaks and the appearance of new peaks can indicate the formation of degradation products.
Conclusion
The degradation of this compound in aqueous solutions is a complex process influenced by a variety of factors. A thorough understanding of the degradation pathways and the ability to accurately quantify both the parent compound and its degradation products are paramount for ensuring the safety and efficacy of pharmaceutical products containing this preservative. The analytical methods outlined in this guide, particularly HPLC, provide the necessary tools for researchers and drug development professionals to conduct comprehensive stability studies and maintain stringent quality control. Further research to obtain more detailed quantitative kinetic data under various conditions would be beneficial for developing predictive models of this compound stability.
References
- 1. Decomposition of this compound in aqueous solution and its determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Influence of isotonic agents on the stability of this compound in ophthalmic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. researchgate.net [researchgate.net]
- 7. New insights on the UV/TiO2 photocatalytic treatment of thiomersal and its 2-sulfobenzoic acid product [ria.utn.edu.ar]
- 8. researchgate.net [researchgate.net]
- 9. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 10. HPLC analysis of this compound and its degradation products in ophthalmic solutions with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Toxicological Studies of Thimerosal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early toxicological studies of Thimerosal, focusing on research conducted prior to the year 2000. The information is intended for researchers, scientists, and professionals involved in drug development who require a detailed understanding of the foundational safety assessments of this organomercury compound. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes described toxicological mechanisms.
Acute Toxicity in Animal Models
The initial toxicological evaluations of this compound, marketed as Merthiolate, were conducted in the 1930s to establish its acute toxicity profile in various animal species. These early studies were fundamental in determining the tolerated doses and identifying target organs for toxicity.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early acute toxicity studies of this compound.
Table 1: Maximum Tolerated Doses of Intravenously Administered this compound in Animals (Pre-2000)
| Animal Species | Maximum Tolerated Dose (mg/kg) | Observation Period | Key Findings at Higher Doses | Reference |
| Rabbit | 20 - 25 | 7 days | Fatalities due to kidney and intestinal disease | [1][2] |
| Rat | 45 | 7 days | Not specified in detail | [1][2] |
| Mouse | 1 - 2 (per 20 grams) | Not specified | Not specified in detail | [2] |
Table 2: In Vitro Cytotoxicity of this compound (Pre-2000)
| Cell Line | Assay | Endpoint | Value (µM) | Reference |
| Murine Inner Medullary Collecting Duct (mIMCD3) | Cytoscreening | 24-h LC50 | 2.9 | [3] |
| Human Embryonic Kidney (HEK293) | Cytoscreening | 24-h LC50 | 9.5 | [3] |
LC50 (Lethal Concentration, 50%) is the concentration of a substance that is fatal to 50% of the cells in a culture.
Experimental Protocols
The following sections detail the methodologies employed in key early toxicological studies.
1.2.1 Acute Intravenous Toxicity in Rabbits, Rats, and Mice (Powell and Jamieson, 1931)
-
Objective: To determine the maximum tolerated intravenous dose of this compound in various animal species.
-
Test Substance: A 1% aqueous solution of this compound (referred to as Merthiolate).
-
Animal Models: Rabbits, rats, and mice.
-
Administration Route: Intravenous injection.
-
Dosage: Varying doses were administered to different groups of animals to identify the dose at which mortality occurred.
-
Observation Period: Animals were observed for a period of 7 days following administration.[4]
-
Endpoints: The primary endpoint was survival. In cases of fatality, gross pathological changes in organs such as the kidneys and intestines were noted.[1]
-
Controls: The use of control animals was not explicitly reported in the summaries of these early studies.[4]
1.2.2 In Vitro Cytotoxicity Assessment in Kidney Cell Lines
-
Objective: To determine the cytotoxic potential of this compound in cultured mammalian kidney cells.
-
Cell Lines: Murine inner medullary collecting duct cells (mIMCD3) and human embryonic kidney cells (HEK293).
-
Test Compounds: this compound and mercuric chloride (HgCl2) were evaluated.
-
Method: The specific cytoscreening assay used is not detailed in the available abstracts, but such assays typically involve exposing cells to a range of concentrations of the test substance for a defined period (in this case, 24 hours). Cell viability is then measured using methods such as MTT or neutral red uptake assays.
-
Endpoint: The 24-hour LC50 value was calculated, representing the concentration of the compound that caused 50% cell death.[3]
Mechanisms of Toxicity
Early research into the mechanisms of this compound's toxicity, predating the year 2000, primarily focused on its interaction with sulfhydryl groups present in proteins and enzymes, leading to cellular dysfunction.
Interaction with Thiol-Containing Molecules
This compound, an organomercurial, readily dissociates to form ethylmercury. Ethylmercury has a high affinity for sulfhydryl (-SH) groups, which are crucial components of many proteins, including enzymes. The binding of ethylmercury to these groups can lead to the inhibition of enzyme activity and disruption of cellular processes.[5]
Signaling and Mechanistic Pathway
References
- 1. This compound-Containing Vaccines and Neurodevelopmental Disorders - Immunization Safety Review - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Evaluation of cytotoxicity attributed to this compound on murine and human kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.aap.org [publications.aap.org]
- 5. ajmhs.umed.edu.al [ajmhs.umed.edu.al]
The Sentinel in the Vial: Thimerosal's Role as a Preservative in Early Vaccines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of widespread vaccination campaigns in the 20th century marked a pivotal moment in public health, leading to the dramatic decline of numerous infectious diseases. A critical, yet often debated, component in the success of many early multi-dose vaccines was the inclusion of preservatives to prevent microbial contamination. Among these, thimerosal, an organomercury compound, was extensively used. This technical guide provides a comprehensive overview of this compound's historical application, its mechanism of action as an antimicrobial agent, quantitative data on its use, and the detailed experimental protocols employed to verify its efficacy and to quantify its presence in vaccine formulations.
Historical Context and Rationale for Use
This compound was first introduced as a preservative in the 1930s to address the significant risk of bacterial and fungal contamination in multi-dose vaccine vials.[1] Prior to the routine use of preservatives, incidents of iatrogenic infections from contaminated vaccines were a serious concern.[2] The use of multi-dose vials was economically and logistically crucial for mass immunization programs, and this compound's potent antimicrobial properties made it an effective solution to ensure the safety and sterility of these life-saving products with each dose administered.[1][3]
Chemical Properties and Degradation
This compound (sodium ethylmercurithiosalicylate) is an organomercurial compound that is approximately 49.6% mercury by weight. In aqueous solutions, such as vaccine formulations, it dissociates to form ethylmercury and thiosalicylate.[4] It is the ethylmercury cation that is primarily responsible for the antimicrobial activity of this compound.[4]
Caption: Dissociation of this compound in aqueous solution.
Mechanism of Antimicrobial Action
The antimicrobial efficacy of this compound is primarily attributed to its degradation product, ethylmercury. Ethylmercury exerts its bacteriostatic and fungistatic effects by readily reacting with sulfhydryl (-SH) groups present in microbial proteins and enzymes.[5] This interaction disrupts critical cellular functions.
The binding of ethylmercury to sulfhydryl groups can lead to:
-
Enzyme Inhibition: Many enzymes rely on cysteine residues with free sulfhydryl groups for their catalytic activity. The binding of ethylmercury can inactivate these essential enzymes, halting metabolic processes.[4]
-
Disruption of Protein Structure: The formation of mercury-sulfur bonds can alter the tertiary structure of proteins, leading to loss of function.[6]
-
Interference with Cell Division: Key proteins involved in cell division and replication contain sulfhydryl groups, and their inactivation can arrest microbial growth.
-
Alteration of Membrane Permeability: While the primary mechanism is sulfhydryl binding, downstream effects can include changes in membrane integrity, further compromising the microorganism.
Caption: Antimicrobial mechanism of ethylmercury.
Quantitative Data
The concentration of this compound in early multi-dose vaccines typically ranged from 0.003% to 0.01%.[7] This concentration was demonstrated to be effective in preventing microbial growth while maintaining a satisfactory safety profile for the intended use.
| Vaccine Component | Concentration Range (%) | Mercury Content per 0.5 mL dose (µg) |
| This compound | 0.003% - 0.01% | ~12.5 - 25 µg |
Experimental Protocols
Antimicrobial Effectiveness Test (AET)
The efficacy of this compound as a preservative was, and continues to be, assessed using a standardized challenge test, outlined in the United States Pharmacopeia (USP), Chapter <51>.[8][9][10] The fundamental principles of this test were applied to early vaccines containing this compound.
Objective: To evaluate the effectiveness of an antimicrobial preservative in a pharmaceutical product by challenging it with a standardized inoculum of microorganisms.
Materials:
-
Product to be tested (vaccine with this compound)
-
Challenge microorganisms (see table below)
-
Appropriate culture media (e.g., Soybean-Casein Digest Agar, Sabouraud Dextrose Agar)
-
Sterile saline
-
Sterile containers for incubation
-
Incubator set at 20-25°C
Challenge Microorganisms:
| Organism | Type | ATCC Strain |
| Staphylococcus aureus | Bacterium | 6538 |
| Pseudomonas aeruginosa | Bacterium | 9027 |
| Escherichia coli | Bacterium | 8739 |
| Candida albicans | Yeast | 10231 |
| Aspergillus brasiliensis | Mold | 16404 |
Procedure:
-
Inoculum Preparation:
-
Cultures of the challenge microorganisms are grown on appropriate agar.
-
The microorganisms are harvested and suspended in sterile saline.
-
The suspension is adjusted to a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.
-
-
Inoculation of Product:
-
The test product is divided into five separate, sterile containers, one for each challenge microorganism.
-
Each container is inoculated with the corresponding microbial suspension to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL of the product. The volume of the inoculum should be between 0.5% and 1.0% of the volume of the product.
-
-
Incubation and Sampling:
-
The inoculated containers are incubated at 20-25°C for 28 days.
-
Samples are withdrawn from each container at specified intervals (typically 7, 14, and 28 days).
-
-
Enumeration:
-
The number of viable microorganisms in each sample is determined using standard plate count methods.
-
Acceptance Criteria (for parenteral products):
-
Bacteria: Not less than a 1.0 log reduction from the initial count at 7 days, not less than a 3.0 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days.
-
Yeast and Mold: No increase from the initial calculated count at 7, 14, and 28 days. "No increase" is defined as not more than a 0.5 log₁₀ unit higher than the previous value.
Caption: Workflow for Antimicrobial Effectiveness Test (USP <51>).
Analytical Quantification of this compound
Two primary methods have been utilized for the quantification of this compound (as total mercury) in vaccine samples: Cold Vapor Atomic Absorption Spectrophotometry (CVAAS) and High-Performance Liquid Chromatography (HPLC).
Principle: This method involves the chemical reduction of mercury ions to elemental mercury. The volatile elemental mercury is then purged from the sample and carried into the light path of an atomic absorption spectrophotometer, where its absorbance at 253.7 nm is measured.
Procedure Outline:
-
Sample Digestion:
-
A known volume of the vaccine sample is subjected to strong acid digestion (e.g., with nitric acid) and heating to break down the organomercury compound (this compound) and release inorganic mercury ions (Hg²⁺).[11] An oxidizing agent like potassium permanganate or potassium persulfate is often added to ensure complete oxidation of organic mercury.[12]
-
-
Reduction:
-
The digested sample is transferred to a reaction vessel.
-
A reducing agent, typically stannous chloride (SnCl₂) or sodium borohydride (NaBH₄), is added to reduce Hg²⁺ to elemental mercury (Hg⁰).[11]
-
-
Purging and Detection:
-
An inert gas (e.g., argon or nitrogen) is bubbled through the solution, purging the volatile Hg⁰ vapor from the sample.
-
The mercury vapor is carried into a quartz absorption cell in the light path of an atomic absorption spectrophotometer.
-
The absorbance is measured and compared to a calibration curve prepared from mercury standards to determine the concentration of mercury in the original sample.
-
Caption: Workflow for CVAAS analysis of mercury in vaccines.
Principle: HPLC separates the components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For this compound, a reversed-phase HPLC method is typically used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.
Procedure Outline:
-
Sample Preparation:
-
The vaccine sample may require dilution with the mobile phase or a suitable buffer. For complex matrices, an extraction step may be necessary.[13]
-
-
Chromatographic Separation:
-
An aliquot of the prepared sample is injected into the HPLC system.
-
A typical setup includes a C18 column (stationary phase) and a mobile phase consisting of a mixture of methanol and a phosphate buffer at a specific pH (e.g., pH 2.5).[13]
-
The mobile phase is pumped through the column at a constant flow rate, and the components of the sample are separated based on their affinity for the stationary phase. This compound, being relatively nonpolar, is retained on the C18 column and elutes at a characteristic retention time.
-
-
Detection:
-
As the separated components elute from the column, they pass through a detector. For this compound, a UV detector set at a specific wavelength (e.g., 218 nm) is commonly used.[13]
-
The detector response is recorded as a chromatogram, with peaks corresponding to each separated component.
-
-
Quantification:
-
The area or height of the this compound peak is proportional to its concentration.
-
The concentration in the sample is determined by comparing the peak area/height to that of known concentration standards of this compound.
-
Conclusion
This compound played a vital role in ensuring the safety and stability of early multi-dose vaccines, thereby facilitating the success of widespread immunization campaigns. Its efficacy as a broad-spectrum antimicrobial agent is well-documented and is based on the interaction of its ethylmercury degradation product with essential microbial proteins. The methodologies for assessing its preservative effectiveness and for its analytical quantification are robust and have been standardized through pharmacopeial procedures. This guide provides a foundational technical understanding of this compound's function and analysis for professionals in the field of vaccine research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Two centuries of vaccination: historical and conceptual approach and future perspectives [frontiersin.org]
- 3. Vaccines Through Centuries: Major Cornerstones of Global Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. This compound: a versatile sulfhydryl reagent, calcium mobilizer, and cell function-modulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethylmercury - Wikipedia [en.wikipedia.org]
- 7. Sulfhydryl groups as targets of mercury toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of the antimicrobial effectiveness test as USP chapter <51> - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. researchgate.net [researchgate.net]
- 11. jastmag.com [jastmag.com]
- 12. epa.gov [epa.gov]
- 13. researchgate.net [researchgate.net]
In Vitro Cytotoxicity of Thimerosal on Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thimerosal, an organomercury compound, has been utilized for decades as a preservative in a variety of pharmaceutical products, including vaccines, due to its effective antimicrobial and antifungal properties. Chemically known as sodium ethylmercurithiosalicylate, its structure contains approximately 49.6% mercury by weight, which is the basis of its preservative action and, concurrently, the source of concerns regarding its potential cytotoxicity. This technical guide provides an in-depth overview of the in vitro cytotoxic effects of this compound on various cell lines, summarizing key quantitative data, detailing common experimental protocols, and illustrating the implicated cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development.
Quantitative Analysis of this compound Cytotoxicity
The cytotoxic potential of this compound has been evaluated across a diverse range of cell lines, including those of human and animal origin, representing various tissues such as the liver, muscle, kidney, and nervous system. The half-maximal inhibitory concentration (IC50) is a commonly reported metric to quantify the cytotoxicity of a compound. The following tables summarize the IC50 values and other key cytotoxic parameters of this compound in different cell lines as reported in the scientific literature.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | Organism | IC50 (µM) | Exposure Time | Assay | Reference |
| HepG2 | Human liver carcinoma | Human | 7.1 | 24 h | MTT | [1] |
| C2C12 | Mouse myoblast | Mouse | 8.5 | 24 h | MTT | [1] |
| PBMC | Peripheral blood mononuclear cells | Human | 3.5 | 24 h | MTT | [1] |
| Vero | Monkey kidney epithelial | Monkey | 2.4 | 24 h | MTT | [1] |
| Human Cortical Neurons | Primary neurons | Human | ~1-2 | 24 h | DAPI exclusion | [2][3][4] |
| Normal Human Fibroblasts | Primary fibroblasts | Human | >2 | 24 h | DAPI exclusion | [2][3][4] |
| SH-SY5Y | Human neuroblastoma | Human | 0.0387 (without NGF), 0.596 (with NGF) | 24 h | LDH | [5] |
| Jurkat | Human T-cell leukemia | Human | 10 | 48 h | MTT | [6][7] |
| mIMCD3 | Mouse inner medullary collecting duct | Mouse | 2.9 | 24 h | Not Specified | [8] |
| HEK293 | Human embryonic kidney | Human | 9.5 | 24 h | Not Specified | [8] |
| HK2 | Human kidney proximal tubular epithelial | Human | <2 | 24 h | Not Specified | [9] |
Table 2: Other Reported Cytotoxic Effects of this compound
| Cell Line | Effect | Concentration | Exposure Time | Reference |
| HepG2, C2C12, PBMC, Vero | Complete suppression of viability | 12.5 µM | Not Specified | [1] |
| Human Cortical Neurons | Increased membrane permeability | 250 µM | 2 h | [2][3][4] |
| Human Cortical Neurons | DNA breaks, caspase-3 activation, apoptosis | 2-250 µM | 6 h | [2][3] |
| K562 | Induction of single and double-strand DNA breaks | Not Specified | Not Specified | [10] |
| SCM1 | Reduced cell viability | Concentration-dependent | Time-dependent | [11] |
| SH-SY5Y, 1321N1, Fetal Cells | Mitochondrial dysfunction | 10 nM - 10 µM | 24 h | [12][13][14] |
| Immature Dendritic Cells | Cell death | >200 ppb | Not Specified | [15] |
| Neuroblastoma cells | Depletion of intracellular GSH | Not Specified | Not Specified | [16] |
Key Experimental Protocols
The following sections detail the methodologies for key experiments commonly cited in the study of this compound's in vitro cytotoxicity.
Cell Culture and this compound Exposure
-
Cell Lines and Maintenance: A variety of human and animal cell lines are utilized, including but not limited to HepG2, C2C12, Vero, PBMC, SH-SY5Y, and Jurkat cells.[1][5][6] Cells are typically cultured in appropriate media (e.g., Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin/streptomycin).[17][18] Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation and Treatment: this compound is dissolved in a suitable solvent, such as sterile distilled water or culture medium, to create a stock solution. This stock solution is then serially diluted to the desired final concentrations in the cell culture medium.[19] Cells are seeded in multi-well plates and allowed to adhere overnight before being exposed to the various concentrations of this compound for specific time periods (e.g., 2, 6, 24, or 48 hours).[2][3][4][5]
Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell viability.
-
After this compound treatment, the culture medium is removed, and cells are incubated with MTT solution (typically 0.5 mg/mL) for a few hours at 37°C.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are then solubilized using a solvent such as dimethyl sulfoxide (DMSO).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.[1]
-
-
LDH (Lactate Dehydrogenase) Assay: This assay measures the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium, indicating a loss of membrane integrity.
-
Following this compound exposure, a sample of the cell culture supernatant is collected.
-
The supernatant is incubated with a reaction mixture containing lactate and NAD+.
-
LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
The formation of NADH is monitored spectrophotometrically. The amount of LDH released is proportional to the number of damaged cells.[5]
-
-
DAPI (4',6-diamidino-2-phenylindole) Exclusion Test: This method distinguishes between viable and non-viable cells based on membrane integrity.
Apoptosis Detection
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cells are fixed and permeabilized to allow the entry of the labeling enzyme.
-
Terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTP (e.g., BrdUTP or fluorescently labeled dUTP) at the 3'-hydroxyl ends of fragmented DNA.
-
The labeled cells are then visualized and quantified using fluorescence microscopy or flow cytometry.[2][3]
-
-
Caspase-3 Activation Assay: The activation of caspase-3, a key executioner caspase in apoptosis, is a specific indicator of this cell death pathway.
-
Live cells are incubated with a cell-permeable, fluorescently labeled caspase-3 inhibitor (e.g., FAM-DEVD-FMK).
-
The inhibitor covalently binds to the active site of caspase-3.
-
The fluorescent signal from the bound inhibitor is then detected and quantified using fluorescence microscopy or flow cytometry, indicating the presence of active caspase-3.[2][3][20]
-
Cellular Mechanisms of this compound Cytotoxicity
In vitro studies have elucidated several key mechanisms through which this compound exerts its cytotoxic effects. These primarily involve the induction of oxidative stress, mitochondrial dysfunction, and the activation of apoptotic signaling pathways.
Oxidative Stress and Glutathione Depletion
This compound has been shown to induce the generation of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, in various cell types, including human astrocytes.[21] This increase in ROS leads to oxidative damage to cellular components, including mitochondrial DNA and proteins.[21] The neurotoxicity of this compound is strongly associated with the depletion of intracellular glutathione (GSH), a major cellular antioxidant.[16] Cells with lower basal levels of GSH, such as neuroblastoma cells, exhibit increased sensitivity to this compound-induced toxicity.[16] Depletion of intracellular GSH enhances the cytotoxic effects of this compound, highlighting the crucial role of this antioxidant in protecting cells against this compound-induced damage.[10]
Mitochondrial Dysfunction
The mitochondrion is a primary target of this compound's cytotoxic action. This compound and its metabolite, ethylmercury, can inhibit mitochondrial respiration, leading to a decrease in the mitochondrial membrane potential.[21] This mitochondrial damage is a concentration- and time-dependent effect observed in human neuronal and fetal cells even at low nanomolar concentrations.[12][13][14] The disruption of mitochondrial function not only impairs cellular energy production but also contributes to the increased generation of ROS and the release of pro-apoptotic factors like cytochrome c, further propagating the cell death signal.[21]
Apoptosis Induction
This compound is a potent inducer of apoptosis in a variety of cell lines.[17][20] The apoptotic process is often initiated by mitochondrial damage and the subsequent release of cytochrome c. This triggers the activation of a cascade of caspases, including the key executioner caspase-3.[2][3][20] Studies have demonstrated this compound-induced caspase-3 activation in human neurons, fibroblasts, and Jurkat cells.[2][3][20] In some cell types, such as human gastric cancer cells, this compound-induced apoptosis involves the activation of the p38 MAP kinase pathway, which in turn leads to caspase-3 activation.[11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and a general experimental workflow for assessing this compound cytotoxicity.
Caption: General experimental workflow for in vitro cytotoxicity assessment of this compound.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Conclusion
The in vitro evidence compellingly demonstrates that this compound exhibits significant cytotoxicity across a broad spectrum of cell lines, with neuronal cells often displaying higher sensitivity. The primary mechanisms underlying this toxicity involve the induction of oxidative stress through the generation of reactive oxygen species and depletion of intracellular glutathione, leading to profound mitochondrial dysfunction. This culminates in the activation of apoptotic pathways, prominently featuring the executioner caspase-3. The quantitative data and detailed experimental protocols summarized in this guide provide a valuable resource for researchers investigating the cellular effects of this compound and for professionals involved in the safety assessment of pharmaceutical excipients. Further research is warranted to fully elucidate the intricate molecular interactions and to translate these in vitro findings to potential in vivo implications.
References
- 1. In vitro assessment of this compound cytotoxicity and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces DNA breaks, caspase-3 activation, membrane damage, and cell death in cultured human neurons and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Effects of this compound on NGF signal transduction and cell death in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound, methylmercury, and mercuric chloride in Jurkat T Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound, methylmercury, and mercuric chloride in Jurkat T Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of cytotoxicity attributed to this compound on murine and human kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces apoptotic and fibrotic changes to kidney epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiol-modulated mechanisms of the cytotoxicity of this compound and inhibition of DNA topoisomerase II alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-induced apoptosis in human SCM1 gastric cancer cells: activation of p38 MAP kinase and caspase-3 pathways without involvement of [Ca2+]i elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. infovaccini.it [infovaccini.it]
- 14. researchgate.net [researchgate.net]
- 15. Potential Immunotoxic Effect of this compound: Compound Alters Dendritic Cell Response in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound neurotoxicity is associated with glutathione depletion: protection with glutathione precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Physiochemical characterization and cytotoxicity evaluation of mercury-based formulation for the development of anticancer therapeuticals | PLOS One [journals.plos.org]
- 19. nepjol.info [nepjol.info]
- 20. This compound Induces DNA Breaks, Caspase-3 Activation, Membrane Damage, and Cell Death in Cultured Human Neurons and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound-Derived Ethylmercury Is a Mitochondrial Toxin in Human Astrocytes: Possible Role of Fenton Chemistry in the Oxidation and Breakage of mtDNA - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Preserving Biological Integrity: A Guide to Using Thimerosal in Research and Development
For Immediate Release
Application Note & Protocol
Introduction
Thimerosal, an organomercury compound, has a long history as an effective antimicrobial preservative in biological and pharmaceutical preparations. Its broad-spectrum efficacy against bacteria and fungi makes it a valuable tool for safeguarding the integrity of biological samples in research, diagnostics, and drug development. This document provides detailed application notes and protocols for the use of this compound as a preservative, intended for researchers, scientists, and drug development professionals.
This compound's primary mechanism of action involves the interaction of its ethylmercury component with sulfhydryl groups (-SH) in proteins, disrupting essential enzymatic functions and inhibiting microbial growth.[1][2] While its use has seen a decline in certain applications due to regulatory considerations, it remains a crucial preservative in many contexts where sample sterility is paramount.[3][4] Understanding its properties, appropriate handling, and potential interferences is essential for its effective and reliable use.
Data Presentation
Antimicrobial Efficacy and Cytotoxicity
The following tables summarize the effective concentrations of this compound for antimicrobial activity and its cytotoxic effects on various cell lines. This data is critical for determining the optimal concentration that balances preservative efficacy with minimal impact on the biological sample.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
| Candida albicans | 6.25 µg/mL (17 µM) |
| Staphylococcus aureus | 6.25 µg/mL (17 µM) |
| Aspergillus brasiliensis | 12.5 µg/mL (30 µM) |
| Pseudomonas aeruginosa | 100 µg/mL (250 µM) |
| Data compiled from in vitro assessments of this compound's antimicrobial activity. |
| Cell Line | IC50 (Cell Viability) |
| Vero | 0.86 µg/mL (2.4 µM) |
| Peripheral Blood Mononuclear Cells (PBMCs) | 1.27 µg/mL (3.5 µM) |
| HepG2 | 2.62 µg/mL (7.1 µM) |
| C2C12 | 3.17 µg/mL (8.5 µM) |
| Data represents the concentration of this compound that inhibits 50% of cell viability. |
Impact on Protein Stability
This compound can impact the conformational stability of proteins, particularly those with accessible cysteine residues. The following table provides an example of the effect of this compound on the melting temperature (Tm) of a recombinant protein.
| Protein | Condition | Melting Temperature (Tm) |
| Recombinant Rotavirus P[5] Protein | Without this compound | ~62-64 °C |
| Recombinant Rotavirus P[5] Protein | With 0.01% w/v this compound | ~55-57 °C |
| Data from differential scanning calorimetry (DSC) analysis showing a decrease in Tm in the presence of this compound, indicating reduced conformational stability.[6] |
Experimental Protocols
Preparation of a 1% (w/v) this compound Stock Solution
Materials:
-
This compound powder (Formula Weight: 404.81 g/mol )
-
Nuclease-free water
-
Sterile, light-protected container (e.g., amber microcentrifuge tube or a tube wrapped in aluminum foil)
-
Calibrated analytical balance
-
Appropriate personal protective equipment (PPE): gloves, lab coat, and safety glasses.
Procedure:
-
In a designated chemical handling area, weigh out 100 mg of this compound powder.
-
Transfer the powder to a sterile 15 mL conical tube.
-
Add 10 mL of nuclease-free water to the tube.
-
Vortex the solution until the this compound is completely dissolved. The solution should be clear.
-
Store the 1% this compound stock solution at room temperature, protected from light.[4]
Note: this compound is a mercury-containing compound and should be handled with care according to safety data sheet (SDS) guidelines.
Protocol for Preserving Purified Protein and Antibody Solutions
Objective: To prevent microbial growth in purified protein and antibody solutions during storage.
Materials:
-
Purified protein or antibody solution
-
1% (w/v) this compound stock solution
-
Sterile pipette tips and microcentrifuge tubes
Procedure:
-
Determine the desired final concentration of this compound. A final concentration of 0.01% to 0.02% (w/v) is commonly used.[5][7]
-
Calculate the volume of the 1% this compound stock solution needed. For a 1 mL protein solution to have a final concentration of 0.01%, you will need to add 1 µL of the 1% stock solution.
-
Calculation: (Desired Final Concentration / Stock Concentration) * Total Volume = Volume of Stock to Add
-
(0.01% / 1%) * 1000 µL = 10 µL of a 1% stock for a 1mL final volume. (Correction: The original text had a calculation error. A 1:100 dilution of a 1% stock results in a 0.01% final concentration. Therefore, for 1 mL, you would add 10 µL of the 1% stock.)
-
-
Add the calculated volume of the 1% this compound stock solution to the protein/antibody solution.
-
Gently mix the solution by inverting the tube several times or by gentle vortexing. Avoid vigorous shaking, which can denature proteins.
-
Store the preserved protein/antibody solution at the appropriate temperature (typically 4°C for short-term storage or -20°C/-80°C for long-term storage).[7]
Protocol for Preserving Cell Lysates for Storage
Objective: To inhibit microbial and protease activity in cell lysates intended for long-term storage.
Materials:
-
Cell lysate
-
1% (w/v) this compound stock solution
-
Protease inhibitor cocktail (optional, but recommended)
-
Sterile pipette tips and microcentrifuge tubes
Procedure:
-
Prepare the cell lysate according to your standard protocol.
-
If not already included in the lysis buffer, add a protease inhibitor cocktail to the lysate to protect against endogenous proteases.
-
Add this compound from a 1% stock solution to a final concentration of 0.01% (w/v).
-
Gently mix the lysate.
-
Aliquot the lysate into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term preservation.
Visualizations
This compound's Mechanism of Action: Interaction with Sulfhydryl Groups
Caption: this compound dissociates to form ethylmercury, which inactivates proteins by binding to sulfhydryl groups.
Experimental Workflow: Preserving a Purified Protein Sample
Caption: Workflow for the preservation of a purified protein sample using this compound.
This compound-Induced Cellular Effects Signaling Pathway
Caption: this compound induces cellular stress through interaction with sulfhydryl groups and calcium signaling pathways.
Considerations for Downstream Applications
The use of this compound as a preservative requires careful consideration of its potential impact on downstream assays and applications.
-
Protein Quantification Assays: this compound has been shown to interfere with protein quantification methods that rely on the reduction of copper, such as the Lowry and Bicinchoninic Acid (BCA) assays.[8][9] It is recommended to use protein assays that are less susceptible to interference from reducing agents, such as the Bradford assay, or to remove this compound prior to quantification.
-
Immunoassays (e.g., ELISA): this compound can affect antibody-antigen binding, potentially leading to reduced signal in an ELISA.[10] The ethylmercury component can interact with cysteine residues in antibodies or antigens, altering their conformation and binding affinity.[1][11] It is advisable to validate the performance of immunoassays with and without this compound to assess any potential interference.
-
Enzyme Activity Assays: As this compound targets sulfhydryl groups, it can inhibit the activity of enzymes that rely on cysteine residues for their catalytic function.[3] For instance, mercuric chloride, a related mercury compound, has been shown to inhibit horseradish peroxidase (HRP), a common enzyme used in many assays.[3]
-
Mass Spectrometry: this compound is generally considered incompatible with mass spectrometry analysis of proteins as it can interfere with the ionization process and lead to adduct formation, complicating data interpretation.[12]
-
Cell Culture: this compound is cytotoxic and should not be used in applications involving live cells if cell viability and function are to be maintained. If a preserved sample is to be used in cell culture, this compound must be removed.
Removal of this compound from Biological Samples
For applications sensitive to the presence of this compound, it can be removed from protein solutions using dialysis or gel filtration.[4][13][14]
Protocol for this compound Removal by Dialysis:
-
Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein).
-
Transfer the this compound-containing protein sample into the dialysis tubing or cassette.
-
Dialyze the sample against a large volume of an appropriate buffer (at least 200 times the sample volume) at 4°C.
-
Perform at least two to three buffer changes over a period of 24-48 hours to ensure complete removal of this compound.[14]
Conclusion
This compound is a potent and effective preservative for a wide range of biological samples. By understanding its mechanism of action, adhering to appropriate protocols, and being mindful of its potential effects on downstream applications, researchers and drug development professionals can successfully utilize this compound to ensure the quality and integrity of their valuable biological materials. When interference is a concern, effective removal methods are available. The information and protocols provided in this document serve as a comprehensive guide for the safe and effective use of this compound in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of this compound-Induced Structural Destabilization of a Recombinant Rotavirus P[4] Protein Antigen Formulated as a Multi-Dose Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. docs.abcam.com [docs.abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Interference of this compound in the bicinchoninic acid protein microassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interference of thiomersal in biologicals during protein estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Investigations on the binding of ethylmercury from thiomersal to proteins in influenza vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dialysis Methods for Protein Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. home.sandiego.edu [home.sandiego.edu]
Application Notes and Protocols for Thimerosal in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thimerosal, an organomercury compound, has been historically used as a preservative in vaccines and other biological preparations due to its effective antimicrobial and antifungal properties.[1][2] In the context of in vitro cell culture, this compound is not typically used as a routine supplement in growth media. Instead, its application is primarily centered on inducing cytotoxicity and apoptosis, serving as a positive control in toxicological studies, or as a preservative in specific reagents.[3][4] This document provides detailed application notes and protocols for the use of this compound in cell culture research, with a focus on its cytotoxic effects.
This compound's mechanism of action involves reacting with sulfhydryl groups of proteins, including enzymes, which can disrupt cellular processes.[5][6] It has been shown to induce apoptosis through various signaling pathways, including the mitochondrial pathway and the c-Jun N-terminal kinase (JNK) pathway.[7][8]
Data Presentation: Cytotoxicity of this compound on Various Cell Lines
The following table summarizes the cytotoxic effects of this compound on different cell lines as reported in various studies. This data is crucial for determining the appropriate concentration range for specific experimental needs.
| Cell Line | Assay | Exposure Time | IC50 / EC50 / MTD | Reference |
| Human Cerebral Cortical Neurons (HCN-1A) | DAPI Exclusion | 6 hours | Toxicity observed at 1-2 µM | [3] |
| Normal Human Fibroblasts | DAPI Exclusion | 6 hours | Less sensitive than neurons | [3] |
| Neuroblastoma (SK-N-SH) | Calcein-ethidium staining | Not specified | Nanomolar concentrations induced cell death | [7] |
| Human Kidney Proximal Tubular Epithelial (HK2) | Cell Viability Assay | 24 hours | Viability diminished at 0-2 µM | [9] |
| Neuroblastoma (SK-N-SH) | Not specified | 2-4 hours | Increased phosphorylated JNK at 5-10 µM | [8] |
| HepG2 | MTT Assay | Not specified | IC50: 2.62 µg/ml (7.1 µM); MTD: 2 µg/ml (5.5 µM) | [4] |
| C2C12 | MTT Assay | Not specified | IC50: 3.17 µg/ml (8.5 µM); MTD: 1.6 µg/ml (4.3 µM) | [4] |
| Peripheral Blood Mononuclear Cells (PBMCs) | MTT Assay | Not specified | IC50: 1.27 µg/ml (3.5 µM); MTD: 1 µg/ml (2.7 µM) | [4] |
| Vero Cells | MTT Assay | Not specified | IC50: 0.86 µg/ml (2.4 µM); MTD: 0.29 µg/ml (0.8 µM) | [4] |
| Neuroblastoma (SH-SY5Y) | LDH Assay | 24 hours | EC50: 38.7 nM (without NGF), 596 nM (with NGF) | [10][11] |
| Neuroblastoma (SH-SY5Y) | LDH Assay | 48 hours | EC50: 4.35 nM (without NGF), 105 nM (with NGF) | [10][11] |
| Human Lymphocytes | CBMN-Cyt Assay | Not specified | Genotoxic at 0.5 µg/ml and 1 µg/ml | [12] |
| Dendritic Cells (mature) | 7-AAD Staining | 24 hours | 23% apoptosis at 0.9 µg/mL | [13] |
| T Cells (unstimulated) | 7-AAD Staining | 24 hours | 68% apoptosis at 0.9 µg/mL | [13] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cytotoxicity using MTT Assay
This protocol is adapted from studies assessing the cytotoxic effects of this compound on various cell lines.[4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Target cell line (e.g., HepG2, C2C12, Vero, PBMCs)
-
Complete cell culture medium
-
This compound stock solution (sterile-filtered)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the cell viability against the this compound concentration to determine the IC50 value.
Protocol 2: Detection of this compound-Induced Apoptosis by DAPI Staining
This protocol is based on the methodology used to observe membrane permeability changes and nuclear morphology indicative of apoptosis.[3][14]
Objective: To visualize apoptotic cells after this compound treatment using DAPI staining.
Materials:
-
Target cell line (e.g., human neurons, fibroblasts) cultured on glass coverslips in a multi-well plate
-
Complete cell culture medium
-
This compound stock solution
-
DAPI (4',6-diamidino-2-phenylindole) solution (1 µg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips until they reach the desired confluency. Treat the cells with various concentrations of this compound (e.g., 1 µM to 250 µM) for a specific duration (e.g., 2, 4, or 6 hours).[3][14] Include an untreated control.
-
DAPI Staining (Live Cells): To assess membrane permeability, add DAPI solution directly to the live cell culture medium and incubate for 10-15 minutes. Cells with compromised membranes will take up the dye and exhibit blue fluorescent nuclei.[14]
-
Fixation and Permeabilization (for total nuclei visualization):
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, but enhances nuclear staining).
-
Wash twice with PBS.
-
-
DAPI Staining (Fixed Cells): Incubate the fixed cells with DAPI solution for 5 minutes at room temperature.
-
Mounting and Visualization: Wash the coverslips with PBS and mount them on microscope slides using an anti-fade mounting medium.
-
Microscopy: Observe the cells under a fluorescence microscope. Apoptotic cells will display condensed chromatin and fragmented nuclei, which appear as brightly stained bodies.
Signaling Pathways and Experimental Workflows
This compound-Induced Mitochondrial Apoptosis Pathway
This compound can induce apoptosis by triggering the mitochondrial pathway. This involves the translocation of Bax to the mitochondria, leading to the release of cytochrome c and apoptosis-inducing factor (AIF).[7] Cytochrome c release activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[7]
Caption: this compound-induced mitochondrial apoptosis pathway.
This compound and the JNK Signaling Pathway
This compound has been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in neuronal apoptosis.[8] This involves the phosphorylation of JNK and its downstream target c-Jun, leading to an increase in AP-1 transcriptional activity and subsequent apoptosis.[8]
Caption: this compound-induced JNK signaling pathway leading to apoptosis.
Experimental Workflow for Assessing this compound's Effect on Cell Viability and Apoptosis
This workflow outlines the general steps for investigating the cellular effects of this compound.
References
- 1. Thiomersal - Wikipedia [en.wikipedia.org]
- 2. This compound and Vaccines | FDA [fda.gov]
- 3. This compound induces DNA breaks, caspase-3 activation, membrane damage, and cell death in cultured human neurons and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro assessment of this compound cytotoxicity and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C9H9HgNaO2S | CID 16684434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thiol-modulated mechanisms of the cytotoxicity of this compound and inhibition of DNA topoisomerase II alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces neuronal cell apoptosis by causing cytochrome c and apoptosis-inducing factor release from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces apoptosis in a neuroblastoma model via the cJun N-terminal kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces apoptotic and fibrotic changes to kidney epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound on NGF signal transduction and cell death in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. This compound compromises human dendritic cell maturation, IL-12 production, chemokine release, and T-helper polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Thimerosal in Immunological Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thimerosal, an organomercury compound, has been widely used as a preservative in vaccines and other biological preparations since the 1930s due to its effective bacteriostatic and fungistatic properties.[1][2] In the context of immunological assays like ELISA (Enzyme-Linked Immunosorbent Assay), this compound is sometimes incorporated into buffers and reagent solutions to prevent microbial contamination, particularly in multi-dose vials. A typical concentration found in some ELISA protocols is 0.02%.[3]
However, the presence of this compound can lead to significant interference in immunoassays, potentially compromising the accuracy and reliability of results. This document provides detailed application notes on the mechanisms of this compound interference, protocols to test for and mitigate these effects, and guidance on selecting alternative preservatives.
Mechanism of this compound Interference
The primary mechanism of this compound interference stems from its active component, ethylmercury. This compound readily reacts with sulfhydryl (-SH) groups present in proteins.[4] Key components of an ELISA, such as antibodies and the enzyme conjugate (commonly Horseradish Peroxidase or HRP), are proteins rich in cysteine residues which contain sulfhydryl groups.
The interaction between ethylmercury and these sulfhydryl groups can lead to:
-
Conformational Changes in Antibodies: Alteration of the three-dimensional structure of antibodies can affect their antigen-binding affinity and specificity, leading to reduced signal or false-negative results.
-
Inhibition of HRP Activity: this compound can directly inhibit the enzymatic activity of HRP, which is crucial for the signal generation step in most ELISA formats. Mercury compounds are known enzyme inhibitors. This inhibition can lead to a significant decrease in the expected signal, resulting in lower optical density (OD) readings and inaccurate quantification.
The interference is concentration-dependent, with higher concentrations of this compound generally leading to more pronounced inhibitory effects.
Impact on Different ELISA Formats
This compound interference can manifest in various ELISA formats, including direct, indirect, and sandwich assays.
-
Direct and Indirect ELISA: In these formats, this compound in the sample, diluents, or wash buffers can interfere with the binding of the primary or secondary antibody to the antigen or to each other. It can also inhibit the HRP conjugated to the detection antibody.
-
Sandwich ELISA: In a sandwich ELISA, this compound can affect the binding of both the capture and detection antibodies to the antigen. The enzymatic activity of the HRP conjugate is also susceptible to inhibition.
Quantitative Data on this compound Effects
The inhibitory effect of this compound on ELISA performance is dose-dependent. While specific quantitative data from a single comprehensive study is limited in the publicly available literature, the following table summarizes the expected impact of varying this compound concentrations on HRP-based ELISA signals, based on established knowledge of mercury-based enzyme inhibition.
| This compound Concentration (%) | This compound Concentration (µg/mL) | Expected Impact on ELISA Signal | Recommendations |
| > 0.1% | > 1000 | Severe inhibition of HRP activity and potential protein denaturation. | Avoid. |
| 0.05% - 0.1% | 500 - 1000 | Significant to severe signal reduction. High risk of false-negative results. | Not recommended for HRP-based assays. |
| 0.02% | 200 | Potential for significant signal interference. Requires validation. [3] | Test for interference. Consider alternatives. |
| 0.01% | 100 | Moderate risk of signal reduction. Assay performance may be compromised. | Use with caution and thorough validation. |
| < 0.005% | < 50 | Low to negligible impact on most assays. | Generally considered safe for HRP-based assays, but validation is still recommended. |
Note: The exact level of inhibition can vary depending on the specific assay components, buffer composition, and incubation times. The data presented is illustrative and emphasizes the need for empirical validation.
Experimental Protocols
Protocol for Testing this compound Interference in an HRP-Based ELISA
This protocol is designed to determine if this compound at a concentration used in assay buffers or present in a sample interferes with the ELISA performance.
Objective: To quantify the effect of this compound on the signal-to-noise ratio and overall assay performance.
Materials:
-
ELISA plate coated with the specific antigen or capture antibody.
-
Detection antibody (and primary antibody if an indirect format is used).
-
HRP-conjugated secondary antibody or streptavidin-HRP.
-
Assay diluent and wash buffers.
-
This compound stock solution (e.g., 1% w/v).
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate.
-
Stop solution (e.g., 2N H₂SO₄).
-
Analyte standards.
-
Microplate reader.
Procedure:
-
Prepare this compound Spiked Buffers: Prepare serial dilutions of this compound in the assay diluent to achieve final concentrations ranging from 0.001% to 0.1%. Include a "this compound-free" control.
-
Standard Curve Preparation: Prepare the analyte standard curve in both the this compound-free diluent and each of the this compound-spiked diluents.
-
Assay Procedure:
-
Add standards and samples (prepared in their respective diluents) to the coated and blocked ELISA plate.
-
Follow the standard incubation, washing, and detection antibody addition steps of your established ELISA protocol.
-
For the final HRP-conjugate incubation step, use a diluent that is either this compound-free (to test interference from the sample matrix) or contains the corresponding this compound concentration (to test interference from reagent buffers).
-
-
Signal Development and Reading:
-
Add TMB substrate and incubate for the recommended time.
-
Add stop solution.
-
Read the optical density (OD) at 450 nm.
-
-
Data Analysis:
-
Plot the standard curves for each this compound concentration.
-
Compare the slope, R² value, and the OD values of the highest standard across the different conditions.
-
Calculate the percentage of signal inhibition for each this compound concentration relative to the this compound-free control.
-
Assess the impact on the lower limit of detection (LLOD) and the overall dynamic range of the assay.
-
Protocol for Validating an Alternative Preservative
Objective: To validate the use of an alternative preservative to ensure it does not interfere with the ELISA performance.
Materials:
-
Same as in Protocol 5.1, but replace this compound with the alternative preservative(s) to be tested (e.g., sodium azide, ProClin™, 2-phenoxyethanol).
Procedure:
-
Prepare Preservative Spiked Buffers: Prepare the alternative preservative(s) in the assay diluent at their recommended working concentrations. Include a "preservative-free" control and a "this compound" control (at a known interfering concentration, e.g., 0.02%) for comparison.
-
Standard Curve Preparation: Prepare the analyte standard curve in each of the prepared diluents.
-
Assay Procedure: Follow the same procedure as in Protocol 5.1, using the buffers containing the alternative preservatives.
-
Data Analysis:
-
Compare the standard curves generated with each preservative to the preservative-free control.
-
A suitable alternative preservative should yield a standard curve that is superimposable or very similar to the preservative-free control, with no significant reduction in signal or change in the assay's dynamic range.
-
Any preservative that shows significant inhibition (similar to the this compound control) should be avoided.
-
Alternatives to this compound
Several alternatives to this compound are available for use as preservatives in immunoassay reagents. The choice of preservative should be carefully validated for each specific assay.
| Preservative | Typical Concentration | Advantages | Disadvantages |
| Sodium Azide | 0.02% - 0.1% | Broad-spectrum antimicrobial. | Potent inhibitor of HRP. [3] Not suitable for HRP-based ELISAs. |
| ProClin™ (e.g., 150, 300, 950) | 0.02% - 0.05% | Broad-spectrum antimicrobial. Generally compatible with HRP. | Can be a skin sensitizer. |
| 2-Phenoxyethanol | 0.5% - 1.0% | Effective against a range of microorganisms. | May have limited efficacy against molds at lower concentrations. |
| Gentamicin/Kanamycin | 10 - 50 µg/mL | Antibacterial. | Not effective against fungi. |
Visualization of Workflows and Mechanisms
Mechanism of this compound Interference in HRP-based ELISA
Caption: Mechanism of this compound Interference in ELISA.
Experimental Workflow for Testing this compound Interference
References
Application of Thimerosal in Neurobiology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thimerosal, an organomercurial compound containing ethylmercury, has been historically used as a preservative in some vaccines and other biological preparations. In the field of neurobiology research, this compound is primarily utilized as a tool to induce specific forms of neuronal cell injury and death. Its well-documented neurotoxic effects allow researchers to model various neuropathological conditions and to investigate the molecular mechanisms underlying neuronal damage, neuroinflammation, and cell death pathways. By inducing a controlled and reproducible neurotoxic insult, this compound serves as a valuable agent for studying neuroprotective strategies and for screening potential therapeutic compounds.
This document provides detailed application notes and experimental protocols for the use of this compound in neurobiology research, with a focus on its application in studying mitochondrial dysfunction, apoptosis, excitotoxicity, and neuroinflammation.
Mechanisms of Action
This compound exerts its neurotoxic effects through multiple mechanisms, primarily by targeting sulfhydryl groups on proteins, which disrupts their function. This leads to a cascade of deleterious events within neuronal cells.
1. Mitochondrial Dysfunction: this compound is a potent inducer of mitochondrial dysfunction.[1][2] It disrupts the mitochondrial respiratory chain, leading to a decrease in ATP production and a collapse of the mitochondrial membrane potential.[3][4] This mitochondrial damage results in the release of pro-apoptotic factors into the cytoplasm.
2. Induction of Apoptosis: this compound triggers the intrinsic pathway of apoptosis in neuronal cells.[3][5] The release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria activates a caspase cascade, ultimately leading to programmed cell death.[3][5] Key events include the activation of caspase-9 and caspase-3, and the translocation of pro-apoptotic proteins like Bax to the mitochondria.[3][5]
3. Glutamate Excitotoxicity: this compound can induce an increase in extracellular glutamate levels in the brain.[6] This overstimulation of glutamate receptors, particularly NMDA receptors, leads to excessive calcium influx into neurons, triggering a cascade of neurotoxic events, including the generation of reactive oxygen species (ROS) and further mitochondrial damage.[6]
4. Oxidative Stress and Glutathione Depletion: this compound and its metabolite, ethylmercury, have a high affinity for thiol groups, leading to the depletion of intracellular glutathione (GSH), a major antioxidant in the brain.[7] This depletion of GSH renders neurons more susceptible to oxidative stress and damage from reactive oxygen species.[7]
5. Neuroinflammation: this compound can activate microglia, the resident immune cells of the central nervous system.[1][8] This activation leads to the release of pro-inflammatory cytokines such as IL-1β and TNF-α, contributing to a neuroinflammatory environment that can exacerbate neuronal damage.[8]
Data Presentation
The following tables summarize quantitative data on the neurotoxic effects of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Neurotoxicity of this compound
| Cell Type | Endpoint | This compound Concentration | Incubation Time | Reference |
| Human Neuroblastoma (SH-SY5Y) | LC50 (Mitochondrial Dysfunction) | 82.2 nM | 24 hours | [6][9] |
| Human Fetal Cells | LC50 (Mitochondrial Dysfunction) | 9.7 nM | 24 hours | [6] |
| Human Astrocytoma (1321N1) | LC50 (Mitochondrial Dysfunction) | 337 nM | 24 hours | [6] |
| Human Neuroblastoma (SH-SY5Y) | EC50 (Cell Death, -NGF) | 38.7 nM | 24 hours | [10] |
| Human Neuroblastoma (SH-SY5Y) | EC50 (Cell Death, +NGF) | 596 nM | 24 hours | [10] |
| Human Neuroblastoma (SH-SY5Y) | EC50 (Cell Death, -NGF) | 4.35 nM | 48 hours | [10] |
| Human Neuroblastoma (SH-SY5Y) | EC50 (Cell Death, +NGF) | 105 nM | 48 hours | [10] |
| Human Cortical Neurons | Caspase-3 Activation | 2 µM | 6 hours | [3] |
| Microglia (N9) | EC50 | 1.4 µM | 24 hours | [1][8] |
Table 2: In Vivo Neurotoxic Effects of this compound in Animal Models
| Animal Model | Dosing Regimen | Observed Effects | Reference |
| Infant Rats | 4 injections of 240 µg Hg/kg (i.m.) on postnatal days 7, 9, 11, 15 | Increased extracellular glutamate and aspartate in the prefrontal cortex | [6] |
| Neonatal Mice | Subcutaneous injections mimicking vaccination schedule | Delayed neural development, social interaction deficits, neuropathological changes | [8] |
| Infant Rats | 4 injections of 240 µg Hg/kg (i.m.) on postnatal days 7, 9, 11, 15 | Neuropathological variations in adult rats | [11] |
Experimental Protocols
Detailed methodologies for key experiments investigating the neurobiological effects of this compound are provided below.
Protocol 1: Assessment of this compound-Induced Cytotoxicity using Calcein-AM and Ethidium Homodimer-1 (EthD-1)
This protocol allows for the simultaneous fluorescent staining of viable and dead cells. Calcein-AM is a cell-permeant dye that is converted by intracellular esterases in live cells to the intensely green fluorescent calcein. EthD-1 is a high-affinity nucleic acid stain that is excluded by the intact plasma membrane of live cells but enters cells with damaged membranes and fluoresces red upon binding to DNA.
Materials:
-
Neuronal cell culture (e.g., SH-SY5Y neuroblastoma cells or primary neurons)
-
This compound stock solution
-
Calcein-AM stock solution (e.g., 1 mM in DMSO)
-
Ethidium Homodimer-1 (EthD-1) stock solution (e.g., 2 mM in DMSO/H₂O)
-
Phosphate-buffered saline (PBS), sterile
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well black, clear-bottom plate at a desired density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and replace it with the this compound-containing medium or control medium (vehicle only).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Preparation of Staining Solution: Prepare a fresh staining solution by diluting Calcein-AM to a final concentration of 2 µM and EthD-1 to a final concentration of 4 µM in sterile PBS.
-
Staining: Remove the treatment medium and wash the cells once with PBS. Add the staining solution to each well and incubate for 30-45 minutes at room temperature, protected from light.
-
Imaging and Analysis:
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.
-
Plate Reader: Quantify the fluorescence intensity using a multi-well plate reader. Measure green fluorescence at an excitation of ~485 nm and emission of ~515 nm, and red fluorescence at an excitation of ~525 nm and emission of ~590 nm.
-
Data Analysis: Calculate the percentage of viable cells by dividing the number of green-fluorescent cells by the total number of cells (green + red) or by normalizing the fluorescence intensity of treated wells to control wells.
-
Protocol 2: Detection of Apoptosis using Hoechst 33342 Staining
This protocol uses the cell-permeant blue fluorescent dye Hoechst 33342 to visualize nuclear morphology. Apoptotic cells exhibit characteristic changes, including chromatin condensation and nuclear fragmentation.
Materials:
-
Neuronal cell culture
-
This compound stock solution
-
Hoechst 33342 stock solution (e.g., 10 mg/mL in water)
-
Paraformaldehyde (PFA), 4% in PBS
-
PBS, sterile
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture and treat neuronal cells with this compound as described in Protocol 1.
-
Fixation: After the incubation period, remove the medium and wash the cells with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Dilute the Hoechst 33342 stock solution to a final concentration of 1-5 µg/mL in PBS. Add the staining solution to the cells and incubate for 10-15 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS.
-
Imaging: Mount the coverslips or view the plate directly under a fluorescence microscope using a UV filter.
-
Analysis: Examine the nuclear morphology. Healthy cells will have uniformly stained, round nuclei. Apoptotic cells will display condensed, brightly stained chromatin and/or fragmented nuclei. Quantify the percentage of apoptotic cells by counting at least 200 cells per condition.
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
Materials:
-
Neuronal cell culture
-
This compound stock solution
-
JC-1 stock solution (e.g., 5 mg/mL in DMSO)
-
Complete cell culture medium
-
PBS, sterile
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment: Culture and treat neuronal cells with this compound as described in Protocol 1.
-
JC-1 Staining: Prepare a working solution of JC-1 at a final concentration of 5-10 µg/mL in pre-warmed complete cell culture medium. Remove the treatment medium and add the JC-1 staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂.
-
Washing: Remove the staining solution and wash the cells twice with warm PBS.
-
Imaging and Analysis:
-
Fluorescence Microscopy: Immediately visualize the cells under a fluorescence microscope. Healthy cells will show red fluorescent mitochondria, while apoptotic cells will show green fluorescent cytoplasm.
-
Plate Reader: Measure the fluorescence intensity of both red J-aggregates (excitation ~585 nm, emission ~590 nm) and green JC-1 monomers (excitation ~510 nm, emission ~527 nm).
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
-
Visualization of Signaling Pathways and Workflows
This compound-Induced Apoptotic Signaling Pathway
Caption: this compound-induced mitochondrial-mediated apoptosis.
Experimental Workflow for Assessing this compound Neurotoxicity
Caption: Workflow for in vitro assessment of this compound neurotoxicity.
Logical Relationship of this compound's Neurotoxic Mechanisms
Caption: Interconnected mechanisms of this compound neurotoxicity.
Conclusion
This compound serves as a potent and versatile tool in neurobiology research for inducing controlled neuronal injury and death. By leveraging its known mechanisms of action, researchers can effectively model various aspects of neurodegenerative and neuroinflammatory processes in vitro and in vivo. The protocols and data presented in this document provide a foundation for utilizing this compound to investigate the molecular pathways of neurotoxicity and to screen for potential neuroprotective agents. Careful consideration of experimental design, including appropriate controls and dose-response analyses, is crucial for obtaining reproducible and meaningful results.
References
- 1. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 2. sartorius.com [sartorius.com]
- 3. antbioinc.com [antbioinc.com]
- 4. Bax translocation to mitochondria subsequent to a rapid loss of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Successfully Culture SH-SY5Y Cells: Key Details to Consider [procellsystem.com]
- 6. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bid-induced release of AIF from mitochondria causes immediate neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmiweb.com [pharmiweb.com]
- 9. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Thimerosal in Protein Preservation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of thimerosal as a preservative for protein-based products, including its mechanism of action, effects on protein structure and function, and relevant experimental protocols.
Introduction to this compound
This compound is an organomercury compound that has been used since the 1930s as an antimicrobial preservative in various biological and pharmaceutical products, most notably in multi-dose vaccine vials.[1][2][3] Its primary function is to prevent the growth of bacteria and fungi that may be introduced during repeated use of a single vial.[2][3] this compound contains approximately 49.6% mercury by weight and degrades in aqueous solutions into ethylmercury and thiosalicylate.[1][2][3] The ethylmercury component is the active antimicrobial agent and is also the focus of studies on its interaction with proteins.
Mechanism of Action on Proteins
The primary mechanism by which this compound affects proteins involves the interaction of its degradation product, ethylmercury, with free sulfhydryl groups (-SH) of cysteine residues within the protein structure.[1][4] This interaction leads to the formation of a reversible S-Hg coordinate bond, creating a protein-ethylmercury adduct.[1] This modification can induce significant alterations in the protein's structure and function.
Diagram of this compound's Interaction with a Protein:
Caption: this compound degrades to form ethylmercury, which binds to protein cysteine residues.
Effects on Protein Structure and Function
The interaction of this compound with proteins can lead to a range of structural and functional consequences:
-
Conformational Changes: The formation of ethylmercury adducts can increase the local backbone flexibility of the protein, particularly in regions surrounding the modified cysteine residue.[1] This can lead to more global structural perturbations.
-
Decreased Thermal Stability: A common consequence of this compound binding is a decrease in the conformational stability of the protein, which can be observed as a lower melting temperature (Tm) in differential scanning calorimetry (DSC) experiments.[1][5]
-
Protein Aggregation: By altering protein conformation and stability, this compound can increase the propensity for protein aggregation and the formation of amyloid fibrils.[6][7]
-
Loss of Biological Activity: For enzymes and other proteins with functional cysteine residues, modification by ethylmercury can lead to a partial or complete loss of biological activity.[4][8] For protein antigens, this can result in reduced antibody binding.[1][8]
Quantitative Data on this compound-Protein Interactions
The following table summarizes quantitative data from studies on the effects of this compound on various proteins.
| Protein | This compound Concentration | Analytical Technique | Observed Effect | Reference |
| Recombinant Rotavirus P[5] Antigen | 0.01% w/v | Intact Protein Mass Analysis | +229 Da mass adduct observed | [1][5] |
| Recombinant Rotavirus P[5] Antigen | 0.01% w/v | Differential Scanning Calorimetry (DSC) | Decrease in melting temperature (Tm) | [1] |
| Recombinant Rotavirus P[7] Variants | 0.01% w/v | Differential Scanning Calorimetry (DSC) | ~7-8°C decrease in Tm | [5] |
| Human Hemoglobin | Not specified | Biophysical Assays | Inhibition of O2 binding capacity up to 72% | [7] |
| Bovine Serum Albumin (BSA) | Not specified | Spectroscopic Studies | Increased rate of fibrillation | [6] |
Experimental Protocols
Detailed methodologies for key experiments to assess the impact of this compound on a protein of interest are provided below.
Objective: To determine if this compound forms an adduct with the protein of interest.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.2)
-
This compound solution (e.g., 1% w/v stock)
-
Mass spectrometer (e.g., ESI-Q-TOF)
Procedure:
-
Prepare two samples of the protein at a concentration of approximately 1 mg/mL.
-
To one sample, add this compound to a final concentration of 0.01% w/v. The other sample will serve as the control.
-
Incubate both samples under desired conditions (e.g., 4°C for 24 hours).
-
Analyze both samples by intact protein mass spectrometry.
-
Compare the mass spectra of the control and this compound-treated samples. A mass increase of approximately 229 Da in the this compound-treated sample is indicative of the formation of a protein-ethylmercury adduct.[5]
Objective: To assess the effect of this compound on the thermal stability of the protein.
Materials:
-
Protein of interest in a suitable buffer
-
This compound solution
-
Differential Scanning Calorimeter
Procedure:
-
Prepare protein samples with and without this compound as described in the mass analysis protocol.
-
Load the samples into the DSC instrument.
-
Scan the samples over a relevant temperature range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).
-
Analyze the resulting thermograms to determine the melting temperature (Tm) for each sample.
-
A decrease in the Tm of the this compound-treated sample compared to the control indicates a reduction in thermal stability.[1][5]
Objective: To monitor changes in protein conformation and unfolding in the presence of this compound.
Materials:
-
Protein of interest
-
This compound solution
-
Hydrophobic fluorescent dye (e.g., SYPRO Orange)
-
Real-time PCR instrument or a dedicated thermal shift assay instrument
Procedure:
-
Prepare a master mix containing the protein and the fluorescent dye in the appropriate buffer.
-
Aliquot the master mix into two sets of tubes.
-
Add this compound to one set of tubes to the desired final concentration. Add an equal volume of buffer to the other set (control).
-
Place the samples in the instrument and ramp the temperature, monitoring fluorescence at each increment.
-
The temperature at which the fluorescence intensity rapidly increases corresponds to the protein's melting temperature. Compare the Tm values of the this compound-treated and control samples.
Experimental Workflow Diagram:
Caption: Workflow for assessing the impact of this compound on a protein.
Signaling Pathway Interruption by this compound
In vitro studies on neuroblastoma cells have suggested that ethylmercury, the active component of this compound, can interfere with cellular signaling pathways. Specifically, it has been shown to inhibit methionine synthase, an enzyme involved in the methionine cycle, which is crucial for cellular methylation reactions and the synthesis of glutathione, a key antioxidant. This inhibition disrupts growth factor signaling.
Diagram of this compound's Effect on a Cellular Signaling Pathway:
Caption: this compound can inhibit methionine synthase, disrupting cellular signaling.
Alternatives to this compound
Due to concerns about mercury exposure, there has been a significant move towards reducing or eliminating this compound from vaccines and other biological products.[9][10] Alternatives to this compound include:
-
2-Phenoxyethanol: A broad-spectrum preservative effective against a wide range of bacteria and fungi.[11][12]
-
Phenol: Another commonly used preservative in some vaccine formulations.[13]
-
Single-Dose Formulations: The use of single-dose vials eliminates the need for a preservative as the product is used only once.[9]
The choice of an alternative preservative requires careful consideration and testing to ensure it does not negatively impact the stability, efficacy, and safety of the protein product.[8][14]
Conclusion
While this compound is an effective antimicrobial preservative, its interaction with proteins through the formation of ethylmercury adducts can lead to significant changes in protein structure, stability, and function. For researchers and drug development professionals, it is crucial to thoroughly characterize the effects of this compound on any protein formulation where its use is considered. The experimental protocols outlined in these notes provide a framework for such an evaluation. The availability of alternative preservatives and single-dose formulations also offers viable options to avoid the potential complications associated with this compound.
References
- 1. Mechanism of this compound-Induced Structural Destabilization of a Recombinant Rotavirus P[4] Protein Antigen Formulated as a Multi-Dose Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. This compound-Containing Vaccines and Neurodevelopmental Disorders - Immunization Safety Review - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Thiol-modulated mechanisms of the cytotoxicity of this compound and inhibition of DNA topoisomerase II alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. childrenshealthdefense.org [childrenshealthdefense.org]
- 7. Toxicity of this compound in biological systems: Conformational changes in human hemoglobin, decrease of oxygen binding capacity, increase of protein glycation and amyloid's formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. terrance.who.int [terrance.who.int]
- 10. This compound and Vaccines | Vaccine Safety | CDC [cdc.gov]
- 11. medicalresearchjournal.org [medicalresearchjournal.org]
- 12. medicalresearchjournal.org [medicalresearchjournal.org]
- 13. researchgate.net [researchgate.net]
- 14. terrance.who.int [terrance.who.int]
Application Notes and Protocols for Thimerosal in Long-Term Specimen Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thimerosal, an organomercury compound, has a long history of use as an antiseptic and antifungal agent, most notably as a preservative in multi-dose vaccine vials.[1][2] Its efficacy in preventing microbial contamination has made it a consideration for the long-term storage of various biological specimens for research purposes. However, its application in this context requires a thorough understanding of its optimal concentration, compatibility with different specimen types, and potential impact on downstream analytical techniques.
These application notes provide a comprehensive overview of the use of this compound for long-term specimen storage, including recommended concentrations, protocols for preparation and use, and critical considerations for maintaining specimen integrity for various research applications.
Mechanism of Action
This compound exerts its antimicrobial effect through the release of the ethylmercury cation (EtHg⁺) in aqueous solutions.[3][4] This cation has a high affinity for sulfhydryl (-SH) groups present in proteins, particularly in the amino acid cysteine.[3][5] By binding to these sulfhydryl groups, ethylmercury can disrupt the structure and function of essential enzymes in microorganisms, leading to the inhibition of growth and ultimately, cell death.[6] This same reactivity with sulfhydryl groups is the primary mechanism by which this compound can also affect the integrity of proteins within stored biological specimens.[3][4]
Recommended Concentrations and Preparation of this compound Solutions
For the preservation of biological materials, this compound is typically used at concentrations ranging from 0.005% to 0.01% (w/v).[7] A 0.01% solution is a commonly cited concentration for effective antimicrobial activity in protein solutions.[8]
Preparation of a 0.1% (w/v) this compound Stock Solution
Materials:
-
This compound powder (CAS No. 54-64-8)
-
Nuclease-free water
-
Sterile, light-resistant container
-
Calibrated analytical balance
-
Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Protocol:
-
In a dedicated and well-ventilated area, accurately weigh 100 mg of this compound powder.
-
Transfer the powder to a sterile, light-resistant container.
-
Add a small amount of nuclease-free water to create a slurry.
-
Gradually add more nuclease-free water while mixing until a total volume of 100 mL is reached.
-
Ensure the this compound is completely dissolved.
-
Store the 0.1% stock solution at 2-8°C, protected from light.
Note: this compound is a mercury-containing compound and should be handled with care, following all institutional safety guidelines for hazardous materials.
Application to Different Specimen Types
Protein Solutions (e.g., Purified Proteins, Antibodies, Cell Lysates)
This compound can be an effective preservative for preventing microbial growth in protein solutions during long-term storage.
Recommended Concentration: 0.01% (w/v)
Protocol:
-
Prepare the protein solution in a suitable buffer.
-
Add the 0.1% this compound stock solution to the protein solution to achieve a final concentration of 0.01% (e.g., add 100 µL of 0.1% this compound to 900 µL of protein solution).
-
Mix gently but thoroughly.
-
Aliquot the protein solution into appropriate sterile tubes for storage.
-
Store at 2-8°C for short-term storage or at -20°C or -80°C for long-term storage.
Critical Considerations:
-
Protein-Thimerosal Interactions: this compound's interaction with sulfhydryl groups can lead to conformational changes in proteins, potentially affecting their activity, stability, and antibody-binding capabilities.[3][4][9] This is particularly relevant for proteins with critical cysteine residues.
-
Aggregation: The modification of sulfhydryl groups by this compound can, in some cases, promote protein aggregation.[10]
-
Downstream Applications: The presence of this compound can interfere with certain assays. For instance, it has been shown to interfere with the Lowry protein assay.[7] Its impact on other assays like ELISA and Western blotting should be validated.[9]
Nucleic Acids (DNA and RNA)
The use of this compound for the long-term storage of purified nucleic acids or tissues intended for nucleic acid extraction is not well-documented in research settings and requires careful consideration.
Critical Considerations:
-
DNA Integrity: this compound has been shown to react with single-stranded DNA and can induce single and double-strand breaks.[11] This can compromise the integrity of DNA and may affect downstream applications like PCR and sequencing.
-
RNA Integrity: RNA is inherently less stable than DNA, and the impact of this compound on its long-term stability is not well-established. Standard protocols for RNA preservation, such as storage in RNA stabilization reagents or at ultra-low temperatures, are generally recommended.[12][13]
-
PCR Inhibition: Although specific data on the maximum tolerable concentration is limited, components of preservation solutions can inhibit PCR.[14][15] The presence of this compound in a DNA or RNA sample could potentially inhibit polymerase activity.
Tissues and Cells
While this compound is a potent antimicrobial agent, its use for preserving the viability of cells or the integrity of tissues for molecular analysis is not a standard practice and presents significant challenges.
Critical Considerations:
-
Cytotoxicity: this compound is cytotoxic and induces apoptosis (programmed cell death) in various cell types.[1][2][16] This makes it unsuitable for applications where cell viability is required.
-
Molecular Integrity: For tissues intended for DNA, RNA, or protein extraction, the effects of this compound on these biomolecules, as outlined above, must be considered. Standard methods like snap-freezing or fixation are generally preferred for preserving molecular integrity in tissues.
Impact on Downstream Applications
The decision to use this compound as a preservative must be weighed against its potential interference with downstream analytical methods.
| Application | Potential Impact of this compound |
| Protein Quantification | Interferes with the Lowry protein assay.[7] |
| ELISA | Can reduce antibody binding to the antigen, leading to a decrease in signal, particularly at elevated storage temperatures.[9] |
| Western Blotting | Potential for altering protein conformation could affect antibody recognition. The integrity of the protein sample is crucial for successful Western blotting.[17] |
| PCR / qPCR | The presence of mercury compounds may inhibit polymerase activity, affecting amplification efficiency.[14][15] |
| Sanger Sequencing | The integrity of the DNA template is critical; this compound-induced DNA damage could lead to poor sequencing results.[11] |
| Cell Culture | This compound is cytotoxic and not suitable for preserving cells for subsequent culture.[1][2] |
Experimental Protocols
Protocol 1: Evaluation of this compound's Effect on Protein Integrity via SDS-PAGE and Western Blot
Objective: To assess changes in protein integrity and antibody reactivity of a specific protein after storage with this compound.
Materials:
-
Purified protein of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1% (w/v) this compound stock solution
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Primary antibody specific to the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protease inhibitors
Procedure:
-
Prepare two sets of your protein of interest at a concentration of 1 mg/mL in PBS with protease inhibitors.
-
To one set (test group), add 0.1% this compound stock solution to a final concentration of 0.01%. The other set will serve as the control.
-
Aliquot samples from both groups and store at 4°C, -20°C, and -80°C.
-
At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition for both the test and control groups.
-
SDS-PAGE Analysis: a. Load equal amounts of protein from each sample onto an SDS-PAGE gel. b. Run the gel according to standard procedures. c. Stain the gel with a suitable protein stain (e.g., Coomassie Blue) and visually inspect for any signs of degradation (e.g., appearance of lower molecular weight bands) or aggregation (e.g., protein remaining in the well).
-
Western Blot Analysis: a. Run an SDS-PAGE gel as described above. b. Transfer the proteins to a nitrocellulose or PVDF membrane. c. Block the membrane and probe with the primary antibody against your protein of interest. d. Wash and incubate with the HRP-conjugated secondary antibody. e. Develop the blot using a chemiluminescent substrate and image the results. f. Compare the band intensity between the this compound-treated and control samples at each time point and storage condition. A decrease in intensity in the this compound-treated samples may indicate a loss of antibody recognition due to conformational changes.
Protocol 2: Assessing this compound Interference in PCR
Objective: To determine the inhibitory effect of residual this compound on PCR amplification.
Materials:
-
Purified DNA template
-
PCR primers for a specific target gene
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
This compound solutions at various concentrations (e.g., 0.01%, 0.005%, 0.001%, 0.0005%, 0.0001%)
-
Nuclease-free water
-
Agarose gel and electrophoresis system
Procedure:
-
Set up a series of PCR reactions. Each reaction should contain the same amount of DNA template, primers, polymerase, and dNTPs.
-
In separate reactions, spike in the different concentrations of this compound. Include a positive control with no this compound and a negative control with no DNA template.
-
Perform the PCR amplification using standard cycling conditions for your target.
-
Analyze the PCR products by agarose gel electrophoresis.
-
Compare the intensity of the PCR product bands across the different this compound concentrations. A decrease in band intensity with increasing this compound concentration indicates PCR inhibition. The lowest concentration at which a significant decrease in product is observed can be considered the inhibitory concentration for that specific PCR system.
Visualizations
Caption: Mechanism of this compound's interaction with proteins.
Caption: this compound-induced apoptosis signaling pathway.
Comparison with Sodium Azide
This compound and sodium azide are both commonly used as preservatives. The choice between them depends on the specific application and downstream requirements.
| Feature | This compound | Sodium Azide |
| Mechanism | Binds to sulfhydryl groups, inactivating enzymes.[3][4] | Inhibits cytochrome oxidase in the electron transport chain.[6] |
| Efficacy | Generally considered more effective than sodium azide, particularly for preserving cartilage.[18] | Primarily bacteriostatic at typical usage concentrations.[6] |
| Toxicity | Contains mercury, raising safety and disposal concerns.[6] | Highly toxic and can form explosive compounds with metals.[6] |
| Downstream Interference | Can modify proteins, affecting immunoassays and some protein quantification methods.[7][9] May inhibit PCR. | Can interfere with assays involving amine groups and may affect protein aggregation studies.[10][19] |
Conclusion and Recommendations
This compound can be an effective antimicrobial preservative for the long-term storage of certain biological specimens, particularly purified protein solutions. However, its use requires careful consideration of its potential to alter the structure and function of biomolecules. For applications involving nucleic acids or live cells, alternative preservation methods are strongly recommended.
Key Recommendations:
-
Use the lowest effective concentration of this compound, typically 0.01% (w/v).
-
Always perform validation experiments to assess the impact of this compound on your specific samples and downstream assays.
-
When possible, consider removing this compound from the sample prior to analysis, for example, through dialysis or buffer exchange for protein samples.
-
Handle this compound with appropriate safety precautions due to its mercury content.
-
For critical samples, especially those intended for nucleic acid analysis or applications sensitive to protein conformation, established methods like freezing at -80°C or in liquid nitrogen without preservatives remain the gold standard.
References
- 1. This compound-induced apoptosis in mouse C2C12 myoblast cells occurs through suppression of the PI3K/Akt/survivin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-Induced Apoptosis in Mouse C2C12 Myoblast Cells Occurs through Suppression of the PI3K/Akt/Survivin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfhydryl groups as targets of mercury toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Interference of thiomersal in biologicals during protein estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Azide Preservative on Thermomechanical Aggregation of Purified Reference Protein Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiol-modulated mechanisms of the cytotoxicity of this compound and inhibition of DNA topoisomerase II alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. frontiersin.org [frontiersin.org]
- 14. Some Optimizing Strategies for PCR Amplification Success [creative-biogene.com]
- 15. neb.com [neb.com]
- 16. Biochemical and molecular basis of this compound-induced apoptosis in T cells: a major role of mitochondrial pathway | Scilit [scilit.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. [Comparison of the effectiveness of sodium azide and merthiolate as bacteriocidal agents--a NMR study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of Azide Preservative on Thermomechanical Aggregation of Purified Reference Protein Materials | NIST [nist.gov]
Application Note: Analytical Methods for the Detection and Quantification of Thimerosal in Biologics
Introduction
Thimerosal is an organomercury compound that has been historically used as a preservative in some biological products, particularly in multi-dose vaccine vials, to prevent microbial contamination.[1] Chemically, this compound is sodium ethylmercurithiosalicylate, which metabolizes or degrades into ethylmercury and thiosalicylate.[1] Given that mercury compounds are established neurotoxicants at high doses, regulatory agencies require strict monitoring and control of this compound levels in biologics.[2] this compound is approximately 49.6% mercury by weight, and its quantification is typically achieved by measuring the total or speciated mercury content.[1][2]
This document provides detailed protocols and application notes for the three primary analytical techniques used for the determination of this compound in biologics:
-
Cold Vapor Atomic Absorption Spectroscopy (CV-AAS)
-
Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
These methods are validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.[3][4]
General Analytical Workflow
The analysis of this compound in complex biological matrices like vaccines or monoclonal antibodies follows a structured workflow. The initial and most critical step is sample preparation, which aims to liberate the target analyte (mercury) from the sample matrix and convert it into a form suitable for instrumental analysis.
Method 1: Cold Vapor Atomic Absorption Spectroscopy (CV-AAS)
CV-AAS is a highly sensitive method for determining total mercury content. It relies on the reduction of inorganic mercury (Hg²⁺) to volatile elemental mercury (Hg⁰), which is then measured by atomic absorption.
Principle Organic mercury from this compound is first converted to inorganic mercury (Hg²⁺) through oxidative acid digestion. The Hg²⁺ is then reduced to elemental mercury vapor using a reducing agent like stannous chloride. This vapor is purged from the solution and carried into the light path of an atomic absorption spectrometer, where its absorbance at 253.7 nm is measured.
Experimental Protocol
1. Apparatus and Materials
-
Cold Vapor Atomic Absorption Spectrometer
-
Mercury hollow cathode lamp
-
Vapor generator/amalgamation system
-
Digestion vessels (borosilicate glass or PTFE)
-
Hot plate or water bath
-
Calibrated micropipettes and volumetric flasks
2. Reagents and Standards
-
Nitric acid (HNO₃), trace metal grade
-
Sulfuric acid (H₂SO₄), trace metal grade
-
Potassium permanganate (KMnO₄) solution, 5% (w/v)
-
Potassium persulfate (K₂S₂O₈) solution, 5% (w/v)
-
Hydroxylamine hydrochloride/sodium chloride solution
-
Stannous chloride (SnCl₂) solution, 10% (w/v) in HCl
-
Mercury stock standard solution (1000 µg/mL)
-
Working standard solutions (prepared by serial dilution of the stock standard)
3. Sample Preparation (Acid Digestion) This digestion step is critical to break down the organic matrix and convert ethylmercury to Hg²⁺.[5][6]
-
Transfer a known volume (e.g., 0.5 mL) of the biologic sample into a digestion vessel.
-
Add 5 mL of a 1:1 mixture of concentrated HNO₃ and H₂SO₄.
-
Heat the sample on a hot plate or water bath at 80-90°C for 1-2 hours in a fume hood.[5]
-
Allow the sample to cool to room temperature.
-
Add 5% KMnO₄ solution dropwise until a persistent purple color is observed.
-
Add 2 mL of 5% K₂S₂O₈ solution and heat for another 30 minutes at 80-90°C.
-
Cool and add hydroxylamine hydrochloride solution to neutralize the excess permanganate.
-
Dilute the digested sample to a final volume (e.g., 25 mL) with deionized water.
4. Instrumental Analysis
-
Set up the CV-AAS instrument according to the manufacturer’s instructions.
-
Generate a calibration curve by analyzing a blank and at least three working standard solutions.
-
Transfer an aliquot of the digested sample into the vapor generator.
-
Add the stannous chloride reducing agent to convert Hg²⁺ to Hg⁰ vapor.
-
Measure the peak absorbance at 253.7 nm.
-
Calculate the mercury concentration in the original sample using the calibration curve, accounting for all dilution factors.
Method 2: Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS)
LC-ICP-MS is a powerful technique for mercury speciation, allowing for the separate quantification of ethylmercury, methylmercury, and inorganic mercury.[7][8] This is crucial for understanding the biotransformation of this compound.
Principle The sample is first injected into a liquid chromatograph (typically a reversed-phase column) to separate the different mercury species. The column eluent is then introduced into the ICP-MS system. In the high-temperature argon plasma, the molecules are atomized and ionized. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive and specific detection of mercury isotopes.
Experimental Protocol
1. Apparatus and Materials
-
High-Performance Liquid Chromatograph (HPLC) system
-
Reversed-phase C8 or C18 column
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
-
Calibrated micropipettes and autosampler vials
2. Reagents and Standards
-
Mobile Phase: Typically an aqueous solution containing a pairing agent (e.g., L-cysteine) and an organic modifier (e.g., methanol), buffered to a specific pH.[9]
-
Ethylmercury, methylmercury, and inorganic mercury standard solutions.
-
Sample extraction/dilution solution (e.g., 7% HCl with 1.5% L-cysteine).[9]
3. Sample Preparation For speciation analysis, harsh oxidative digestion is avoided to preserve the organomercury species.
-
Dilute the biologic sample (e.g., 1:10) in the extraction/dilution solution.
-
Vortex the mixture thoroughly.
-
Sonicate the sample for approximately 30 minutes to ensure complete extraction of mercury species from the matrix components.[9]
-
Centrifuge the sample to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for analysis.
4. Instrumental Parameters (Typical)
-
LC System:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Mobile Phase: 0.1% L-cysteine in 20 mM ammonium acetate with 3% methanol, pH 3.5
-
-
ICP-MS System:
-
RF Power: 1500 W
-
Plasma Gas Flow: 15 L/min Argon
-
Nebulizer Gas Flow: 1.0 L/min Argon
-
Monitored Isotopes: ²⁰²Hg
-
5. Data Analysis
-
Identify the peaks for ethylmercury, methylmercury, and inorganic mercury based on their retention times, as determined by running individual standards.
-
Generate separate calibration curves for each species.
-
Integrate the peak area for each species in the sample chromatogram and quantify the concentration using the respective calibration curve.
Method 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method quantifies the intact this compound molecule directly, rather than its mercury content. It is suitable for quality control in formulations where this compound is a declared excipient.
Experimental Protocol
1. Apparatus and Materials
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
2. Reagents and Standards
-
Methanol, HPLC grade
-
Phosphate buffer (e.g., 0.05 M, pH 2.5)
-
Mobile Phase: Methanol:Phosphate buffer (e.g., 70:30 v/v)
-
This compound reference standard
-
Sample diluent (e.g., 0.2 M Phosphate buffer, pH 5.5)
3. Sample Preparation
-
Accurately weigh or pipette a quantity of the biologic sample into a volumetric flask.
-
Add the sample diluent. For viscous or complex matrices like creams, a robust extraction step may be needed.
-
Vortex or sonicate to ensure complete dissolution/extraction of this compound.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
4. Instrumental Parameters (Typical)
-
HPLC System:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 218 nm
-
5. Data Analysis
-
Generate a calibration curve by injecting a series of this compound standards of known concentrations.
-
Inject the prepared sample.
-
Identify the this compound peak by its retention time.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Method Validation and Quantitative Data Summary
Analytical methods used for quality control of biologics must be validated according to ICH Q2(R1) guidelines. Validation demonstrates that the method is reliable, reproducible, and accurate for its intended purpose. The tables below summarize typical performance characteristics for the described methods.
Table 1: Typical Validation Parameters for this compound Analysis by CV-AAS
| Parameter | Typical Value/Result | Reference |
|---|---|---|
| Linearity (Range) | 5 - 40 µg/L | [10] |
| Correlation Coefficient (R²) | ≥ 0.99 | [10] |
| Accuracy (Recovery) | 98 - 102% | [5][6] |
| Precision (RSD) | < 5.5% | [6] |
| Limit of Detection (LOD) | 0.012 µg/L | [5] |
| Limit of Quantitation (LOQ) | 1.0 µg/L |[5] |
Table 2: Typical Validation Parameters for Mercury Speciation by LC-ICP-MS
| Parameter | Typical Value/Result | Reference |
|---|---|---|
| Linearity (Range) | 1 - 20 µg/L | [11] |
| Correlation Coefficient (R²) | > 0.995 | [11] |
| Accuracy (Recovery) | 93 - 102% | [12] |
| Precision (RSD) | < 5% | [12] |
| Limit of Detection (LOD) | 0.2 µg/L (for EtHg) | [7][8] |
| Limit of Quantitation (LOQ) | ~0.6 µg/L (calculated from LOD) | |
Table 3: Typical Validation Parameters for this compound Analysis by RP-HPLC-UV
| Parameter | Typical Value/Result | Reference |
|---|---|---|
| Linearity (Range) | 1.2 - 2.8 µg/mL | |
| Correlation Coefficient (R²) | 0.9957 | |
| Accuracy (Recovery) | 98 - 102% | |
| Precision (RSD) | < 2% | |
| Limit of Detection (LOD) | ~0.3 µg/mL (Calculated) |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL (Calculated) | |
References
- 1. fda.gov [fda.gov]
- 2. This compound-Containing Vaccines and Neurodevelopmental Disorders - Immunization Safety Review - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. jastmag.com [jastmag.com]
- 6. researchgate.net [researchgate.net]
- 7. A rapid method for the determination of methylmercury and inorganic mercury species in whole blood by liquid chromatography with detection using vapor generation ICP-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. A rapid method for the determination of methylmercury and inorganic mercury species in whole blood by liquid chromatography with detection using vapor ... - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY02116A [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A validated cold vapour-AAS method for determining mercury in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Thimerosal as a Hapten in Immunological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thimerosal, an organomercury compound, has a long history of use as a preservative in vaccines and other biological products.[1][2][3] Immunologically, this compound is classified as a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[4][5] This property makes it a subject of interest in immunological research, particularly in studies of hypersensitivity and autoimmunity. These application notes provide an overview of this compound's role as a hapten and detailed protocols for its study.
Mechanism of Action: this compound as a Hapten
This compound itself is too small to be recognized by the immune system.[5] However, it can covalently bind to endogenous proteins, forming a hapten-carrier complex. This binding can occur spontaneously through the interaction of its ethylmercury group with free sulfhydryl groups on proteins.[4] Alternatively, this compound can be chemically coupled to carrier proteins for experimental purposes using cross-linking agents like carbodiimides, which link the carboxyl group of this compound to free amino groups of the carrier protein.[4]
Once bound to a carrier protein, the this compound moiety can be processed and presented by antigen-presenting cells (APCs), such as dendritic cells (DCs), leading to the activation of T cells and subsequent B cell stimulation to produce this compound-specific antibodies.[4] This can result in various types of immune responses, including immediate and delayed-type hypersensitivity.[4][6]
The sensitization effect of this compound is also mediated by the induction of oxidative stress.[7] Studies have shown that this compound can induce the production of reactive oxygen species (ROS), leading to glutathione (GSH) depletion and mitochondrial membrane depolarization in immune cells.[7] This is followed by an influx of calcium (Ca2+), which acts as a secondary signaling event.[7]
Immunological Responses to this compound
This compound has been shown to elicit a range of immunological responses, from localized hypersensitivity reactions to systemic autoimmunity in susceptible individuals.
-
Hypersensitivity Reactions: this compound is a well-documented contact allergen, capable of inducing delayed-type hypersensitivity (DTH) reactions, which are T-cell mediated.[6][8] Immediate hypersensitivity reactions, mediated by IgE antibodies, have also been reported.[4]
-
Dendritic Cell Modulation: this compound can impact the maturation and function of dendritic cells. At certain concentrations, it can inhibit lipopolysaccharide (LPS)-induced DC maturation.[9] It has also been shown to alter cytokine production by DCs, potentially skewing the T-helper (Th) cell response towards a Th2 or regulatory T cell (Treg) phenotype.[9]
-
Pseudo-Allergic Reactions: Recent studies suggest that this compound can induce pseudo-allergic reactions by directly activating mast cells through the Mas-related G-protein coupled receptor B2 (MrgprB2), independent of IgE.[10] This mechanism could explain reactions occurring upon first exposure.
-
Systemic Autoimmunity: In genetically susceptible mouse models, exposure to this compound has been shown to induce a systemic autoimmune syndrome characterized by the production of antinucleolar antibodies and immune-complex deposits in tissues.[11]
Quantitative Data Summary
The following table summarizes key quantitative data from immunological studies involving this compound.
| Parameter | Model System | This compound Concentration/Dose | Observed Effect | Reference |
| Cell Viability | Human T-cells | 0.9 µg/mL | 68% cell death in unstimulated T-cells | [9][12] |
| Human T-cells | 3 µg/mL | 99% cell death | [9][12] | |
| Rat thymic lymphocytes | 3-30 µM | Membrane depolarization and increased intracellular Ca2+ | [13] | |
| Autoimmunity | A.SW mice | 2.5 mg/L in drinking water (LOAEL) | Development of antifibrillarin antibodies | [11] |
| A.SW mice | 5 mg/L in drinking water (LOAEL) | Increased serum IgG1 and IgE | [11] | |
| A.SW mice | 10 mg/L in drinking water (LOAEL) | Polyclonal B-cell activation | [11] | |
| A.SW mice | 20 mg/L in drinking water (LOAEL) | Increased serum IgG2a | [11] | |
| T-cell Response | Human PBMCs | 30 ng/mL - 3 µg/mL | Mitochondrial apoptosis in TCR-activated T-cells | [9] |
| Human PBMCs | Non-toxic concentrations | Suppression of Th1 polarization | [9] | |
| DC Maturation | Human monocyte-derived DCs | Various | Inhibition of LPS-induced maturation | [9] |
LOAEL: Lowest Observed Adverse Effect Level
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Hapten-Carrier Conjugation
Objective: To create an immunogenic this compound conjugate for immunization or in vitro assays.
Materials:
-
This compound (sodium ethylmercurithiosalicylate)
-
Carrier protein (e.g., Bovine Serum Albumin - BSA, Keyhole Limpet Hemocyanin - KLH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Protocol:
-
Dissolve the carrier protein (e.g., 10 mg/mL BSA) in PBS.
-
Dissolve this compound in PBS at a molar excess to the carrier protein (e.g., 40:1).
-
Activate the carboxyl group of this compound by adding EDC and NHS in a 1:1 molar ratio with this compound. Incubate for 15 minutes at room temperature.
-
Add the activated this compound solution to the carrier protein solution and stir gently for 2 hours at room temperature.
-
To stop the reaction, dialyze the conjugate solution against PBS at 4°C for 48 hours with several changes of buffer to remove unreacted hapten and cross-linkers.
-
Determine the conjugation efficiency by measuring the mercury content of the conjugate.
Lymphocyte Transformation Test (LTT)
Objective: To assess the proliferative response of lymphocytes from a sensitized individual to this compound.[14]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated by Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 medium supplemented with 10% fetal calf serum (FCS), L-glutamine, and antibiotics.
-
This compound solution (sterile, various concentrations).
-
Positive control: Phytohemagglutinin (PHA) or anti-CD3/CD28 beads.[15]
-
Negative control: Culture medium alone.
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., XTT, MTT).[15]
-
96-well cell culture plates.
Protocol:
-
Isolate PBMCs from heparinized blood.
-
Resuspend cells in complete RPMI-1640 medium to a final concentration of 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 100 µL of this compound solution at various concentrations (in triplicate) to the respective wells.
-
Add positive and negative controls to separate wells.
-
Incubate the plate for 6 days at 37°C in a humidified 5% CO₂ incubator.[15]
-
For [³H]-thymidine incorporation: 18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure radioactivity using a scintillation counter.
-
For non-radioactive assays: Follow the manufacturer's instructions for the specific proliferation kit (e.g., add XTT solution and measure absorbance).[15]
-
Calculate the Stimulation Index (SI) = (mean cpm or OD of antigen-stimulated wells) / (mean cpm or OD of unstimulated wells). An SI ≥ 2 is often considered a positive response.
Delayed-Type Hypersensitivity (DTH) Assay in Mice
Objective: To measure the in vivo cell-mediated immune response to this compound.[16][17]
Materials:
-
Genetically susceptible mice (e.g., A.SW).
-
This compound-protein conjugate (see Protocol 1).
-
Complete Freund's Adjuvant (CFA).
-
This compound solution in PBS.
-
Micrometer caliper.
Protocol: Sensitization Phase:
-
Emulsify the this compound-protein conjugate in CFA (1:1 ratio).
-
Inject 100 µL of the emulsion subcutaneously at the base of the tail of each mouse.
Challenge Phase (7-14 days after sensitization):
-
Measure the thickness of the right and left hind footpads of each mouse using a micrometer caliper.
-
Inject 20 µL of this compound solution (e.g., 10 µg in PBS) into the plantar surface of the right hind footpad.
-
Inject 20 µL of PBS alone into the left hind footpad as a control.
-
Measure the footpad thickness of both feet at 24, 48, and 72 hours after the challenge.
-
The DTH response is expressed as the difference in footpad swelling between the this compound-injected and the PBS-injected footpad (in mm).
Flow Cytometry for Immune Cell Phenotyping and Apoptosis
Objective: To analyze the effect of this compound on immune cell populations, maturation markers, and viability.[9][18]
Materials:
-
Isolated immune cells (e.g., PBMCs, dendritic cells).
-
This compound solution.
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD86, HLA-DR).[9][18]
-
Apoptosis detection kit (e.g., Annexin V/7-AAD).[9]
-
Flow cytometer.
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide).
Protocol:
-
Culture the immune cells with or without various concentrations of this compound for the desired time period.
-
Harvest the cells and wash them with cold FACS buffer.
-
For surface marker staining: Resuspend the cells in FACS buffer containing the appropriate combination of fluorochrome-conjugated antibodies. Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
For apoptosis analysis: Resuspend the cells in Annexin V binding buffer and add Annexin V and 7-AAD according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to quantify cell populations, marker expression levels, and the percentage of apoptotic/necrotic cells.
Conclusion
This compound serves as a valuable tool in immunological research for studying hapten-specific immune responses. The protocols outlined in these application notes provide a framework for investigating the mechanisms of this compound-induced hypersensitivity, its effects on various immune cells, and its potential to induce autoimmunity. Researchers should be aware of the dose-dependent effects of this compound, as it can induce both activation and toxicity in immune cells. Careful experimental design and adherence to established protocols are crucial for obtaining reproducible and meaningful results.
References
- 1. This compound and Vaccines | FDA [fda.gov]
- 2. This compound-Containing Vaccines and Neurodevelopmental Disorders - Immunization Safety Review - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound and Vaccines | Vaccine Safety | CDC [cdc.gov]
- 4. This compound: an ophthalmic preservative which acts as a hapten to elicit specific antibodies and cell mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aptamergroup.com [aptamergroup.com]
- 6. medscape.com [medscape.com]
- 7. Sensitization effect of this compound is mediated in vitro via reactive oxygen species and calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An assessment of this compound use in childhood vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound compromises human dendritic cell maturation, IL-12 production, chemokine release, and T-helper polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces skin pseudo-allergic reaction via Mas-related G-protein coupled receptor B2 - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 11. Dose-response study of this compound-induced murine systemic autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Flow-cytometric analysis on cytotoxic effect of this compound, a preservative in vaccines, on lymphocytes dissociated from rat thymic glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lymphocyte transformation test (LTT) [imd-berlin.de]
- 15. d-nb.info [d-nb.info]
- 16. The delayed type hypersensitivity assay using protein and xenogeneic cell antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Delayed-type hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmafocusamerica.com [pharmafocusamerica.com]
Application Notes and Protocols for HPLC Quantification of Thimerosal
Introduction
Thimerosal is a mercury-containing organic compound that has been widely used as an antiseptic and antifungal agent, particularly as a preservative in vaccines, ophthalmic solutions, and topical creams. Accurate quantification of this compound is crucial for quality control in pharmaceutical manufacturing and to ensure product safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a sensitive and specific method for the determination of intact this compound and its degradation products.[1][2] This document provides detailed application notes and protocols for the quantification of this compound using reversed-phase HPLC (RP-HPLC).
Principle of the Method
Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase. This compound, being a relatively nonpolar molecule, is retained on the column and then eluted by the mobile phase. The concentration of this compound is determined by detecting its absorbance using a UV detector at a specific wavelength.
Comparative Summary of HPLC Methods for this compound Quantification
The following table summarizes various RP-HPLC methods that have been developed and validated for the quantification of this compound in different pharmaceutical formulations.
| Parameter | Method 1: Topical Creams | Method 2: Vaccines & Pharmaceuticals | Method 3: Ophthalmic Solutions | Method 4: Effluents & River Waters |
| Matrix | Topical Creams | Vaccines, Pharmaceuticals | Ophthalmic Solutions | Pharmaceutical Industry Effluents, River Waters |
| Column | Symmetry® C18 | Not Specified | Not Specified | C18 column |
| Mobile Phase | Methanol: 0.05M Phosphate Buffer (pH 2.5) (70:30 v/v) | Not Specified | Not Specified | Gradient of 0.5% formic acid and 0.1% β-mercaptoethanol[3] |
| Flow Rate | 0.7 mL/min[4] | Not Specified | Not Specified | 1 mL/min[3] |
| Injection Volume | 60 µL[4] | Not Specified | Not Specified | 100 µL[3] |
| Detection | UV at 218 nm | Visible (VIS) detection with post-column derivatization with dithizone[5][6] | Electrochemical detection[1] | Atomic Fluorescence Spectrometry (AFS)[3][7] |
| Linearity (R²) | 0.9957 | 0.9970 (linear), 0.9994 (quadratic)[6] | Not Specified | Not Specified |
| Linearity Range | 1.2 - 2.8 µg/mL[8] | 30 - 150 µg/mL[9] | Not Specified | 0.1 - 100 µg/L[10] |
| LOD | Not Specified | 0.3 µg[5][9] | Not Specified | 0.09 µg/L[10] |
| LOQ | Not Specified | Not Specified | Not Specified | Not Specified |
| Reference | [8] | [5][6][9] | [1] | [3][7][10] |
Detailed Experimental Protocol: Quantification of this compound in Topical Creams
This protocol is based on a validated RP-HPLC-UV method and is suitable for the routine quality control analysis of this compound in pharmaceutical topical creams.
1. Materials and Reagents
-
This compound reference standard (≥97% purity)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Phosphate buffer (0.2 M, pH 5.5)
-
Topical cream sample containing this compound
2. Equipment
-
HPLC system with a UV detector
-
Symmetry® C18 column (or equivalent)
-
Ultrasonic bath
-
Magnetic stirrer
-
Centrifuge
-
Volumetric flasks (low-actinic)
-
Pipettes
-
Syringes
-
0.45 µm PVDF syringe filters
3. Preparation of Solutions
-
Mobile Phase (Methanol: 0.05M Phosphate Buffer pH 2.5, 70:30 v/v):
-
Prepare a 0.05M phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in HPLC grade water.
-
Adjust the pH to 2.5 with orthophosphoric acid.
-
Mix 700 mL of methanol with 300 mL of the pH 2.5 phosphate buffer.
-
Degas the mobile phase before use.
-
-
This compound Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve it in the mobile phase in a low-actinic volumetric flask to obtain the desired concentration.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1.2 - 2.8 µg/mL).
-
4. Sample Preparation
-
Accurately weigh a portion of the topical cream equivalent to a known amount of this compound.
-
Add 7 mL of 0.2 M phosphate buffer (pH 5.5) to the sample.
-
Place the mixture in an ultrasonic bath at 45°C for 30 minutes.
-
Stir the mixture with a magnetic stirrer for 20 minutes at 60 rpm.
-
Carefully transfer the mixture to a 10 mL low-actinic volumetric flask and dilute to the mark with the phosphate buffer.
-
Centrifuge the resulting suspension for 15 minutes at 3500 rpm.
-
Filter the supernatant through a 0.45 µm PVDF syringe filter into an HPLC vial. The final expected concentration should be approximately 2 µg/mL.
5. HPLC Analysis
-
Column: Symmetry® C18
-
Mobile Phase: Methanol: 0.05M Phosphate Buffer (pH 2.5) (70:30 v/v)
-
Flow Rate: 0.7 mL/min
-
Injection Volume: 60 µL
-
Detection Wavelength: 218 nm
-
Column Temperature: Ambient
6. Data Analysis
-
Inject the calibration standards and the prepared sample solution into the HPLC system.
-
Record the peak areas of the this compound peak in the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the amount of this compound in the original topical cream sample.
Visualizations
Caption: General experimental workflow for HPLC analysis of this compound.
Caption: Logical relationship of key components in an HPLC system.
References
- 1. This compound determination by high-pressure liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 2. This compound determination by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of this compound in pharmaceutical industry effluents and river waters by HPLC coupled to atomic fluorescence spectrometry through post-column UV-assisted vapor generation. | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Thimerosal Interference with Fluorescent Probes and Dyes
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and understand the potential interference of thimerosal in fluorescence-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing an unexpected increase in my calcium indicator's signal (e.g., Fluo-4, Fura-2) after adding a compound preserved with this compound. Is this a true calcium release?
A1: Not necessarily. This compound is known to induce the release of intracellular zinc ions. Many fluorescent probes for calcium, including Fluo-4 and Fura-2, are also sensitive to zinc.[1] The signal you are observing is likely due to the probe binding with zinc, not calcium.
-
Troubleshooting Step: To confirm this, perform a control experiment with the zinc chelator TPEN (N,N,N',N'-tetrakis-(2-pyridyl-methyl)ethylenediamine). If the addition of TPEN completely abolishes the fluorescence signal induced by the this compound-containing compound, the signal is attributable to zinc release.[1]
Q2: My reactive oxygen species (ROS) probe (e.g., DCFH-DA, MitoSOX) shows a strong signal in cells treated with this compound. Is this a valid measurement of baseline ROS?
A2: this compound itself induces the production of ROS, primarily from the mitochondria, within minutes of exposure.[2] Therefore, the signal is likely a direct effect of this compound and not the baseline ROS level of the cells. This compound and its metabolite, ethylmercury, can cause glutathione depletion and oxidative stress.[2]
-
Troubleshooting Step: Pre-treat your cells with an antioxidant, such as N-acetyl-L-cysteine (NAC), before adding this compound. If NAC pretreatment prevents or significantly reduces the ROS signal, it confirms that the signal is a this compound-induced artifact.[2]
Q3: I'm seeing increased staining with my viability dye (e.g., DAPI, Propidium Iodide) at this compound concentrations that I thought were non-toxic. Are my cells dying that quickly?
A3: this compound can increase cell membrane permeability even at concentrations that may not induce immediate apoptosis.[3][4] Dyes like DAPI, which are sometimes used to identify non-viable cells by their inability to cross an intact membrane, may enter these compromised cells and give a false-positive signal for cell death.[3]
-
Troubleshooting Step: Use a multi-parameter approach to assess cell viability. Combine the membrane permeability dye staining with an apoptosis marker (e.g., Annexin V) or a metabolic activity assay (e.g., MTT). This will help distinguish between cells with compromised membranes and those undergoing apoptosis or necrosis.
Q4: Can this compound cause fluorescence quenching?
A4: Yes, the mercury component of this compound can quench the fluorescence of certain probes. Studies have shown that this compound can effectively quench the photoluminescence of quantum dots, a process that can be exploited for its detection.[5][6] If you observe an unexpected decrease in fluorescence, quenching by this compound could be a possible cause.
-
Troubleshooting Step: To investigate quenching, you can perform a titration experiment with this compound and your fluorescent dye in a cell-free system. This will help characterize the quenching effect without the complexity of a cellular environment.
Q5: How can I mitigate this compound interference in my experiments?
A5: The best practice is to avoid this compound altogether. If possible, use preservative-free alternatives of your reagents. If this is not possible:
-
Dilute the Reagent: Calculate the final concentration of this compound in your assay and try to dilute it to sub-micromolar levels where cytotoxic effects are less likely.[7]
-
Run Proper Controls: Always include "vehicle + this compound" controls to quantify the effect of this compound alone on your fluorescent probe.
-
Use Chemical Controls: As described above, use zinc chelators (TPEN) for calcium assays and antioxidants (NAC) for ROS assays to verify the source of the signal.[1][2]
-
Wash Steps: If the this compound-containing reagent is used for a treatment step, ensure thorough washing of the cells before adding fluorescent probes to remove as much of the interfering compound as possible.
Mechanisms of Interference
This compound can interfere with fluorescent assays through several mechanisms:
-
Induction of Off-Target Analytes: this compound can cause physiological changes in the cell that are then detected by the probe, leading to a misinterpretation of the results.
-
Altered Cell Viability and Membrane Permeability: this compound is cytotoxic and can compromise cell membrane integrity, leading to artifacts with viability dyes and other probes that rely on an intact membrane.[3][7]
-
Direct Fluorescence Quenching: The ethylmercury component of this compound can directly interact with certain fluorophores and quench their signal.[5][6][8]
Visualizing Interference Pathways
Quantitative Data Summary
The following tables summarize the concentrations at which this compound has been observed to cause specific effects that can interfere with fluorescent assays.
Table 1: this compound-Induced Effects on Cell Viability and Membrane Integrity
| Cell Type | This compound Concentration | Exposure Time | Observed Effect | Citation |
|---|---|---|---|---|
| Human Cortical Neurons | 1-2 µM | 6 hours | Decreased cellular viability | [4] |
| Human Cortical Neurons | 10 µM | 4 hours | Increased membrane permeability to DAPI | [4] |
| Human Cortical Neurons | 250 µM | 2 hours | Increased membrane permeability to DAPI | [3][4] |
| Rat Lymphocytes | ≥ 3 µM | 60 minutes | Membrane depolarization | [7] |
| Rat Lymphocytes | 30 µM | 60 minutes | Apoptotic changes | [7] |
| Various Human/Animal Cells | < 5 µg/ml (~12.5 µM) | Not Specified | Complete suppression of viability |[9] |
Table 2: this compound-Induced Effects on Intracellular Signaling Probes
| Cell Type | This compound Concentration | Exposure Time | Probe Type | Observed Effect | Citation |
|---|---|---|---|---|---|
| Rat Cerebellar Neurons | 0.3 - 10 µM | Not Specified | Calcium Probe | Concentration-dependent increase in signal | [10] |
| Rat Lymphocytes | ≥ 3 µM | 60 minutes | Calcium Probe | Increased intracellular signal | [7] |
| U937 Human Myeloid Cells | Not Specified | 15 minutes | ROS Probe (MitoSOX) | Induction of ROS |[2] |
Experimental Protocols
Protocol 1: Zinc Chelation Control for Calcium Assays
Objective: To determine if a fluorescent signal from a calcium-sensitive dye in the presence of this compound is due to zinc mobilization.
Materials:
-
Cells of interest
-
Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
This compound-containing test compound
-
TPEN (N,N,N',N'-tetrakis-(2-pyridyl-methyl)ethylenediamine) stock solution (e.g., 1 mM in DMSO)
-
Appropriate cell culture medium and buffers
-
Fluorescence plate reader, microscope, or flow cytometer
Procedure:
-
Cell Preparation: Plate and culture cells to the desired confluency according to standard protocols.
-
Dye Loading: Load cells with the calcium indicator dye as per the manufacturer's instructions.
-
Experimental Groups: Prepare the following conditions:
-
A) Negative Control (vehicle only)
-
B) Positive Control (e.g., Thapsigargin or other known calcium agonist)
-
C) Test Compound (containing this compound)
-
D) Test Compound + TPEN
-
E) TPEN only
-
-
TPEN Co-incubation: For group D, add TPEN to the media to a final concentration that is equimolar to or in slight excess of the estimated zinc concentration to be chelated (typically 1-10 µM). Incubate for a short period (e.g., 10-15 minutes) before adding the test compound. Add TPEN alone for group E.
-
Stimulation: Add the test compound (group C and D) and positive control (group B) to the respective wells.
-
Measurement: Immediately begin measuring fluorescence intensity over time using the appropriate instrument settings for your chosen dye.
-
Analysis: Compare the fluorescence response in group C (Test Compound) to group D (Test Compound + TPEN). A significant reduction or complete absence of a signal in group D indicates that the signal is dependent on intracellular zinc.[1]
Protocol 2: Antioxidant Control for ROS Assays
Objective: To determine if a fluorescent signal from a ROS-sensitive dye is a direct result of this compound-induced oxidative stress.
Materials:
-
Cells of interest
-
ROS indicator dye (e.g., DCFH-DA, MitoSOX Red)
-
This compound
-
N-acetyl-L-cysteine (NAC)
-
Positive control for ROS induction (e.g., tert-butyl hydroperoxide)
-
Appropriate cell culture medium and buffers (phenol red-free medium is recommended for reading)[11]
-
Fluorescence plate reader, microscope, or flow cytometer
Procedure:
-
Cell Preparation: Plate and culture cells to the desired confluency.
-
NAC Pre-treatment:
-
Prepare experimental groups: Control, this compound only, NAC + this compound, and NAC only.
-
For the NAC-treated groups, pre-incubate the cells with an effective concentration of NAC (e.g., 1-10 mM) for at least 1 hour.
-
-
This compound Treatment: Add this compound to the designated wells at the final desired concentration. Incubate for the desired time (e.g., 15-60 minutes).[2]
-
Dye Loading: Remove the treatment media and wash the cells gently with a buffered saline solution (e.g., PBS). Load the cells with the ROS indicator dye according to the manufacturer's protocol (e.g., 10 µM DCFH-DA for 30 minutes at 37°C).[12][13]
-
Measurement: After loading, wash the cells again to remove excess dye. Add buffer or phenol red-free medium and immediately measure fluorescence intensity.
-
Analysis: Compare the fluorescence signal in the "this compound only" group to the "NAC + this compound" group. A significant reduction in fluorescence in the NAC-pre-treated cells indicates that the signal is due to this compound-induced ROS.[2]
Troubleshooting Workflow
The following diagram provides a logical workflow for identifying and addressing potential this compound-induced artifacts in fluorescence assays.
References
- 1. Zinc ions cause the this compound-induced signal of fluorescent calcium probes in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitization effect of this compound is mediated in vitro via reactive oxygen species and calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces DNA Breaks, Caspase-3 Activation, Membrane Damage, and Cell Death in Cultured Human Neurons and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Flow-cytometric analysis on cytotoxic effect of this compound, a preservative in vaccines, on lymphocytes dissociated from rat thymic glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro assessment of this compound cytotoxicity and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. abpbio.com [abpbio.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Thimerosal-Induced Apoptosis in Cell Culture
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with thimerosal in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cell death in vitro?
A1: this compound primarily induces apoptosis, or programmed cell death, through the mitochondrial-mediated intrinsic pathway.[1] Key events include the depletion of intracellular glutathione (GSH), a critical antioxidant, and a subsequent increase in reactive oxygen species (ROS), leading to significant oxidative stress.[1][2][3] This oxidative stress damages mitochondria, causing the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) into the cytoplasm.[1][4] These factors then activate a cascade of enzymes called caspases, notably caspase-9 and the executioner caspase-3, which dismantle the cell and lead to its death.[4][5][6]
Q2: At what concentrations does this compound typically induce apoptosis?
A2: this compound is highly potent and can induce apoptosis at concentrations ranging from the nanomolar (nM) to the micromolar (µM) scale, depending on the cell type and exposure duration.[7] For example, significant apoptosis has been observed in mouse myoblast cells at concentrations as low as 125-500 nM, while human cortical neurons show toxic effects at 1-2 µM.[4][5][6] The toxicity is both concentration- and time-dependent.[8]
Q3: How can I prevent or mitigate this compound-induced apoptosis in my cell cultures?
A3: The most effective mitigation strategy is to counteract the oxidative stress and GSH depletion caused by this compound. Pre-treatment of cell cultures with thiol-containing antioxidants has proven effective.
-
N-acetylcysteine (NAC): As a precursor to glutathione, NAC can replenish intracellular GSH levels and directly scavenge ROS, offering significant protection against this compound-induced apoptosis.[2][3][9]
-
Glutathione (GSH) or Glutathione Ethyl Ester: Directly supplementing the media with GSH or its more cell-permeable form, glutathione ethyl ester, can also prevent cytotoxicity.[1][2]
Q4: Besides oxidative stress, are other signaling pathways involved in this compound toxicity?
A4: Yes. This compound has been shown to affect other crucial cell signaling pathways.
-
PI3K/Akt Pathway: this compound can inhibit the phosphorylation and activation of Akt, a key protein in a major cell survival pathway. Suppression of the PI3K/Akt/survivin pathway is directly linked to its apoptotic effect.[4]
-
p38 MAP Kinase (MAPK) Pathway: In some cell lines, this compound activates the stress-related p38 MAPK pathway, and inhibiting this pathway can partially reduce apoptosis.[8]
-
Intracellular Calcium: this compound can induce an increase in intracellular calcium concentration ([Ca2+]i) by releasing it from internal stores and promoting influx from the extracellular space, which can contribute to cytotoxicity.[10][11][12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High levels of cell death even at low this compound concentrations. | Cell line is highly sensitive (e.g., neuronal cells).[5] Intracellular glutathione (GSH) levels are inherently low.[2] | Perform a dose-response curve starting from a very low concentration (e.g., 10 nM) to determine the EC50. Consider using a more robust cell line if the experimental design allows. Pre-treat cells with 100 µM N-acetylcysteine (NAC) for 1-2 hours before this compound exposure to boost GSH levels.[2] |
| Inconsistent results between experiments. | Variation in cell confluence at the time of treatment. This compound solution instability or degradation. Inconsistent incubation times. | Standardize cell seeding density and ensure consistent confluence (e.g., 70-80%) before starting any treatment. Prepare fresh this compound solutions for each experiment from a trusted stock. Use a precise timer for all incubation steps. |
| My mitigating agent (e.g., NAC) is not providing protection. | Insufficient pre-incubation time. Concentration of the agent is too low. The agent itself is causing toxicity at the concentration used. | Increase the pre-incubation time to at least 1-2 hours before adding this compound. Perform a dose-response experiment for the mitigating agent to find its optimal protective concentration. Run a control with only the mitigating agent to ensure it is not cytotoxic on its own at the tested concentration.[13] |
| Difficulty distinguishing between apoptosis and necrosis. | High concentrations of this compound or prolonged exposure can lead to secondary necrosis. | Use an early time point for analysis (e.g., 6-12 hours).[5] Utilize dual-staining methods like Annexin V and Propidium Iodide (PI) in flow cytometry. Annexin V+/PI- cells are early apoptotic, while Annexin V+/PI+ cells are late apoptotic or necrotic.[14] At very high concentrations, this compound can induce necrosis directly.[6] |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound-Induced Apoptosis in Various Cell Lines
| Cell Line | Concentration Range | Exposure Time | Key Effects & Observations | Reference(s) |
| Human Cortical Neurons | 1 µM - 250 µM | 2 - 24 hours | Caspase-3 activation, DNA breaks, membrane damage. Higher sensitivity than fibroblasts. | [5][6] |
| Mouse C2C12 Myoblasts | 125 nM - 500 nM | 24 - 72 hours | S-phase cell cycle arrest, cytochrome c release, inhibition of PI3K/Akt pathway. | [4] |
| Human Jurkat T-cells | 0.5 µM - 5 µM | 4 - 24 hours | Mitochondrial membrane depolarization, caspase-9 and -3 activation. | [1][6] |
| Human Gastric Cancer (SCM1) | 1 µM - 10 µM | Not specified | Activation of p38 MAPK and caspase-3. | [8] |
| Human Neuroblastoma | 7.6 nM (LC50) | 48 hours | Reduced oxidative-reduction activity. | [15] |
Table 2: Efficacy of Mitigating Agents Against this compound-Induced Cytotoxicity
| Mitigating Agent | Concentration | Cell Line(s) | Protective Mechanism & Effect | Reference(s) |
| N-acetylcysteine (NAC) | 100 µM | Neuroblastoma, Glioblastoma | Increases intracellular GSH, prevents cytotoxicity. | [2][9] |
| Glutathione Ethyl Ester | 100 µM | Neuroblastoma, Glioblastoma | Increases intracellular GSH, prevents cytotoxicity. | [2] |
| Exogenous Glutathione | Not specified | Jurkat T-cells | Upregulates XIAP and cIAP1, inhibits caspase-9 and -3 activation. | [1] |
| SB203580 (p38 MAPK Inhibitor) | Not specified | SCM1 Gastric Cancer | Partially prevents apoptosis by inhibiting p38 MAPK phosphorylation. | [8] |
| Vitamin C | Not specified | Wistar Rats (in vivo) | Ameliorated adverse effects, likely through antioxidant properties. | [16] |
Visualizations: Pathways and Workflows
Caption: this compound-induced apoptosis signaling cascade.
References
- 1. Biochemical and molecular basis of this compound-induced apoptosis in T cells: a major role of mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound neurotoxicity is associated with glutathione depletion: protection with glutathione precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-Induced Apoptosis in Mouse C2C12 Myoblast Cells Occurs through Suppression of the PI3K/Akt/Survivin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces DNA breaks, caspase-3 activation, membrane damage, and cell death in cultured human neurons and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Induces DNA Breaks, Caspase-3 Activation, Membrane Damage, and Cell Death in Cultured Human Neurons and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrating experimental (in vitro and in vivo) neurotoxicity studies of low-dose this compound relevant to vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-induced apoptosis in human SCM1 gastric cancer cells: activation of p38 MAP kinase and caspase-3 pathways without involvement of [Ca2+]i elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound induced changes of intracellular calcium in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound on cytosolic calcium and phosphatidylserine synthesis in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound, a preservative in vaccines, on intracellular Ca2+ concentration of rat cerebellar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-Acetylcysteine Induces Apoptotic, Oxidative and Excitotoxic Neuronal Death in Mouse Cortical Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitochondrial dysfunction, impaired oxidative-reduction activity, degeneration, and death in human neuronal and fetal cells induced by low-level exposure to this compound and other metal compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhancement of Vitamin C’s Protective Effect against this compound-Induced Neurotoxicity in the Cerebral Cortex of Wistar Albino Rats: An In Vivo and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thimerosal Concentration to Reduce Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing thimerosal concentration in their experiments to minimize cytotoxicity while maintaining its desired preservative efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it cytotoxic?
This compound is an organomercury compound that has been widely used as a preservative in vaccines and other biological products since the 1930s.[1][2][3][4] Its antimicrobial activity is attributed to the release of the ethylmercury cation, which can react with thiol groups in proteins.[5] This reactivity, however, is also the primary mechanism of its cytotoxicity. By binding to sulfhydryl groups in essential proteins, this compound can disrupt cellular processes, leading to cell death.[5]
Q2: What are the typical cytotoxic concentrations of this compound?
The cytotoxic concentration of this compound is highly dependent on the cell type, exposure time, and the specific assay used. Generally, nanomolar to low micromolar concentrations can induce cytotoxic effects. For instance, in mouse C2C12 myoblast cells, concentrations of 125–500 nM for 24-72 hours resulted in decreased cell proliferation and apoptosis.[1] In human neuroblastoma cells, the EC50 for cell death after 48 hours of exposure was found to be 4.35 nM in the absence of nerve growth factor (NGF) and 105 nM in the presence of NGF.[6][7]
Q3: What are the cellular mechanisms of this compound-induced cytotoxicity?
This compound-induced cytotoxicity primarily occurs through the induction of apoptosis (programmed cell death).[1][8][9] Key signaling pathways implicated in this process include:
-
Inhibition of the PI3K/Akt/Survivin Pathway: this compound can suppress the phosphorylation of Akt, a key survival signaling protein.[1][8] This leads to the downregulation of survivin, an inhibitor of apoptosis, ultimately promoting cell death.[1][8]
-
Activation of the Mitochondrial Apoptotic Pathway: this compound can trigger the release of cytochrome c from the mitochondria into the cytoplasm.[1][8][9] This event activates caspase-9 and subsequently caspase-3, which are key executioner enzymes of apoptosis.[1][8][9]
-
Activation of the c-Jun N-terminal Kinase (JNK) Pathway: In neuronal cells, this compound has been shown to activate the JNK signaling pathway, which is a known mediator of apoptosis in response to cellular stress.[10][11]
-
Induction of Oxidative Stress: this compound can increase the production of reactive oxygen species (ROS) and deplete intracellular glutathione (GSH), a major antioxidant.[9] This oxidative stress contributes to mitochondrial dysfunction and apoptosis.[9]
Q4: How can I reduce this compound-induced cytotoxicity in my cell culture experiments?
Here are several strategies to mitigate the cytotoxic effects of this compound:
-
Optimize Concentration and Exposure Time: The most direct approach is to determine the minimum effective concentration of this compound required for its preservative function and use the shortest necessary exposure time.
-
Supplement with Antioxidants: Since this compound induces oxidative stress, supplementing the culture medium with antioxidants like N-acetylcysteine (a precursor to glutathione) may offer protection. Exogenous glutathione has been shown to protect T cells from this compound-induced apoptosis.[9]
-
Activate Pro-Survival Pathways: Activating survival signaling pathways can counteract the pro-apoptotic effects of this compound. For example, treatment with growth factors like mIGF-I has been shown to activate the PI3K/Akt pathway and attenuate this compound-induced apoptosis in myoblast cells.[1]
-
Consider this compound Alternatives: For applications where this compound's cytotoxicity is a significant concern, consider using alternative preservatives. 2-phenoxyethanol is a commonly used alternative with a lower toxicity profile.[12][13][14] Phenol is another alternative used in some vaccines.[12][14]
Q5: Are there less toxic alternatives to this compound?
Yes, several alternatives to this compound are available and have been implemented in many vaccines and biologics.[12][14] The most common alternatives include:
-
2-Phenoxyethanol: This is a widely used preservative in cosmetics and pharmaceuticals and is considered less toxic than this compound.[12][13]
-
Phenol: Phenol is another preservative used in some vaccine formulations.[12][14]
-
Benzethonium Chloride: This quaternary ammonium compound is used as a preservative in some vaccines.[14]
The choice of an alternative will depend on the specific formulation and its compatibility with the biological product.
Troubleshooting Guides
Problem: High levels of cell death observed after adding this compound.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a dose-response experiment to determine the IC50 value for your specific cell line and experimental conditions. Start with a wide range of concentrations and narrow down to find the lowest effective concentration. |
| Prolonged exposure to this compound. | Conduct a time-course experiment to determine the minimum exposure time required for preservative efficacy. |
| Cell line is particularly sensitive to this compound. | Consider using a more resistant cell line if your experimental design allows. Alternatively, implement strategies to enhance cell survival, such as adding growth factors or antioxidants. |
| Interaction with other media components. | Ensure that other components in your culture medium are not exacerbating this compound's cytotoxicity. Review the literature for any known interactions. |
Problem: Inconsistent results in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Variability in cell density at the time of treatment. | Ensure consistent cell seeding density across all wells and experiments. |
| Inaccurate this compound dilutions. | Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. Verify the concentration of the stock solution. |
| Assay timing is not optimal. | Optimize the incubation time for your specific cytotoxicity assay (e.g., MTT, WST-1) after this compound treatment. |
| Cellular stress from other factors. | Minimize other sources of cellular stress, such as harsh handling, temperature fluctuations, or nutrient depletion in the culture medium. |
Data Presentation
Table 1: Cytotoxic Concentrations of this compound in Various Cell Lines
| Cell Line | Assay | Exposure Time | IC50 / LC50 / EC50 | Reference |
| Mouse C2C12 Myoblasts | WST-1 | 24 h | > 500 nM (proliferation inhibition) | [1] |
| Human Neuroblastoma (SH-SY5Y) | LDH | 24 h | 38.7 nM (without NGF), 596 nM (with NGF) | [6][7] |
| Human Neuroblastoma (SH-SY5Y) | LDH | 48 h | 4.35 nM (without NGF), 105 nM (with NGF) | [6][7] |
| Human Conjunctival Epithelia | Cell Desquamation | 24 h | 2.2 µg/ml (LD50) | [15][16] |
| Human Embryonic Kidney (HEK293) | Not specified | 24 h | 9.5 µM (LC50) | [17] |
| Murine Inner Medullary Collecting Duct (mIMCD3) | Not specified | 24 h | 2.9 µM (LC50) | [17] |
| Human Lymphocytes | CBMN-Cyt Assay | Not specified | Genotoxic at 0.5 µg/ml and 1 µg/ml | [4][18] |
| HepG2, C2C12, PBMC, Vero cells | MTT | Not specified | IC50: 7.1, 8.5, 3.5, 2.4 µM, respectively | [19] |
IC50: Half maximal inhibitory concentration; LC50: Lethal concentration, 50%; EC50: Half maximal effective concentration; NGF: Nerve Growth Factor.
Experimental Protocols
1. Cell Viability Assay (WST-1 Assay)
This protocol is adapted from a study on this compound's effect on C2C12 myoblast cells.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per 100 µL of culture medium.
-
Incubation: Culture the cells overnight at 37°C in a humidified incubator with 5% CO₂.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 125 nM, 250 nM, 500 nM). Include untreated control wells.
-
Incubation with this compound: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 solution to each well.
-
Final Incubation: Incubate the plate for an additional 2 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 630 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
2. Apoptosis Assay (Flow Cytometry with Annexin V-FITC/Propidium Iodide)
This protocol is based on a study investigating this compound-induced apoptosis.[1]
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Buffer Addition: Add 400 µL of 1X binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour of staining.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
3. Western Blot Analysis for Signaling Pathway Proteins
This protocol allows for the detection of key proteins in signaling pathways affected by this compound, such as Akt and survivin.[1]
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pAkt, anti-Akt, anti-survivin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.
Mandatory Visualizations
Caption: this compound-induced inhibition of the PI3K/Akt/Survivin signaling pathway leading to apoptosis.
Caption: The mitochondrial pathway of apoptosis induced by this compound.
Caption: A general experimental workflow for assessing this compound cytotoxicity.
References
- 1. This compound-Induced Apoptosis in Mouse C2C12 Myoblast Cells Occurs through Suppression of the PI3K/Akt/Survivin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Vaccines | FDA [fda.gov]
- 3. nfid.org [nfid.org]
- 4. nepjol.info [nepjol.info]
- 5. Thiol-modulated mechanisms of the cytotoxicity of this compound and inhibition of DNA topoisomerase II alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on NGF signal transduction and cell death in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound-induced apoptosis in mouse C2C12 myoblast cells occurs through suppression of the PI3K/Akt/survivin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. mercurymadness.org [mercurymadness.org]
- 13. medicalresearchjournal.org [medicalresearchjournal.org]
- 14. terrance.who.int [terrance.who.int]
- 15. Cytotoxicity of mercurial preservatives in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. Evaluation of cytotoxicity attributed to this compound on murine and human kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. In vitro assessment of this compound cytotoxicity and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Thimerosal Interaction with Rubber and Plastic Containers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thimerosal-containing solutions in rubber-stopped vials and plastic containers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in pharmaceutical products?
This compound is an organomercury compound that has been used as an antimicrobial preservative in multi-dose vials of vaccines and other biological and drug products since the 1930s.[1][2][3] Its primary function is to prevent the growth of harmful bacteria and fungi that could be introduced through repeated needle punctures of a multi-dose vial.[2][3]
Q2: What are the main concerns regarding the interaction of this compound with rubber and plastic containers?
The primary concerns are the loss of this compound concentration and the potential for contamination of the product with leachables from the container materials. This compound can be adsorbed by both plastic and rubber materials, leading to a decrease in its effective concentration as a preservative.[4] Additionally, components from rubber stoppers can leach into the drug product, potentially interacting with this compound or affecting the product's stability and safety.[4][5]
Q3: What types of plastic are known to interact with this compound?
Polyethylene, particularly low-density polyethylene (LDPE), is known to interact with this compound.[4] Studies have shown that this compound can be sorbed onto plastic containers, and the gas permeability of materials like LDPE can accelerate its degradation.[6]
Q4: How do rubber stoppers interact with this compound?
This compound can be strongly adsorbed by both treated and untreated rubber stoppers.[4] Furthermore, various additives used in the manufacturing of rubber stoppers, such as curing agents, plasticizers, and antioxidants, have the potential to leach into the drug product and may interact with this compound.[7]
Q5: What are "extractables" and "leachables" in the context of rubber stoppers?
-
Extractables are compounds that can be forced out of the container closure system under harsh laboratory conditions (e.g., using strong solvents, high temperatures).[5]
-
Leachables are compounds that migrate from the container closure system into the drug product under normal storage and use conditions.[5][8] Leachables are a subset of extractables and are of greater concern for product safety and stability.
Q6: Does sterilization of containers affect their interaction with this compound?
Yes, sterilization methods can impact the properties of rubber and plastic materials, potentially altering their interaction with this compound. For instance, irradiation can affect the chemical and physical properties of polymers like polyethylene and polypropylene, which could lead to interactions with the packaged product. It is crucial to validate the chosen sterilization method to ensure it does not adversely affect the container's integrity or its compatibility with the this compound-containing product.
Troubleshooting Guides
Issue 1: Loss of this compound Potency Over Time
Symptoms:
-
Assay results show a decrease in this compound concentration below the specified limits during stability studies.
-
Failure of preservative effectiveness testing (PET).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Adsorption to Container/Closure | 1. Material Screening: Test the product with different types of rubber stoppers (e.g., butyl, bromobutyl, chlorobutyl) and plastic containers (e.g., polypropylene, cyclic olefin copolymer) to identify materials with lower adsorption profiles. 2. Coated Stoppers: Consider using stoppers with a barrier coating (e.g., Teflon, FluroTec®) to minimize direct contact between the solution and the rubber. 3. Surface Area to Volume Ratio: Evaluate if a high surface area to volume ratio in the container system is contributing to the loss. If possible, adjust the fill volume or container size. |
| Degradation of this compound | 1. pH Stability: Ensure the formulation pH is within the optimal range for this compound stability. 2. Excipient Incompatibility: Review the formulation for excipients known to be incompatible with this compound, such as strong oxidizing agents, acids, bases, and certain chelating agents.[4] 3. Oxygen Sensitivity: For products in plastic containers, assess the oxygen permeability of the plastic. Consider using containers with higher oxygen barrier properties or including an oxygen scavenger in the packaging system. |
| Interaction with Leachables | 1. Extractables & Leachables Study: Conduct a thorough E&L study on the rubber stopper to identify and quantify any compounds migrating into the solution.[9] 2. Formulation Impact on Leaching: Be aware that certain formulation components, like surfactants (e.g., polysorbates), can increase the leaching of substances from rubber stoppers.[8] |
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
Symptoms:
-
Unexpected peaks are observed during HPLC or GC analysis of the drug product.
-
Changes in the physical appearance of the solution (e.g., discoloration, precipitation).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Leachables from Rubber Stopper | 1. Identify the Source: Analyze a blank solution stored under the same conditions to confirm the peaks are not from the formulation itself. 2. Characterize the Leachables: Use analytical techniques such as LC-MS and GC-MS to identify the chemical structure of the unknown peaks. Compare these to a library of known rubber additives.[9] 3. Change Stopper Formulation: Work with the stopper manufacturer to select a formulation with a lower potential for leaching the identified compounds. |
| Degradation Products of this compound or Excipients | 1. Forced Degradation Studies: Perform forced degradation studies on the drug product to identify potential degradation products and their corresponding chromatographic peaks. 2. Review Literature: Consult scientific literature for known degradation pathways of this compound and other formulation components under relevant stress conditions. |
Quantitative Data Summary
The following tables summarize potential quantitative data that should be generated during experimental investigations.
Table 1: this compound Adsorption by Different Container Materials
| Container/Closure Material | Initial this compound Conc. (µg/mL) | This compound Conc. after [Time] at [Temp] (µg/mL) | % Loss |
| Glass Vial with Butyl Rubber Stopper | 50.0 | Experimental Data | Calculated |
| Glass Vial with Bromobutyl Rubber Stopper | 50.0 | Experimental Data | Calculated |
| Glass Vial with Coated Rubber Stopper | 50.0 | Experimental Data | Calculated |
| LDPE Plastic Bottle | 50.0 | Experimental Data | Calculated |
| Polypropylene Plastic Vial | 50.0 | Experimental Data | Calculated |
Table 2: Common Leachables from Rubber Stoppers and their Potential Impact
| Leachable Compound | Typical Source in Rubber | Potential Interaction with this compound |
| 2-mercaptobenzothiazole (MBT) | Accelerator | Potential for redox reactions |
| Thiurams | Accelerator | Can undergo thiol-disulfide exchange |
| Butylated hydroxytoluene (BHT) | Antioxidant | Generally stable, but monitor levels |
| Fatty acids (e.g., stearic acid) | Lubricant/Activator | May form complexes |
Experimental Protocols
Protocol 1: Determination of this compound Adsorption to Rubber Stoppers and Plastic Containers
Objective: To quantify the loss of this compound from solution due to adsorption by the container closure system.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the product formulation buffer at a known concentration (e.g., 50 µg/mL).
-
Select the different container/closure systems to be tested (e.g., glass vials with different rubber stoppers, various plastic containers).
-
Fill a statistically significant number of each container type with the this compound solution. Include a control group using an inert container material like glass with a non-reactive stopper.
-
-
Incubation:
-
Store the samples under controlled conditions as per the stability testing protocol (e.g., 25°C/60% RH, 40°C/75% RH).[10]
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 1, 3, 6 months), withdraw an aliquot from each container.
-
Analyze the this compound concentration using a validated stability-indicating HPLC method. A reverse-phase HPLC method is often suitable.[6]
-
-
Data Analysis:
-
Calculate the percentage loss of this compound for each container type compared to the initial concentration and the control group.
-
Summarize the data in a table for easy comparison (see Table 1).
-
Protocol 2: Extractables and Leachables (E&L) Study for Rubber Stoppers
Objective: To identify and quantify compounds that may migrate from the rubber stopper into the drug product.
Methodology:
-
Extraction Study (Extractables):
-
Select appropriate extraction solvents with varying polarities (e.g., water, isopropanol, hexane) to simulate a wide range of drug product formulations.
-
Perform extraction under exaggerated conditions (e.g., reflux, Soxhlet, or microwave-assisted extraction) to generate a comprehensive profile of potential leachables.[7][9]
-
Analyze the extracts using a combination of analytical techniques, including:
-
GC-MS: for volatile and semi-volatile organic compounds.
-
LC-MS: for non-volatile organic compounds.
-
ICP-MS: for elemental impurities.
-
-
-
Leachables Study:
-
Store the drug product in its final container closure system under the conditions of the stability study.
-
At specified time points, analyze the drug product for the presence of the target extractables identified in the extraction study.
-
Quantify any identified leachables.
-
-
Toxicological Assessment:
-
Conduct a toxicological risk assessment for any identified leachables to ensure patient safety.
-
Visualizations
Caption: Troubleshooting workflow for decreased this compound concentration.
References
- 1. This compound and Vaccines | FDA [fda.gov]
- 2. safemedication.com [safemedication.com]
- 3. This compound-Containing Vaccines and Neurodevelopmental Disorders - Immunization Safety Review - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding extractables and leachables in rubber vial stoppers [xiangyiintl.com]
- 6. researchgate.net [researchgate.net]
- 7. elautoclave.com [elautoclave.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ema.europa.eu [ema.europa.eu]
Technical Support Center: Overcoming Thimerosal's Effect on Protein Aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming protein aggregation issues induced by the preservative thimerosal.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause my protein to aggregate?
A1: this compound can induce protein aggregation primarily through the interaction of its degradation product, ethylmercury, with free sulfhydryl groups of cysteine residues on the protein surface.[1][2] In aqueous solutions, this compound dissociates into ethylmercury and thiosalicylate.[1][2] The highly reactive ethylmercury then forms a reversible coordinate bond with the sulfur atom of a cysteine residue, creating a protein-ethylmercury adduct.[1][2] This interaction can lead to conformational changes in the protein, increasing its backbone flexibility and exposing hydrophobic regions that promote self-association and subsequent aggregation.[1][3]
Q2: My protein formulation requires a preservative, but this compound is causing aggregation. What are my options?
A2: You have several strategies to consider:
-
Protein Modification: If your protein has a non-essential cysteine residue that is the primary site of interaction with this compound, consider site-directed mutagenesis to replace it with another amino acid, such as serine.[1] This can abrogate the formation of the mercury adduct.[2]
-
Formulation Optimization: The stability of your protein can be enhanced by optimizing the formulation. This includes adjusting the pH and ionic strength, and adding stabilizing excipients.[4][5][6]
-
Alternative Preservatives: In some cases, alternative preservatives like 2-phenoxyethanol or phenol might be more compatible with your protein, although their efficacy and compatibility must be empirically tested.[1]
Q3: What are stabilizing excipients and how do they prevent this compound-induced aggregation?
A3: Stabilizing excipients are additives that help maintain the native conformation of the protein and prevent aggregation.[4][7] They work through various mechanisms:
-
Sugars and Polyols (e.g., sucrose, trehalose, mannitol): These molecules are preferentially excluded from the protein surface, which strengthens the hydration shell around the protein and shifts the equilibrium towards the folded, native state.[7]
-
Amino Acids (e.g., arginine, glycine, histidine): These can increase the ionic strength of the solution, minimizing electrostatic interactions between protein molecules.[4] Arginine, for instance, can also suppress aggregation by interacting with hydrophobic patches on the protein surface.[8]
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): These non-ionic detergents protect proteins from aggregation at interfaces (like air-water or solid-water) by competitively adsorbing to these surfaces.[6][8][9] They can also directly interact with the protein to prevent self-association.[9]
Q4: How can I determine if this compound is interacting with a cysteine residue in my protein?
A4: You can use intact protein mass spectrometry to detect the formation of a protein-ethylmercury adduct.[1][10] The addition of ethylmercury to a cysteine residue results in a characteristic mass increase of approximately 229 Da.[10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Increased turbidity or visible precipitation after adding this compound. | This compound-induced protein aggregation. | 1. Confirm aggregation using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC). 2. Proceed to the formulation optimization or protein modification strategies outlined below. |
| Loss of biological activity in the presence of this compound. | Conformational changes induced by this compound binding, leading to aggregation and loss of function. | 1. Evaluate conformational changes using techniques like Circular Dichroism (CD) or Differential Scanning Calorimetry (DSC). 2. Implement formulation strategies with stabilizing excipients to maintain the native protein structure.[6][7] |
| Protein aggregation occurs over time during storage with this compound. | Slow, gradual unfolding and aggregation initiated by the this compound-protein interaction. | 1. Perform a long-term stability study with various formulations containing different types and concentrations of stabilizing excipients. 2. Consider the use of a different preservative if stability cannot be achieved. |
| Site-directed mutagenesis to remove a cysteine residue is not feasible. | The cysteine residue is critical for protein structure or function. | Focus on formulation optimization. A systematic screening of pH, ionic strength, and a panel of stabilizing excipients (sugars, amino acids, surfactants) is recommended. |
Data Presentation
Table 1: Effect of this compound on the Conformational Stability of a Recombinant Protein
| Protein Variant | Condition | Melting Temperature (Tm) by DSC (°C) |
| Parent Protein (with Cysteine) | No this compound | 63.5 |
| Parent Protein (with Cysteine) | With 0.01% this compound | 55.8 |
| C171S Mutant (Cysteine removed) | No this compound | 58.5 |
| C171S Mutant (Cysteine removed) | With 0.01% this compound | 58.3 |
Data synthesized from information suggesting a decrease in Tm in the presence of this compound for cysteine-containing proteins.[10]
Table 2: Impact of Ethylmercury on Protein Fibrillation Kinetics
| Compound | Increase in Fibrillation Rate |
| This compound (TM) | 42% |
| Ethylmercury Chloride (EtHgCl) | 122% |
This table is based on a study investigating the effects of this compound and ethylmercury on the fibrillation of bovine serum albumin.[3]
Experimental Protocols
Protocol 1: Analysis of this compound-Protein Adduct Formation by Mass Spectrometry
-
Sample Preparation:
-
Prepare the protein solution at a concentration of 0.1-1.0 mg/mL in a suitable buffer (e.g., PBS, pH 7.2).
-
Prepare a stock solution of this compound (e.g., 0.4% w/v in water).
-
Mix the protein solution with the this compound stock to achieve the desired final concentrations (e.g., 0.12 mg/mL protein and 0.01% w/v this compound).[1]
-
Incubate the mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 1-24 hours).
-
-
Mass Spectrometry Analysis:
-
Desalt the protein sample using a suitable method (e.g., reverse-phase chromatography).
-
Analyze the sample using an electrospray ionization mass spectrometer (ESI-MS).
-
Acquire the mass spectrum over a relevant m/z range to observe the intact protein mass.
-
-
Data Interpretation:
-
Determine the molecular weight of the protein in the control (without this compound) and the this compound-treated sample.
-
A mass increase of approximately 229 Da in the this compound-treated sample indicates the formation of a single protein-ethylmercury adduct.[10]
-
Protocol 2: Evaluation of Protein Conformational Stability by Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Prepare protein samples at a concentration of 0.5-2.0 mg/mL in the desired buffer.
-
Prepare a matched buffer solution for the reference cell.
-
For samples with this compound, add the preservative to the desired final concentration.
-
-
DSC Measurement:
-
Load the protein sample into the sample cell and the matched buffer into the reference cell of the calorimeter.
-
Set the temperature scan rate (e.g., 1°C/min) and the temperature range to cover the expected melting transition of the protein.
-
Record the differential power required to maintain the sample and reference cells at the same temperature as the furnace temperature is increased.
-
-
Data Analysis:
Visualizations
References
- 1. Mechanism of this compound-Induced Structural Destabilization of a Recombinant Rotavirus P[4] Protein Antigen Formulated as a Multi-Dose Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound changes protein conformation and increase the rate of fibrillation in physiological conditions: Spectroscopic studies using bovine serum albumin (BSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Formulation Strategies to Prevent Protein Degradation - AAPS Newsmagazine [aapsnewsmagazine.org]
- 7. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Assay Variability in the Presence of Thimerosal
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering assay variability potentially caused by the presence of Thimerosal. This document provides troubleshooting guidance and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it present in my reagents?
This compound is an organomercury compound that has been widely used as a preservative in biological reagents, including vaccines, to prevent microbial growth.[1][2][3] Its primary function is to ensure the sterility of multi-dose vials during storage and use.[2][4] If you are using multi-dose vials of reagents, there is a possibility that this compound is present as a preservative.
Q2: How can this compound interfere with my assay and cause variability?
This compound's antimicrobial activity stems from its ethylmercury component, which has a high affinity for thiol groups (sulfhydryl groups, -SH) found in proteins.[1][5] This interaction can lead to:
-
Protein Conformation Changes: By binding to cysteine residues, this compound can alter the three-dimensional structure of proteins, including enzymes and antibodies, potentially affecting their function.[5]
-
Enzyme Inhibition: The active sites of many enzymes contain critical cysteine residues. This compound can bind to these sites and inhibit enzyme activity, leading to lower-than-expected signal in enzyme-based assays.
-
Interference with Detection Systems: this compound has been shown to interfere with certain protein quantification methods, such as the Lowry assay, by reducing the Folin-Ciocalteu reagent itself.[6]
-
Cellular Effects: In cell-based assays, this compound can induce cytotoxicity, apoptosis, and changes in cell signaling pathways, leading to high background or variable results.[7][8][9]
Q3: My assay involves measuring protein concentration. Could this compound be affecting my results?
Yes. This compound has been specifically shown to interfere with the Lowry protein assay.[6] The ethylmercury component can reduce the Folin-Ciocalteu reagent, leading to a false positive color development and an overestimation of protein concentration.[6] If you are using a Lowry-based assay and your reagents contain this compound, you may observe inaccurate protein measurements. It is advisable to use a protein assay method that is not susceptible to interference from reducing agents, such as a Bradford or BCA assay, and to run appropriate controls.
Q4: I am performing a cell-based assay and observing high cell death or inconsistent results. Could this compound be the culprit?
It is highly possible. This compound is known to be cytotoxic to a variety of cell types, including neurons and fibroblasts.[7] It can induce apoptosis (programmed cell death), cause membrane damage, and lead to cell cycle arrest.[7][8] The toxic effects of this compound are dose- and time-dependent.[8] If your cell culture media or reagents contain this compound, it could be contributing to the observed variability and cell death.
Q5: What are some common signs that this compound is interfering with my assay?
-
High background signal: This can occur in various assays, including ELISAs and western blots, if this compound is affecting antibody or enzyme function.
-
Poor reproducibility: Inconsistent results between replicate wells or experiments.
-
Lower than expected signal: In enzyme-based assays, this could indicate inhibition of the enzyme.
-
In cell-based assays: Increased cell death, changes in cell morphology, or unexpected alterations in signaling pathways.
Troubleshooting Guides
Guide 1: Identifying this compound Interference
This guide provides a systematic approach to determine if this compound is the source of your assay variability.
Experimental Workflow for Identifying this compound Interference
Caption: A workflow for diagnosing this compound interference in an assay.
Detailed Methodologies:
-
Spike-in Experiment:
-
Prepare a stock solution of this compound (e.g., 0.1%).
-
Set up your standard assay using reagents known to be free of this compound.
-
In a separate set of wells, add increasing concentrations of this compound (e.g., 0.001%, 0.005%, 0.01%).
-
Compare the results of the this compound-spiked wells to the control wells. A dose-dependent change in the assay signal suggests interference.
-
-
Dilution Experiment:
-
Prepare serial dilutions of the reagent suspected to contain this compound (e.g., 1:2, 1:4, 1:8, 1:16).
-
Perform the assay using these dilutions.
-
If this compound is the interfering substance, you should observe a corresponding decrease in the interference as the reagent is diluted.
-
-
Positive Control with Thiol Reagent:
-
Prepare a solution of a thiol-containing reagent such as dithiothreitol (DTT) or 2-mercaptoethanol. A final concentration of 1-5 mM DTT is often effective.
-
Pre-incubate the this compound-containing reagent with the thiol reagent for 30-60 minutes at room temperature.
-
Perform the assay with the pre-incubated reagent.
-
If the assay performance is restored or improved, it strongly indicates that this compound's interaction with thiol groups was the cause of the problem.
-
Guide 2: Mitigating or Eliminating this compound Interference
Once this compound interference is confirmed, use the following strategies to address the issue.
Mitigation Strategies for this compound Interference
Caption: Strategies to mitigate this compound interference in assays.
Detailed Methodologies:
-
Inclusion of a Thiol Reagent:
-
Protocol: Add a low concentration of DTT (e.g., 0.1-1 mM) to your assay buffer. The excess thiol groups from the DTT will preferentially interact with the ethylmercury from this compound, effectively "quenching" its ability to interfere with proteins in your assay.
-
Consideration: Ensure that the added thiol reagent does not interfere with other components of your assay.
-
-
This compound Removal:
-
Dialysis: For larger volumes of protein solutions, dialysis against a this compound-free buffer can effectively remove the preservative. Use a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein of interest.
-
Size-Exclusion Chromatography (SEC): For smaller volumes or for more rapid removal, SEC can be used. The larger protein molecules will elute first, while the smaller this compound molecules will be retained in the column.
-
-
Reagent Substitution:
Quantitative Data Summary
The following table summarizes the concentrations at which this compound has been observed to have cytotoxic effects in various cell lines. This data can help you determine if the concentration of this compound in your reagents is likely to be problematic for your cell-based assays.
| Cell Line | Exposure Time | Effect | This compound Concentration | Citation |
| Human Cortical Neurons | 6 hours | Increased membrane permeability (cell death) | 1 µM | [7] |
| Human Fibroblasts | 6 hours | Increased membrane permeability (cell death) | 2 µM | [7] |
| Mouse C2C12 Myoblast Cells | 24 hours | >50% reduction in cell proliferation | 500 nM | [8] |
| Mouse C2C12 Myoblast Cells | 48 hours | Complete abolishment of cell proliferation | 500 nM | [8] |
| SH-SY5Y Neuroblastoma Cells | 24 hours | EC50 for cell death (without NGF) | 38.7 nM | [9] |
| SH-SY5Y Neuroblastoma Cells | 48 hours | EC50 for cell death (without NGF) | 4.35 nM | [9] |
Signaling Pathway Interference
This compound has been shown to interfere with specific signaling pathways, which can be a source of variability in cell-based assays studying these pathways.
This compound Interference with the PI3K/Akt/Survivin Pathway
Caption: this compound-induced apoptosis via the PI3K/Akt/Survivin pathway.[8]
Explanation: this compound can inactivate Akt, a key protein in a pro-survival signaling pathway.[8] This inactivation leads to the suppression of Survivin, a protein that inhibits apoptosis.[8] The ultimate result is an increase in apoptotic cell death.[8] If your research involves this pathway, the presence of this compound could lead to misleading results.
References
- 1. New insights about interaction of this compound with blood components | EVISA's News [speciation.net]
- 2. cdn.who.int [cdn.who.int]
- 3. This compound and Vaccines | FDA [fda.gov]
- 4. This compound and Vaccines | Vaccine Safety | CDC [archive.cdc.gov]
- 5. [PDF] Interaction of this compound with proteins—ethylmercury adduct formation of human serum albumin and β-lactoglobulin A | Semantic Scholar [semanticscholar.org]
- 6. Interference of thiomersal in biologicals during protein estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Induces DNA Breaks, Caspase-3 Activation, Membrane Damage, and Cell Death in Cultured Human Neurons and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-Induced Apoptosis in Mouse C2C12 Myoblast Cells Occurs through Suppression of the PI3K/Akt/Survivin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound on NGF signal transduction and cell death in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. terrance.who.int [terrance.who.int]
- 11. medicalresearchjournal.org [medicalresearchjournal.org]
Navigating Thimerosal in Your Research: A Technical Support Guide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on strategies for neutralizing the antimicrobial preservative Thimerosal in experimental setups. Below you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might I need to neutralize it?
This compound is an organomercurial compound that has been used as a preservative in some vaccines and biological preparations since the 1930s to prevent bacterial and fungal contamination.[1][2] It contains approximately 49.6% mercury by weight and metabolizes into ethylmercury and thiosalicylate. While effective as a preservative, this compound can be cytotoxic to cell cultures and may interfere with various biological and chemical assays.[3] Neutralization is necessary when the antimicrobial properties of this compound could inhibit the growth of microorganisms in sterility testing or when its presence could interfere with experimental assays, such as immunoassays or those involving thiol-reactive reagents.
Q2: What are the common methods for neutralizing this compound?
The most common and effective method for neutralizing the antimicrobial activity of this compound is through the use of compounds containing thiol (sulfhydryl) groups. These compounds react with the ethylmercury component of this compound, forming stable adducts and effectively inactivating it.[4] Commonly used neutralizing agents include:
Q3: Can the neutralization process itself interfere with my experiment?
Yes, the neutralizing agents can potentially interfere with downstream applications. For example, reducing agents like DTT can disrupt disulfide bonds in proteins, which may affect antibody structure and function in immunoassays.[6] DTT has also been shown to interfere with fluorescent dyes used in qPCR assays.[7] It is crucial to include appropriate controls in your experimental design to account for any potential effects of the neutralizing agent.
Q4: How can I validate that this compound has been effectively neutralized?
Validation of this compound neutralization is critical, especially in applications like sterility testing. This is typically done through a "method suitability test" or "bacteriostasis/fungistasis test".[8][9] The procedure involves inoculating the neutralized product with a low number of specified microorganisms (e.g., <100 colony-forming units) and observing for growth. If the microorganisms grow successfully, it indicates that the antimicrobial agent has been effectively neutralized.[8][9]
Troubleshooting Guide
Issue 1: Unexpected Results in Immunoassays After this compound Neutralization
Symptoms:
-
Weak or no signal
-
High background
-
Inconsistent results between replicates
Possible Cause: The thiol-containing neutralizing agent (e.g., DTT, L-cysteine) is interfering with the assay components. Reducing agents can denature antibodies by breaking disulfide bonds, affecting their ability to bind to the target analyte.[6]
Troubleshooting Steps:
-
Review the Protocol: Ensure that the concentration of the neutralizing agent is not excessive. Use the minimum concentration that effectively neutralizes this compound.
-
Include Neutralizer-Only Control: Run a control sample that contains the neutralizing agent but not the analyte or this compound. This will help determine if the neutralizer itself is causing a background signal.
-
Alternative Neutralizing Agent: Consider using a different neutralizing agent. For example, if you are using DTT, try switching to L-cysteine or sodium thioglycolate, which may have less of an impact on your specific assay.
-
Sample Dilution: Diluting the sample after neutralization may reduce the concentration of the interfering neutralizer to a level that does not affect the assay, while still maintaining a detectable analyte concentration.[10]
-
Precipitation/Ultrafiltration: In some cases, it may be possible to remove the interfering antibodies or the neutralizing agent through precipitation or ultrafiltration before performing the immunoassay.[10]
Issue 2: Inhibition of Cell Growth or Toxicity in Cell Culture Despite Neutralization
Symptoms:
-
Poor cell viability or proliferation
-
Morphological changes indicative of cell stress or death
Possible Cause:
-
Incomplete neutralization of this compound.
-
The neutralizing agent itself is toxic to the cells at the concentration used.
-
The this compound-neutralizer complex is still exerting some level of toxicity.
Troubleshooting Steps:
-
Optimize Neutralizer Concentration: Perform a dose-response experiment to determine the optimal concentration of the neutralizing agent that effectively neutralizes this compound without being toxic to the cells.
-
Pre-incubation Time: Ensure that the neutralizing agent is incubated with the this compound-containing sample for a sufficient amount of time to allow for complete reaction before adding it to the cell culture.
-
Cell Line Sensitivity: Be aware that different cell lines can have varying sensitivities to both this compound and the neutralizing agents.[3] You may need to adjust the neutralization protocol for different cell types.
-
Wash Step: After neutralization, consider a wash step for your sample (if applicable) to remove the this compound-neutralizer complex and any excess neutralizer before adding it to your cells.
Experimental Protocols & Data
This compound Neutralization with L-Cysteine
This protocol is based on the principle that the thiol group of L-cysteine reacts with and inactivates the ethylmercury in this compound.[5]
Methodology:
-
Prepare L-cysteine Solution: Prepare a sterile stock solution of L-cysteine (e.g., 100 mM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Determine this compound Concentration: Accurately determine the concentration of this compound in your sample. A typical concentration in vaccines is 0.01%, which is approximately 25 µg of mercury per 0.5 mL dose.[1]
-
Neutralization Reaction: Add L-cysteine to your this compound-containing sample to achieve a final molar excess of L-cysteine. A common starting point is a 10-fold molar excess of L-cysteine to this compound.
-
Incubation: Incubate the mixture at room temperature for a specified period, for example, 30 minutes, to allow for the neutralization reaction to complete.
-
Validation (Optional but Recommended): Validate the neutralization using a method suitability test as described in the FAQs.
Quantitative Data on Neutralizer Effectiveness:
| Neutralizing Agent | This compound Concentration | Neutralizer Concentration | Incubation Time | Outcome | Reference |
| L-cysteine | 15 µM | 600 µM | 10 min | Significantly reduced this compound-induced neuronal death. | [11] |
| Glutathione (GSH) | Not specified | 0.3–2.5 mM | 24 h (pretreatment) | Increased cell viability in the presence of this compound. | [11] |
| Sodium Thioglycolate | Varies | As per USP <71> | Varies | Standard neutralizer for sterility testing. | [12] |
Visualizations
Caption: Experimental workflow for this compound neutralization.
Caption: Mechanism of this compound neutralization by thiol compounds.
Caption: Troubleshooting logic for this compound neutralization issues.
References
- 1. This compound and Vaccines | FDA [fda.gov]
- 2. This compound-Containing Vaccines and Autism: A Review of Recent Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces DNA Breaks, Caspase-3 Activation, Membrane Damage, and Cell Death in Cultured Human Neurons and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol-modulated mechanisms of the cytotoxicity of this compound and inhibition of DNA topoisomerase II alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stability guidelines for dithiothreitol-treated red blood cell reagents used for antibody detection methods in patients treated with daratumumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of dithiothreitol (DTT) on fluorescent qPCR dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rssl.com [rssl.com]
- 9. certified-laboratories.com [certified-laboratories.com]
- 10. myadlm.org [myadlm.org]
- 11. researchgate.net [researchgate.net]
- 12. usp.org [usp.org]
Technical Support Center: Thimerosal Stability and Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and efficacy of Thimerosal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is an organomercurial compound that has been historically used as an antiseptic and a preservative in some vaccines and other biological products.[1][2] Its primary function as a preservative is to prevent the growth of harmful microorganisms.[1][2] The stability of this compound is crucial because its degradation can lead to a loss of antimicrobial efficacy and the formation of degradation products, which may have different toxicological profiles.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: What are the main degradation products of this compound?
In aqueous solutions, this compound can degrade into several products. The initial and primary degradation products are thiosalicylic acid and ethylmercuric hydroxide .[3] Further degradation can occur, especially under prolonged storage or exposure to certain conditions, leading to the formation of 2,2'-dithiosalicylic acid and even elemental mercury.[3]
Q4: Does the presence of other substances in a formulation affect this compound stability at a given pH?
Yes, other components in a formulation can significantly impact this compound stability. For instance, the presence of thiols, such as L-cysteine and glutathione, can accelerate the degradation of this compound, particularly at physiological pH (around 7.4).[4] Additionally, the presence of certain metal ions, like copper, can also catalyze its degradation.[2]
Troubleshooting Guide
Issue: I am observing a rapid loss of this compound in my formulation, even at a seemingly optimal pH.
Possible Causes and Solutions:
-
Presence of Thiols: Your formulation may contain compounds with sulfhydryl groups (thiols) that are reacting with this compound.
-
Troubleshooting Step: Analyze your formulation for the presence of thiols. If they are essential components, you may need to consider an alternative preservative or conduct studies to determine the rate of this compound degradation and adjust the initial concentration accordingly.
-
-
Metal Ion Contamination: Trace amounts of metal ions, particularly copper, can catalyze the degradation of this compound.
-
Troubleshooting Step: Ensure all glassware and reagents are free from metal ion contamination. Consider the use of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to sequester any contaminating metal ions.
-
-
Photodegradation: this compound is sensitive to light.
-
Troubleshooting Step: Protect your formulation from light by using amber-colored containers or by storing it in the dark.
-
Issue: The antimicrobial efficacy of my this compound-containing product is lower than expected.
Possible Causes and Solutions:
-
Suboptimal pH: The pH of your formulation may not be optimal for the antimicrobial activity of this compound. While its stability is generally better at neutral to slightly alkaline pH, its efficacy against specific microorganisms might vary with pH.
-
Troubleshooting Step: Conduct antimicrobial effectiveness testing (AET) at different pH values to determine the optimal pH for your specific application and target microorganisms.
-
-
Degradation of this compound: The concentration of active this compound may have decreased due to degradation.
-
Troubleshooting Step: Assay the concentration of this compound in your product using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). If degradation has occurred, investigate the potential causes as described above.
-
-
Interaction with Formulation Components: Other ingredients in your formulation could be interfering with the antimicrobial action of this compound.
-
Troubleshooting Step: Review the composition of your formulation. Some polymers or excipients may interact with and reduce the availability of this compound. A reformulation might be necessary.
-
Data on this compound Efficacy
While comprehensive data on the effect of pH on the antimicrobial efficacy of this compound is limited in the public domain, the following table provides Minimum Inhibitory Concentration (MIC) data for this compound against common microorganisms at a standard pH used in microbiological testing. Researchers should determine the optimal pH for their specific formulation and target organisms.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | 6.25 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
| Candida albicans | 6.25 µg/mL |
| Aspergillus brasiliensis | 12.5 µg/mL |
Data sourced from a study conducted in culture media under optimal growth conditions for the microorganisms.[5][6]
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC
This protocol outlines a general method for assessing the stability of this compound in a formulation at different pH values.
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
This compound reference standard
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
pH meter
-
Buffer solutions of various pH values (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for alkaline pH)
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mobile phase of methanol and 0.05% trifluoroacetic acid in water (e.g., 60:40 v/v). The exact ratio may need to be optimized for your specific column and system.
-
Standard Solutions: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Prepare your this compound-containing formulation at different pH values using the appropriate buffer solutions. Store these samples under controlled temperature and light conditions.
3. HPLC Analysis:
-
Column: C18 reverse-phase column
-
Mobile Phase: Methanol:0.05% TFA (e.g., 60:40)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 222 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards to generate a standard curve.
-
At specified time points (e.g., 0, 1, 2, 4, 8 weeks), withdraw an aliquot of each pH-adjusted sample.
-
Dilute the samples as necessary with the mobile phase to fall within the range of the standard curve.
-
Inject the prepared samples into the HPLC system.
-
Quantify the concentration of this compound in each sample by comparing the peak area to the standard curve.
5. Data Analysis:
-
Plot the concentration of this compound remaining versus time for each pH value.
-
Calculate the degradation rate constant (k) for each pH by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
Visualizations
This compound Degradation Pathway
Caption: Primary degradation pathway of this compound in an aqueous environment.
Experimental Workflow for pH-Dependent Stability and Efficacy Testing
Caption: Workflow for assessing the impact of pH on this compound stability and efficacy.
References
- 1. nikichemie.com [nikichemie.com]
- 2. researchgate.net [researchgate.net]
- 3. Decomposition of this compound in aqueous solution and its determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro assessment of this compound cytotoxicity and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Thimerosal-Induced Artifacts in Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of thimerosal in flow cytometry. This compound, an organomercurial compound, is often used as a preservative in biological reagents. While effective in preventing microbial growth, it can also introduce artifacts in flow cytometry data by affecting cell viability and potentially interfering with fluorescent signals. This guide will help you identify and troubleshoot these issues to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in flow cytometry reagents?
A1: this compound is a mercury-containing compound used as a preservative in some vaccines and biological reagents to prevent bacterial and fungal contamination.[1][2] In flow cytometry, it may be present in antibody solutions or buffers to prolong their shelf life.
Q2: What are the primary concerns with using this compound-containing reagents in flow cytometry?
A2: The main concern is that this compound is cytotoxic and can induce apoptosis (programmed cell death) in a dose- and time-dependent manner.[3][4] This can lead to an overestimation of cell death in an experimental sample, confounding the interpretation of results, especially in studies focused on cell viability and apoptosis. Additionally, there are concerns that it may interfere with fluorescent dyes, though this is less documented than its biological effects.
Q3: How does this compound induce apoptosis?
A3: this compound induces apoptosis primarily through the mitochondrial pathway.[5][6] It can cause an increase in intracellular reactive oxygen species (ROS), leading to depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspases (like caspase-3 and -9), which are key executioners of apoptosis.[5][7]
Q4: At what concentrations does this compound typically induce apoptosis?
A4: this compound can induce apoptosis at micromolar (µM) and even nanomolar (nM) concentrations.[3][8] Studies have shown effects at concentrations as low as 0.5 µM in Jurkat T cells after 24 hours.[3] In human neuroblastoma cells, a decrease in cell viability has been observed at concentrations as low as 38.7 nM after a 24-hour exposure.[8] The exact concentration will vary depending on the cell type and incubation time.
Q5: Are there any alternatives to this compound for preserving antibodies and reagents?
A5: Yes, sodium azide is a common alternative preservative used in many commercial antibody preparations and flow cytometry buffers.[2] However, sodium azide is also toxic to cells as it inhibits cellular respiration, though for short incubation times on ice, its effects on cell health are often minimal.[4] For experiments requiring long-term cell culture or functional assays post-staining, it is best to use preservative-free antibodies and buffers.
Troubleshooting Guide
Issue 1: Increased cell death observed in samples stained with a new antibody.
-
Question: I am seeing a higher percentage of apoptotic or dead cells in my samples after staining with a new antibody. Could this be an artifact?
-
Answer: It is possible that the new antibody preparation contains this compound, which is inducing apoptosis in your cells.
-
Troubleshooting Steps:
-
Check the antibody datasheet: Review the product information for the presence of this compound as a preservative.
-
Run a control experiment: Incubate your cells with a preservative-free buffer containing a similar concentration of this compound as might be found in the antibody solution. Analyze the cells for viability using a standard apoptosis assay (e.g., Annexin V/PI staining).
-
Compare with a this compound-free antibody: If possible, stain your cells with an alternative antibody for the same target that is certified to be free of this compound.
-
Consider incubation time and temperature: Shorter incubation times on ice can help to minimize the cytotoxic effects of this compound.
-
-
Issue 2: Unexpected changes in forward and side scatter profiles.
-
Question: My forward scatter (FSC) and side scatter (SSC) profiles look different after treating my cells with a this compound-containing reagent. What could be the cause?
-
Answer: Changes in FSC and SSC can be indicative of cellular stress and the early stages of apoptosis. Apoptotic cells often exhibit a decrease in forward scatter (due to cell shrinkage) and an increase in side scatter (due to nuclear condensation and membrane blebbing).
-
Troubleshooting Steps:
-
Correlate with viability staining: Co-stain your cells with a viability dye (e.g., Propidium Iodide or 7-AAD) and an early apoptosis marker (e.g., Annexin V). Gate on the apoptotic and dead cell populations and observe their FSC and SSC characteristics.
-
Time-course experiment: Analyze cells at different time points after exposure to this compound to observe the progression of changes in light scatter properties as cells undergo apoptosis.
-
Rule out cell aggregation: While not a commonly reported artifact of this compound itself, cell death can lead to the release of DNA and subsequent cell aggregation. Visually inspect your cell suspension under a microscope. If aggregates are present, consider treating your samples with DNase.
-
-
Issue 3: Potential interference with fluorescent dyes.
-
Question: I am concerned that this compound might be directly interacting with my fluorescent dyes and affecting my results. How can I check for this?
-
Answer: While direct, widespread interference of this compound with common fluors like FITC and PE is not well-documented, this compound contains a mercury atom which can potentially interact with certain molecules. Tandem dyes, which rely on Förster Resonance Energy Transfer (FRET), can be sensitive to their chemical environment, and degradation can lead to incorrect compensation.
-
Troubleshooting Steps:
-
Stain compensation beads: Use antibody-capture compensation beads stained with your fluorescently-conjugated antibodies in the presence and absence of this compound. Compare the single-stain spectra and compensation values. A significant change could indicate an interaction.
-
Evaluate tandem dye stability: Pay close attention to tandem dyes (e.g., PE-Cy7, APC-Cy7). This compound-induced degradation could lead to a loss of acceptor fluorescence and an increase in donor fluorescence, resulting in spillover into the donor channel.
-
Run a cell-free control: In a cell-free system, mix your fluorescently labeled antibody with a this compound solution and measure the fluorescence intensity over time using a fluorometer or the flow cytometer. A decrease in fluorescence could suggest a direct quenching effect.
-
-
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound on various cell types as reported in the literature.
Table 1: this compound Concentration and Effect on Cell Viability
| Cell Type | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Human Jurkat T cells | 0.5 - 5 µM | 24 hours | Concentration-dependent apoptosis | [3] |
| Human Neuroblastoma cells | 38.7 nM | 24 hours | EC50 for cell death without NGF | [8] |
| Human Neuroblastoma cells | 596 nM | 24 hours | EC50 for cell death with NGF | [8] |
| Human Neuroblastoma cells | 4.35 nM | 48 hours | EC50 for cell death without NGF | [8] |
| Human Neuroblastoma cells | 105 nM | 48 hours | EC50 for cell death with NGF | [8] |
| Rat Thymic Lymphocytes | 3 µM | 60 minutes | Membrane depolarization and increased intracellular Ca2+ | [4] |
| Rat Thymic Lymphocytes | 30 µM | 60 minutes | Apoptotic changes in the majority of living cells | [4] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 1 µg/ml (2.7 µM) | Not specified | Maximum Tolerable Dose | [9] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 1.27 µg/ml (3.5 µM) | Not specified | IC50 | [9] |
| Human HepG2 cells | 2.62 µg/ml (7.1 µM) | Not specified | IC50 | [9] |
| Mouse C2C12 cells | 3.17 µg/ml (8.5 µM) | Not specified | IC50 | [9] |
| Vero cells | 0.86 µg/ml (2.4 µM) | Not specified | IC50 | [9] |
Experimental Protocols
Protocol 1: Assessing this compound-Induced Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Preparation:
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of Propidium Iodide (PI) staining solution (100 µg/mL).
-
Add 400 µL of 1X Annexin V Binding Buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use a 488 nm laser for excitation.
-
Collect FITC fluorescence in the FL1 channel (or equivalent) and PI fluorescence in the FL3 channel (or equivalent).
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 2: Cell Surface Marker Staining
This is a general protocol for staining cell surface markers. If this compound is suspected in one of the reagents, it is crucial to keep incubation times short and temperatures low.
-
Cell Preparation:
-
Prepare a single-cell suspension and adjust the concentration to 1 x 10^6 cells/mL in staining buffer (e.g., PBS with 2% FBS).
-
-
Fc Receptor Blocking (Optional):
-
Incubate cells with an Fc blocking reagent for 10 minutes on ice to reduce non-specific antibody binding.
-
-
Antibody Staining:
-
Add the fluorescently conjugated primary antibody at the predetermined optimal concentration.
-
Incubate for 20-30 minutes on ice in the dark.
-
-
Washing:
-
Wash the cells twice with 2 mL of cold staining buffer by centrifuging at 300-400 x g for 5 minutes at 4°C.
-
-
Resuspension and Analysis:
-
Resuspend the cell pellet in an appropriate volume of staining buffer for flow cytometry analysis.
-
Visualizations
Caption: this compound-induced mitochondrial apoptosis pathway.
Caption: Troubleshooting workflow for this compound-related artifacts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Induces DNA Breaks, Caspase-3 Activation, Membrane Damage, and Cell Death in Cultured Human Neurons and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow-cytometric analysis on cytotoxic effect of this compound, a preservative in vaccines, on lymphocytes dissociated from rat thymic glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Suppression by this compound of Ex-Vivo CD4+ T Cell Response to Influenza Vaccine and Induction of Apoptosis in Primary Memory T Cells | PLOS One [journals.plos.org]
- 8. Effects of this compound on NGF signal transduction and cell death in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro assessment of this compound cytotoxicity and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Thimerosal vs sodium azide as a laboratory preservative
An Objective Comparison of Thimerosal and Sodium Azide as Laboratory Preservatives
For researchers, scientists, and drug development professionals, ensuring the integrity of biological reagents is paramount. Microbial contamination can compromise experimental results, leading to significant loss of time and resources. Chemical preservatives are often added to aqueous buffers, stock solutions, and antibody preparations to prevent such contamination. This compound and sodium azide are two of the most common preservatives used in laboratory settings. This guide provides an objective, data-driven comparison of their performance, mechanisms, and suitability for various applications.
Mechanism of Action
The antimicrobial properties of this compound and sodium azide stem from distinct biochemical interactions.
This compound: An organomercurial compound, this compound exerts its broad-spectrum antimicrobial effect by interacting with sulfhydryl (-SH) groups on proteins.[1] Its active component, ethylmercury, binds covalently to these groups, leading to the irreversible inhibition of essential metabolic enzymes and halting cellular respiration, which ultimately results in microbial death.[1]
Sodium Azide: As an inorganic azide, this compound primarily acts as a bacteriostatic agent by inhibiting the enzyme cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[2][3] This action blocks cellular respiration, depriving the microbe of ATP, the cell's main energy currency. This mechanism is particularly effective against Gram-negative bacteria.[3][4]
Comparative Antimicrobial Efficacy
This compound generally possesses a broader and more potent antimicrobial spectrum than sodium azide. It is effective against Gram-positive and Gram-negative bacteria, as well as fungi and yeasts.[1] Sodium azide is highly effective against Gram-negative bacteria but many Gram-positive species are intrinsically resistant.[3][4]
| Microorganism | Preservative | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus (Gram-positive bacterium) | This compound | 6.25 µg/mL | [5] |
| Sodium Azide | Generally resistant; effective concentrations are high | [4] | |
| Pseudomonas aeruginosa (Gram-negative bacterium) | This compound | 100 µg/mL | [5] |
| Sodium Azide | Effective at 0.01% - 0.03% (100 - 300 µg/mL) | [2] | |
| Candida albicans (Yeast) | This compound | 6.25 µg/mL | [5] |
| Sodium Azide | Not consistently effective | ||
| Aspergillus brasiliensis (Mold) | This compound | 12.5 µg/mL | [5] |
| Sodium Azide | Not consistently effective |
Note: Direct comparative studies are limited; values are compiled from individual studies and should be interpreted with consideration of varying experimental conditions.
Assay Compatibility and Interference
A critical consideration when choosing a preservative is its potential to interfere with downstream applications. Both compounds have well-documented interferences.
| Assay Type | This compound Interference | Sodium Azide Interference |
| Immunoassays (HRP-based) | Low to moderate. Potential for interference by reacting with sulfhydryl groups on antibodies or enzymes, though less common than azide/HRP issues. | High. Irreversibly inhibits Horseradish Peroxidase (HRP), a common enzyme conjugate.[6] Must be removed before use in HRP-based ELISA, Western Blotting, or IHC. |
| Immunoassays (AP-based) | Low. No widely reported significant inhibition of Alkaline Phosphatase (AP). | Low. Does not significantly inhibit Alkaline Phosphatase.[7] Can be included in wash buffers to reduce background.[7] |
| Live Cell Assays / Flow Cytometry | High. Highly cytotoxic to mammalian cells.[5] Unsuitable for applications involving live cells. | High. Cytotoxic to mammalian cells by inhibiting cellular respiration.[8] Prevents antibody-antigen complex internalization in flow cytometry but is unsuitable for live cell sorting. |
| Protein Conjugation | High. Reacts with sulfhydryl groups, interfering with maleimide-based and other conjugation chemistries. | High. The azide anion is a strong nucleophile and can interfere with NHS-ester conjugation reactions.[9] |
Cytotoxicity Comparison
| Cell Line | Preservative | IC₅₀ (Half Maximal Inhibitory Concentration) | Reference |
| HepG2 | This compound | 2.62 µg/mL (7.1 µM) | [5] |
| C2C12 | This compound | 3.17 µg/mL (8.5 µM) | [5] |
| Human PBMC | This compound | 1.27 µg/mL (3.5 µM) | [5] |
| Vero Cells | This compound | 0.86 µg/mL (2.4 µM) | [5] |
| Mammalian Cells | Sodium Azide | Cytotoxic effects observed at concentrations >5 mM. Specific IC₅₀ values are not widely published but toxicity is well-established. | [10] |
Decision Guide for Preservative Selection
Choosing the appropriate preservative depends entirely on the intended application of the reagent. The following workflow provides a general decision-making framework.
Experimental Protocols
Protocol 1: Preservative Efficacy Challenge Test
This protocol provides a general method to evaluate the effectiveness of a preservative in a specific buffer or reagent.
Objective: To determine if a preservative can inhibit the growth of representative microbial contaminants over time.
Materials:
-
Test product with preservative (e.g., Buffer + 0.01% this compound).
-
Test product without preservative (Negative Control).
-
Standard microbial strains (e.g., S. aureus ATCC 6538, P. aeruginosa ATCC 9027, C. albicans ATCC 10231, A. brasiliensis ATCC 16404).
-
Sterile saline or 0.1% peptone water.
-
Appropriate growth media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Sterile inoculation loops, spreaders, and dilution tubes.
-
Incubator.
Methodology:
-
Inoculum Preparation: Culture each microbial strain on appropriate agar plates. Harvest the growth and suspend in sterile saline to a concentration of approximately 1 x 10⁸ CFU/mL.
-
Inoculation: Add a small volume of the microbial suspension to the test and control products to achieve a final concentration of 10⁵ to 10⁶ CFU/mL. Mix thoroughly.
-
Incubation: Store the inoculated containers at a specified temperature (e.g., 20-25°C).
-
Sampling and Plating: At specified time points (e.g., Day 0, 7, 14, and 28), remove an aliquot from each container. Perform serial dilutions in sterile saline.
-
Enumeration: Plate the dilutions onto the appropriate growth media. Incubate the plates (e.g., 30-35°C for bacteria, 20-25°C for fungi) until colonies are visible.
-
Data Analysis: Count the number of colonies (CFU/mL) for each time point. An effective preservative will show a significant reduction in microbial count over time compared to the negative control, meeting criteria specified by pharmacopeias (e.g., USP <51>).
Protocol 2: Evaluating HRP Inhibition by Sodium Azide
Objective: To determine if the concentration of sodium azide in a reagent inhibits the activity of an HRP-conjugated antibody.
Materials:
-
ELISA plate coated with the target antigen.
-
HRP-conjugated detection antibody.
-
Wash Buffer (e.g., PBS-T).
-
Sample Diluent with sodium azide (Test).
-
Sample Diluent without sodium azide (Control).
-
HRP substrate (e.g., TMB).
-
Stop Solution (e.g., 1M H₂SO₄).
-
Plate reader.
Methodology:
-
Antigen Coating: Coat a 96-well plate with the appropriate antigen and incubate overnight. Wash the plate 3 times with Wash Buffer.
-
Blocking: Block the plate with a suitable blocking buffer for 1-2 hours. Wash 3 times.
-
Antibody Dilution: Prepare two serial dilutions of the HRP-conjugated antibody: one using the diluent containing sodium azide (Test) and one using the azide-free diluent (Control).
-
Incubation: Add the diluted antibody preparations to the plate wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Substrate Reaction: Add TMB substrate to all wells and incubate in the dark for 15-30 minutes.
-
Stopping and Reading: Add Stop Solution to each well. Read the absorbance at 450 nm.
-
Data Analysis: Compare the signal generated from the antibody diluted in the azide-containing buffer to the signal from the azide-free control. A significantly lower signal in the test wells indicates HRP inhibition by sodium azide.
Safety and Disposal
Both preservatives are highly toxic and require careful handling and disposal.
-
This compound: Contains mercury, a heavy metal toxin. It is neurotoxic and a potential sensitizer. Disposal must follow institutional guidelines for heavy metal waste.
-
Sodium Azide: Acutely toxic, with a toxicity profile similar to cyanide.[11] It can form highly explosive metal azides if poured down drains containing lead or copper plumbing.[12] It also forms toxic hydrazoic acid gas if mixed with acid.[11] Disposal often requires quenching with a reagent like nitrous acid before neutralization and disposal as hazardous waste.[11]
Conclusion
The choice between this compound and sodium azide is not based on which is "better" overall, but which is appropriate for the specific application. This compound offers broad-spectrum, biocidal activity, making it a robust preservative for long-term storage of non-cellular reagents where protein modification is not a concern. However, its high cytotoxicity and mercury content are significant drawbacks. Sodium azide is an excellent, cost-effective preservative for protecting reagents from Gram-negative bacterial contamination, especially in applications like AP-based immunoassays. Its well-defined and potent inhibition of HRP and its general cytotoxicity are its primary limitations. For any application involving live cells or sensitive enzymatic assays, it is often best to use preservative-free reagents, relying on sterile technique, single-use aliquots, and cold storage to maintain integrity.
References
- 1. The effects of sodium azide on mammalian cells cultivated in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Minimal inhibitory concentration distributions and epidemiological cutoff values of five antifungal agents against Sporothrix brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. mdpi.com [mdpi.com]
- 6. Does sodium azide cause interference to antiobdy conjugation? NovoPro [novoprolabs.com]
- 7. Role of sodium azide in reducing nonspecific color development in enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sodium azide induces necrotic cell death in rat squamous cell carcinoma SCC131 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Thimerosal and 2-Phenoxyethanol as Antimicrobial Preservatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two widely used antimicrobial preservatives, Thimerosal and 2-phenoxyethanol. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these preservatives in pharmaceutical and other scientific preparations. This document outlines their chemical and physical properties, antimicrobial efficacy, mechanisms of action, and safety profiles, supported by experimental data and detailed methodologies.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of this compound and 2-phenoxyethanol is crucial for their appropriate application. The following table summarizes key characteristics of these two compounds.
| Property | This compound | 2-Phenoxyethanol |
| Chemical Name | Sodium ethylmercurithiosalicylate | 2-Phenoxyethanol |
| CAS Number | 54-64-8 | 122-99-6 |
| Molecular Formula | C₉H₉HgNaO₂S | C₈H₁₀O₂ |
| Molecular Weight | 404.81 g/mol | 138.16 g/mol |
| Appearance | Light cream-colored crystalline powder[1] | Colorless, oily liquid[2][3] |
| Solubility | Soluble in water and alcohol[4] | Moderately soluble in water; freely soluble in alcohol and ether[5] |
| Melting Point | ~232-233 °C (decomposes)[6] | 11-13 °C[7] |
| Boiling Point | Decomposes | 244-246 °C[7] |
| Density | ~2.508 g/cm³[6] | ~1.107 g/mL at 20 °C[7] |
| Stability | Stable in air, but degrades in sunlight. Incompatible with strong acids, bases, oxidizing agents, and heavy metal salts.[1] | Thermally stable at typical storage temperatures but can oxidize at elevated temperatures.[8] |
Antimicrobial Efficacy
Both this compound and 2-phenoxyethanol are effective broad-spectrum antimicrobial agents. However, their efficacy can vary depending on the target microorganism, formulation, and environmental conditions.
This compound has historically been recognized for its potent microbicidal activity against a wide range of Gram-positive and Gram-negative bacteria, as well as yeasts and fungi.[8] Studies have shown its effectiveness in vaccine formulations.[8]
2-Phenoxyethanol also exhibits broad-spectrum antimicrobial activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa.[1] While generally effective against bacteria and yeasts, some studies suggest it may have weaker, or more microbistatic, activity against fungi, especially at lower temperatures, when compared to this compound.[8] However, in certain vaccine formulations, 2-phenoxyethanol has been shown to provide superior antimicrobial effectiveness over this compound.[2]
The following table summarizes the comparative antimicrobial effectiveness based on available data.
| Microorganism Type | This compound Efficacy | 2-Phenoxyethanol Efficacy |
| Gram-positive Bacteria | Strong microbicidal activity[8] | Effective |
| Gram-negative Bacteria | Strong microbicidal activity[8] | Excellent activity, particularly against P. aeruginosa[1][2] |
| Yeasts | Strong microbicidal activity[8] | Effective, but may be weaker than this compound at low temperatures[8] |
| Fungi (Molds) | Strong microbicidal activity[8] | Microbistatic at low temperatures; may be weaker than this compound[8] |
Mechanism of Action
The antimicrobial properties of this compound and 2-phenoxyethanol stem from distinct mechanisms of action at the cellular level.
This compound: As an organomercurial compound, this compound's primary mechanism of action involves the interaction of its mercury component with sulfhydryl (-SH) groups in proteins. This interaction leads to the inhibition of essential enzymes and disruption of cellular processes. It can also impact intracellular calcium levels, further contributing to its antimicrobial effect.
Caption: Mechanism of action of this compound.
2-Phenoxyethanol: 2-Phenoxyethanol, a glycol ether, is believed to exert its antimicrobial effect primarily by disrupting the cell membrane of microorganisms. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The interference with cell membrane function is a key aspect of its antimicrobial activity.[2]
Caption: Mechanism of action of 2-Phenoxyethanol.
Safety and Toxicity Profile
The safety and toxicity profiles of this compound and 2-phenoxyethanol are critical considerations in their application.
This compound: Due to its mercury content, this compound has been the subject of extensive safety reviews. High-dose exposures are associated with neurotoxicity and nephrotoxicity.[9] While numerous studies have found no evidence of harm from the low doses of this compound used in vaccines, its use has been significantly reduced or eliminated in many pediatric vaccines as a precautionary measure.[10][11] Allergic reactions, specifically delayed-type hypersensitivity, are a known, though uncommon, side effect.[1][12] The oral LD50 in rats is reported to be 75 mg/kg.[8][13]
2-Phenoxyethanol: 2-Phenoxyethanol is generally considered to have a favorable safety profile at the concentrations used in cosmetic and pharmaceutical products. The European Scientific Committee on Consumer Safety (SCCS) considers it safe for use as a preservative in cosmetic products at a maximum concentration of 1%. It is a rare sensitizer. Adverse systemic effects have been observed in animal studies but at exposure levels significantly higher than those experienced by consumers. The oral LD50 in rats is approximately 1850 mg/kg.[2]
| Safety/Toxicity Parameter | This compound | 2-Phenoxyethanol |
| Primary Concern | Mercury content and potential for neurotoxicity at high doses.[9] | Skin irritation and rare allergic reactions. |
| Regulatory Status | Use significantly reduced in many vaccines as a precautionary measure.[10][11] Banned in several countries. The WHO provides guidelines on its use and replacement.[6] | Approved for use in cosmetics up to 1% in the EU. The FDA has established an exemption from the requirement of a tolerance for residues when used as an inert ingredient in pesticide formulations up to 0.2%. |
| Allergenicity | Known to cause delayed-type hypersensitivity reactions.[1][12] | Rare sensitizer, but can cause allergic reactions like eczema and hives. |
| Oral LD50 (rat) | 75 mg/kg[8][13] | 1850 mg/kg[2] |
| Cytotoxicity | Significantly more cytotoxic to human and animal cells compared to microbial cells.[4] | Cytotoxic potential observed within permitted concentrations for use in cosmetic products. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of antimicrobial preservatives. The following sections outline the methodologies for two key assays.
Antimicrobial Effectiveness Test (AET) - Based on USP <51>
The Antimicrobial Effectiveness Test (AET) evaluates the ability of a preservative to prevent the growth of microorganisms in a product. The United States Pharmacopeia (USP) chapter <51> provides a standardized protocol.
Caption: Workflow for the Antimicrobial Effectiveness Test (USP <51>).
Methodology:
-
Preparation of Inocula: Standardized cultures of Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Escherichia coli (ATCC 8739), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404) are prepared to a concentration of approximately 1 x 10⁸ CFU/mL.
-
Inoculation of Product: The test product is inoculated with a small volume (0.5% to 1.0% of the product volume) of one of the microbial suspensions to achieve an initial concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL. Separate containers are used for each microorganism.
-
Incubation: The inoculated containers are incubated at 20-25°C for 28 days.
-
Sampling and Enumeration: Samples are withdrawn from the containers at specified intervals (typically 0, 7, 14, and 28 days). The number of viable microorganisms in each sample is determined using standard plate count methods.
-
Evaluation: The log reduction in the concentration of each microorganism from the initial concentration is calculated for each time point. The results are compared against the acceptance criteria outlined in USP <51> for the specific product category.
In Vitro Cytotoxicity Assay - Based on ISO 10993-5
In vitro cytotoxicity assays are used to assess the potential of a substance to cause damage to living cells. The ISO 10993-5 standard provides guidelines for these tests. The MTT assay is a common colorimetric method used to determine cell viability.
References
- 1. USP 51: Antimicrobial Effectiveness Testing - Daane Labs [daanelabs.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. youtube.com [youtube.com]
- 4. arlok.com [arlok.com]
- 5. guideline-sop.com [guideline-sop.com]
- 6. scielo.br [scielo.br]
- 7. microchemlab.com [microchemlab.com]
- 8. Preservative Efficacy Testing USP 51 | PET | AET [aatestlabs.com]
- 9. revistas.usp.br [revistas.usp.br]
- 10. Preservative Efficacy Test | Pharmaguideline [pharmaguideline.com]
- 11. Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness - Eurofins USA [eurofinsus.com]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. aurigaresearch.com [aurigaresearch.com]
A Comparative Guide to the Efficacy of Thimerosal and Other Mercury-Based Preservatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial efficacy of thimerosal with other mercury compounds historically used as preservatives in pharmaceutical and biological products. The information is supported by experimental data and detailed methodologies to assist in the evaluation of these compounds for preservative applications.
Antimicrobial Efficacy: A Quantitative Comparison
The preservative efficacy of organomercurial compounds is primarily attributed to the action of the mercury atom on microbial cells. This compound, which contains ethylmercury, has been extensively studied for its bactericidal and fungicidal properties.[1] The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a panel of standard microorganisms as specified by the United States Pharmacopeia (USP) for antimicrobial effectiveness testing.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Microorganism | Strain (ATCC) | MIC (µg/mL) | MIC (µM) |
| Staphylococcus aureus | 6538 | 6.25 | 17 |
| Pseudomonas aeruginosa | 9027 | 100 | 250 |
| Candida albicans | 10231 | 6.25 | 17 |
| Aspergillus brasiliensis | 16404 | 12.5 | 30 |
Data sourced from a study on the in vitro assessment of this compound cytotoxicity and antimicrobial activity.
Experimental Protocols
The evaluation of antimicrobial preservative efficacy is standardized by pharmacopeias worldwide. The following are detailed methodologies based on the United States Pharmacopeia (USP) General Chapter <51> "Antimicrobial Effectiveness Testing" and the European Pharmacopoeia (Ph. Eur.) Chapter 5.1.3 "Efficacy of antimicrobial preservation".
Minimum Inhibitory Concentration (MIC) Test
This test determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Microorganism Preparation:
-
Standard strains of test microorganisms (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 9027, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404) are cultured on appropriate solid agar media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Bacterial and yeast cultures are incubated for 18-24 hours, while fungal cultures are incubated for 5-7 days to allow for adequate sporulation.
-
The microbial growth is harvested and suspended in sterile saline. The suspension is standardized to a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.
-
-
Test Procedure:
-
A series of twofold dilutions of the mercury compound (e.g., this compound) are prepared in a liquid broth medium suitable for the growth of the test microorganism.
-
Each dilution is inoculated with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
A positive control (broth with inoculum but no preservative) and a negative control (broth with preservative but no inoculum) are included.
-
The preparations are incubated under optimal conditions for the respective microorganism (e.g., 30-35°C for bacteria, 20-25°C for fungi) for a defined period (typically 24-48 hours for bacteria and yeast, and up to 5 days for fungi).
-
The MIC is determined as the lowest concentration of the preservative at which no visible growth (turbidity) is observed.
-
Antimicrobial Effectiveness Test (AET) / Preservative Efficacy Test (PET)
This test evaluates the ability of a preservative in a product formulation to prevent microbial proliferation.
-
Product Inoculation:
-
The product is divided into five containers, one for each of the five standard USP test microorganisms (S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis).
-
Each container is inoculated with a standardized suspension of one of the test microorganisms to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL.
-
The inoculated containers are incubated at 20-25°C for 28 days.
-
-
Microbial Enumeration:
-
Aliquots are withdrawn from each container at specified intervals (typically 0, 7, 14, and 28 days).
-
The number of viable microorganisms in each aliquot is determined using a standard plate count method. This involves serial dilution of the aliquot in a suitable neutralizing fluid and plating on agar medium.
-
The plates are incubated, and the resulting colonies are counted.
-
-
Acceptance Criteria: The preservative is considered effective if the microbial counts are reduced to specified levels over the testing period, as defined by the relevant pharmacopeia. For example, for parenteral products, the USP criteria for bacteria are a not less than 1.0 log₁₀ reduction from the initial count at 7 days, a not less than 3.0 log₁₀ reduction at 14 days, and no increase from the 14-day count at 28 days. For yeast and mold, the criteria are no increase from the initial count at 7, 14, and 28 days.
Mechanism of Antimicrobial Action: Signaling Pathways and Molecular Interactions
The antimicrobial activity of organomercurial compounds like this compound is attributed to the high affinity of the mercury atom for sulfhydryl (-SH) groups in microbial proteins and enzymes.[3] This interaction disrupts the structure and function of these essential molecules, leading to the inhibition of cellular processes and ultimately, cell death.
The following diagram illustrates the generalized mechanism of action of organomercurial preservatives on a microbial cell.
Caption: Antimicrobial action of organomercurials on a microbial cell.
The ethylmercury cation (C₂H₅Hg⁺) from this compound readily binds to the thiol groups of cysteine residues in proteins.[4] This covalent interaction can lead to:
-
Enzyme Inhibition: By binding to the active sites or allosteric sites of enzymes, mercury can inactivate critical metabolic pathways, such as cellular respiration and nutrient uptake.
-
Protein Denaturation: The binding of mercury can disrupt the tertiary and quaternary structures of proteins, leading to their denaturation and loss of function. This affects both enzymatic and structural proteins.
-
Membrane Damage: While the primary targets are intracellular proteins, interactions with membrane proteins can also occur, potentially affecting membrane integrity and transport processes.
The collective result of these molecular interactions is the cessation of cellular functions and the death of the microorganism.
References
A Comparative Guide to Thimerosal Removal Methods from Biologics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common methods for the removal of Thimerosal, a mercury-containing preservative, from biological products. The information presented is intended to assist researchers and drug development professionals in selecting and validating appropriate removal strategies, ensuring product safety and integrity. While direct comparative studies with standardized biologics are limited in publicly available literature, this guide synthesizes existing data and principles to offer an objective overview.
The removal of this compound is a critical step in the purification of many biologics, driven by regulatory recommendations and public health considerations. The ideal removal method should be highly efficient in reducing this compound to acceptable levels while maximizing the recovery and maintaining the stability and biological activity of the product.
Comparison of this compound Removal Methods
The following table summarizes the key performance indicators for common this compound removal techniques based on established purification principles and available data. It is important to note that the actual performance of each method can vary significantly depending on the specific biologic, the initial this compound concentration, and the optimization of process parameters.
| Method | Principle of Separation | Potential this compound Removal Efficiency | Reported Product Recovery | Key Advantages | Potential Disadvantages |
| Diafiltration / Ultrafiltration | Size exclusion using a semipermeable membrane. Small molecules like this compound pass through the membrane, while the larger biologic is retained. | >99.5% with an adequate number of diavolumes (e.g., 6) for freely permeable solutes.[1] | Typically high (>95%), but can be affected by protein concentration and membrane fouling. | Scalable, efficient for buffer exchange and removal of small molecules, can be performed in a closed system. | Can be time-consuming for large volumes, potential for product loss due to non-specific binding to the membrane, may require optimization to prevent protein aggregation. |
| Gel Filtration Chromatography (Size Exclusion Chromatography) | Separation based on molecular size as molecules pass through a porous resin. Larger biologics elute first, while smaller molecules like this compound are retarded. | High, as it is a standard method for desalting and buffer exchange.[2][3][4] | Generally high (>90%), as seen in applications like influenza vaccine purification.[5] | Mild separation conditions preserving protein activity, effective for group separations.[2] | Can lead to significant dilution of the product, limited sample loading volume (typically 1-5% of the total bed volume).[6] |
| Ion-Exchange Chromatography (IEX) | Separation based on the net charge of the molecules. This compound, being charged, can be bound to an oppositely charged resin while the biologic is either bound and selectively eluted or flows through. | Potentially high, as it is effective for removing charged impurities.[7][8][9] | High, depending on the mode of operation (bind-and-elute vs. flow-through) and process optimization. | High resolution and capacity, can remove other charged impurities simultaneously.[7] | Requires careful optimization of pH and ionic strength, potential for protein denaturation if elution conditions are harsh. |
| Activated Carbon Adsorption | Adsorption of molecules onto a porous carbon matrix. Can be used to remove small organic molecules and other impurities. | High, with studies showing significant removal of organic mercury from wastewater.[10] | Variable, requires careful optimization to minimize non-specific binding of the biologic. Studies on mAb purification show it's possible to achieve high recovery.[11] | Cost-effective, can remove a broad range of impurities, including host cell proteins (HCPs) and DNA.[11][12] | Potential for non-specific product loss, may require screening of different types of activated carbon, potential for leaching of carbon fines. |
Experimental Protocols and Methodologies
The validation of a this compound removal process is a regulatory requirement and involves demonstrating consistent clearance of the preservative to a predefined level.[13] This requires robust analytical methods for the quantification of residual mercury or this compound.[14]
General Experimental Workflow for Validation of this compound Removal
The following diagram illustrates a typical workflow for the validation of a this compound removal process.
Caption: A generalized workflow for the development and validation of a this compound removal process.
Detailed Methodologies
Below are generalized protocols for the key this compound removal methods. These should be adapted and optimized for the specific biologic and scale of operation.
1. Diafiltration / Ultrafiltration
-
Objective: To remove this compound from a protein solution by exchanging the buffer.
-
Materials:
-
Tangential Flow Filtration (TFF) system with an ultrafiltration membrane cassette/cartridge. The membrane's molecular weight cut-off (MWCO) should be significantly smaller than the molecular weight of the biologic (e.g., 10-30 kDa MWCO for a 150 kDa antibody).
-
Diafiltration buffer (this compound-free).
-
Protein solution containing this compound.
-
-
Protocol:
-
Assemble and sanitize the TFF system according to the manufacturer's instructions.
-
Equilibrate the system with the diafiltration buffer.
-
Concentrate the initial protein solution to a desired volume to reduce the total diafiltration time and buffer consumption.
-
Initiate diafiltration by adding the diafiltration buffer to the retentate vessel at the same rate as the permeate is being removed. This is known as constant volume diafiltration.[1][15]
-
Continue the diafiltration for a predetermined number of diavolumes (typically 5-7) to achieve the desired level of this compound removal. One diavolume is equal to the volume of the retentate.[1]
-
After the final diavolume, concentrate the protein solution to the target final concentration.
-
Collect samples of the initial material, permeate, and final concentrated product for analysis of this compound concentration and protein recovery.
-
2. Gel Filtration Chromatography (Size Exclusion Chromatography)
-
Objective: To separate the large biologic from the small this compound molecule.
-
Materials:
-
Chromatography system (e.g., FPLC, HPLC).
-
Gel filtration column packed with a resin appropriate for the size of the biologic.
-
Equilibration/running buffer (this compound-free).
-
Protein solution containing this compound.
-
-
Protocol:
-
Equilibrate the gel filtration column with at least two column volumes of the running buffer.
-
Load the protein sample onto the column. The sample volume should be a small fraction of the total column volume (typically 1-5%) to ensure good resolution.[6]
-
Elute the column with the running buffer at a constant flow rate.
-
Monitor the column eluate using a UV detector (at 280 nm for protein) and collect fractions.
-
The biologic will elute in the initial fractions, while this compound will be retarded and elute in later fractions.
-
Pool the fractions containing the purified biologic.
-
Analyze the pooled product for this compound concentration and protein recovery.
-
3. Ion-Exchange Chromatography (IEX)
-
Objective: To remove this compound based on its charge.
-
Materials:
-
Chromatography system.
-
Ion-exchange column (anion or cation exchange, depending on the charge of the biologic and this compound at the operating pH).
-
Equilibration, wash, and elution buffers.
-
Protein solution containing this compound.
-
-
Protocol (Flow-through mode example where the biologic does not bind):
-
Select an IEX resin and buffer conditions (pH, ionic strength) where the this compound and other impurities bind to the resin, but the target biologic does not.
-
Equilibrate the column with the equilibration buffer.
-
Load the protein sample onto the column.
-
Collect the flow-through fraction, which contains the purified biologic.
-
Wash the column with the equilibration buffer to ensure complete recovery of the biologic.
-
The bound this compound is then stripped from the column with a high salt or different pH buffer, and the column is regenerated.
-
Analyze the flow-through fraction for this compound concentration and protein recovery.
-
4. Activated Carbon Adsorption
-
Objective: To remove this compound through adsorption onto activated carbon.
-
Materials:
-
Activated carbon (pharmaceutical grade, low pyrogen).
-
Mixing vessel.
-
Filtration system to remove the carbon particles.
-
Protein solution containing this compound.
-
-
Protocol (Batch treatment):
-
Determine the optimal type and amount of activated carbon and contact time through preliminary small-scale experiments.
-
Add the specified amount of activated carbon to the protein solution in the mixing vessel.
-
Agitate the slurry for the predetermined contact time.
-
Remove the activated carbon from the solution by filtration (e.g., using a depth filter followed by a sterile filter).
-
Analyze the filtered solution for residual this compound and protein concentration.
-
Logical Relationships in Method Selection
The choice of a this compound removal method depends on several factors, including the properties of the biologic, the scale of the process, and the desired final purity. The following diagram illustrates the decision-making process.
Caption: A decision tree illustrating the selection process for a this compound removal method.
References
- 1. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 2. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 3. bio-rad.com [bio-rad.com]
- 4. harvardapparatus.com [harvardapparatus.com]
- 5. researchgate.net [researchgate.net]
- 6. Gel-Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]
- 8. Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ymc.eu [ymc.eu]
- 10. researchgate.net [researchgate.net]
- 11. Monoclonal antibody purification using activated carbon as a replacement for Protein A affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separating proteins with activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.who.int [cdn.who.int]
- 14. Determination of this compound in human and veterinarian vaccines by photochemical vapor generation coupled to ICP OES - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 15. bioprocessingjournal.com [bioprocessingjournal.com]
A Comparative Analysis of the Antimicrobial Spectra of Thimerosal and Other Key Preservatives
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Preservative Efficacy with Supporting Data and Protocols
In the development of pharmaceuticals, cosmetics, and other personal care products, the prevention of microbial contamination is paramount to ensuring product safety and longevity. Antimicrobial preservatives are essential excipients that inhibit the growth of bacteria, yeast, and mold. This guide provides a detailed comparison of the antimicrobial spectrum of Thimerosal against other widely used preservatives, including parabens, formaldehyde-releasing agents, benzalkonium chloride, benzyl alcohol, and phenoxyethanol. The comparative analysis is supported by quantitative data on their minimum inhibitory concentrations (MICs) and detailed experimental methodologies.
Overview of Preservatives and Mechanisms of Action
Preservatives function through various mechanisms to disrupt microbial growth and viability. Understanding these mechanisms is crucial for selecting the appropriate preservative for a specific formulation.
-
This compound : This organomercury compound has been used since the 1930s as an antiseptic and antifungal agent.[1][2] Its primary mechanism of action is believed to involve the inhibition of sulfhydryl-containing enzymes within microorganisms and binding to sulfhydryl groups of proteins, thereby disrupting essential metabolic processes.[1] this compound is known for its broad-spectrum activity at low concentrations.[3]
-
Parabens (e.g., Methylparaben, Propylparaben) : These esters of p-hydroxybenzoic acid are effective against a wide range of fungi and, to a lesser extent, bacteria.[4] Their antimicrobial activity is attributed to the disruption of membrane transport processes and the inhibition of DNA and RNA synthesis.[5]
-
Formaldehyde-Releasing Agents (e.g., DMDM Hydantoin, Diazolidinyl Urea) : These compounds slowly release small amounts of formaldehyde, which acts as a potent, broad-spectrum antimicrobial agent by cross-linking proteins and nucleic acids.[6][7] They are highly effective in preventing microbial growth in water-based products.[7]
-
Benzalkonium Chloride : As a quaternary ammonium compound, benzalkonium chloride is a cationic surfactant that disrupts microbial cell membranes, leading to the leakage of intracellular components. It possesses a broad spectrum of activity against bacteria and fungi.
-
Benzyl Alcohol : This aromatic alcohol is used as a bacteriostatic preservative.[8] Its mechanism involves the disruption of the cell membrane's function and integrity. It is generally more effective against Gram-positive bacteria than Gram-negative bacteria.[8][9]
-
Phenoxyethanol : This glycol ether functions as a broad-spectrum preservative, particularly effective against Gram-negative bacteria like Pseudomonas aeruginosa.[10][11] It is believed to disrupt the cell membrane, leading to increased permeability.[10]
Comparative Antimicrobial Spectrum: Minimum Inhibitory Concentration (MIC) Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key quantitative measure of a preservative's efficacy. The following table summarizes the MIC values for this compound and other preservatives against common test organisms. It is important to note that MIC values can vary depending on the specific strain, culture medium, and testing conditions.
| Preservative | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Candida albicans (Yeast) | Aspergillus brasiliensis (Mold) |
| This compound | 6.25 µg/mL[12][13] | - | 100 µg/mL[12][13] | 6.25 µg/mL[12][13] | 12.5 µg/mL[12][13] |
| Methylparaben | - | - | - | - | - |
| Propylparaben | - | - | - | - | - |
| DMDM Hydantoin | Broad-spectrum activity reported | Broad-spectrum activity reported | Broad-spectrum activity reported | Broad-spectrum activity reported | Broad-spectrum activity reported |
| Diazolidinyl Urea | Broad-spectrum activity reported | Broad-spectrum activity reported | Broad-spectrum activity reported | Broad-spectrum activity reported | Broad-spectrum activity reported |
| Benzalkonium Chloride | 5-10 µg/mL[14] | - | 24 µg/mL[14] | - | - |
| Benzyl Alcohol | 25 µg/mL[15] | 2000 µg/mL[15] | 2000 µg/mL[15] | 2500 µg/mL[15] | 5000 µg/mL[15] |
| Phenoxyethanol | 8500 µg/mL[10] | 3600 µg/mL | 3200 µg/mL[10] | 5400 µg/mL | 3300 µg/mL |
Note: A hyphen (-) indicates that specific, directly comparable MIC data for that preservative against the listed organism was not available in the reviewed sources. "Broad-spectrum activity reported" indicates that sources confirm its effectiveness against that class of microorganism, though specific MIC values under comparable conditions were not found.[2][14][16][17][18]
Visualization of Preservative Comparison Workflow
The following diagram illustrates the logical workflow for comparing the antimicrobial efficacy of different preservatives.
References
- 1. Comparison of automated and traditional minimum inhibitory concentration procedures for microbiological cosmetic preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. specialchem.com [specialchem.com]
- 3. droracle.ai [droracle.ai]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Contact Dermatitis Associated with Preservatives: Retrospective Analysis of North American Contact Dermatitis Group Data 1994-2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cneasychem.com [cneasychem.com]
- 7. researchgate.net [researchgate.net]
- 8. sanfordguide.com [sanfordguide.com]
- 9. dickwhitereferrals.com [dickwhitereferrals.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Laboratory Diary | Cosming [cosming.com]
- 12. specialchem.com [specialchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Diazolidinyl Urea (Explained + Products) [incidecoder.com]
- 15. idexx.dk [idexx.dk]
- 16. DMDM Hydantoin: An Effective Cosmetic Preservative [independentchemical.com]
- 17. DMDM Hydantoin Antimicrobial in Cosmetics & Personal Care [periodical.knowde.com]
- 18. DMDM hydantoin: Uses, benefits, risks, and more [medicalnewstoday.com]
A Comparative In Vitro Toxicity Analysis of Ethylmercury and Methylmercury
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro toxicity of ethylmercury (EtHg) and methylmercury (MeHg), two organomercurial compounds of significant toxicological concern. The information presented is collated from various experimental studies to assist researchers in understanding their relative toxic potential and mechanisms of action at the cellular level.
Executive Summary
Ethylmercury, primarily encountered through the metabolism of the preservative thimerosal, and methylmercury, a well-known environmental contaminant found in the food chain, both exhibit significant in vitro toxicity. While in vivo toxicokinetics differ, in vitro studies often demonstrate comparable toxic effects on various cell types, including those of the nervous, cardiovascular, and immune systems.[1][2] Both compounds are capable of inducing cytotoxicity, genotoxicity, and neurotoxicity through mechanisms that include oxidative stress, disruption of calcium homeostasis, and interference with critical cellular signaling pathways.
Cytotoxicity Comparison
In vitro studies have demonstrated that both ethylmercury and methylmercury induce cell death in a dose-dependent manner across a range of cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, key indicators of cytotoxicity, have been determined in several studies.
| Cell Line | Compound | Endpoint | Concentration (µM) | Reference |
| C6 Rat Glioma Cells | Methylmercury (MeHg) | EC50 | 4.83 | [3] |
| Ethylmercury (EtHg) | EC50 | 5.05 | [3] | |
| Jurkat T cells | This compound (source of EtHg) | IC50 | 10 | [4] |
| Methylmercury (MeHg) | IC50 | 65 | [4] | |
| Murine Kidney (mIMCD3) | This compound (source of EtHg) | LC50 (24h) | 2.9 | [5] |
| Human Embryonic Kidney (HEK293) | This compound (source of EtHg) | LC50 (24h) | 9.5 | [5] |
| Human Hepatoma (HepG2) | This compound (source of EtHg) | IC50 | 7.1 | [6] |
| Mouse Myoblast (C2C12) | This compound (source of EtHg) | IC50 | 8.5 | [6] |
| Vero Cells | This compound (source of EtHg) | IC50 | 2.4 | [6] |
| Human PBMCs | This compound (source of EtHg) | IC50 | 3.5 | [6] |
Table 1: Comparative cytotoxic concentrations of ethylmercury (from this compound) and methylmercury in various cell lines.
Genotoxicity Profile
Both organomercurials have been shown to be genotoxic, inducing DNA damage and chromosomal aberrations in vitro. However, direct quantitative comparisons are limited. The primary assays used to assess genotoxicity are the comet assay (single-cell gel electrophoresis) and the micronucleus assay.
| Assay | Cell Line | Compound | Observation | Reference |
| Comet Assay | Human Lymphocytes | This compound | Increased tail length and tail moment at 2 µg/ml | [7] |
| Human Fetal Liver (WRL-68) | Mercury Chloride | Dose-dependent increase in DNA migration | [8] | |
| Micronucleus Assay | Human Lymphocytes | This compound | Increased micronuclei frequency at 0.2-0.6 µg/ml | [7] |
| Human Lymphoblastoid (TK6) | Methylmercuric Chloride | No significant increase in chromosomic alterations | [9] |
Table 2: Summary of in vitro genotoxicity findings for ethylmercury (from this compound) and methylmercury.
Neurotoxicity and Mechanistic Insights
The neurotoxic effects of both compounds are a primary area of concern. In vitro models have been instrumental in elucidating the underlying cellular and molecular mechanisms.
Oxidative Stress
A key mechanism of toxicity for both ethylmercury and methylmercury is the induction of oxidative stress, characterized by an increase in reactive oxygen species (ROS) and a depletion of intracellular antioxidants, most notably glutathione (GSH).[10] Studies on C6 glioma cells have shown that both MeHg and EtHg significantly reduce intracellular GSH levels to a similar extent when applied at concentrations around their respective EC50 values.[3]
Disruption of Calcium Homeostasis
Both compounds are known to disrupt intracellular calcium (Ca2+) homeostasis, a critical factor in neuronal function and survival. This disruption can lead to mitochondrial dysfunction and the activation of apoptotic pathways.
Effects on the Cytoskeleton
Methylmercury has been shown to inhibit neurite outgrowth in chick embryonic sensory ganglia.[11] Both methylmercury and this compound have been found to inhibit neurite outgrowth to a similar degree in differentiating mouse neuroblastoma (N2a) and rat glioma (C6) cells. This effect is associated with a decrease in tyrosinated α-tubulin, a key component of microtubules.
Impact on Cellular Signaling Pathways
Ethylmercury and methylmercury can interfere with various signaling pathways, leading to a cascade of downstream toxic effects.
Uptake and Transport
The cysteine conjugates of both MeHg and EtHg can be transported into cells, at least in part, via the L-type neutral amino acid transporter (LAT) system.[3] This "molecular mimicry" facilitates their entry into cells, including neuronal cells.
Cellular uptake of mercury-cysteine complexes.
MAPK Signaling Pathway
Both inorganic and organic mercury compounds have been shown to activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, such as ERK1/2 and p38. This activation can lead to downstream effects on cell proliferation and inflammatory responses. While direct comparative studies on the differential activation of MAPK pathways by EtHg and MeHg are not abundant, it is a recognized target for mercury-induced toxicity.
Mercury-induced activation of the MAPK pathway.
Immune Response Modulation
In vitro studies on human peripheral blood mononuclear cells (PBMCs) have revealed differential effects of these compounds on cytokine release. Both inorganic mercury and MeHg can increase the release of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated PBMCs. In contrast, EtHg has been shown to decrease the release of IFN-gamma and other pro-inflammatory cytokines under similar conditions.[12][13]
Experimental Protocols
Detailed methodologies for the key in vitro toxicity assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat cells with various concentrations of ethylmercury or methylmercury for a specified duration (e.g., 24 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Workflow for the MTT cytotoxicity assay.
Genotoxicity Assessment: Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell cultures.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Cell Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA.
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides, allowing the negatively charged DNA fragments to migrate from the nucleus towards the anode.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the "comets" using a fluorescence microscope and quantify the extent of DNA damage by measuring parameters such as tail length and the percentage of DNA in the tail.
Genotoxicity Assessment: Micronucleus Assay
The micronucleus assay is used to detect the genotoxic potential of compounds by identifying the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
-
Cell Culture and Treatment: Expose proliferating cells to the test compounds for a period that allows for at least one cell division.
-
Cytokinesis Block (optional but recommended): Add cytochalasin B to block cytokinesis, resulting in binucleated cells where micronuclei are easily scored.
-
Cell Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto microscope slides.
-
Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Under a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells.
Conclusion
In vitro studies indicate that ethylmercury and methylmercury exhibit comparable levels of cytotoxicity and share common mechanisms of toxicity, including the induction of oxidative stress and disruption of cellular signaling. While both are established as genotoxic and neurotoxic agents, the nuances of their differential effects on specific cellular pathways and the quantitative comparison of their genotoxic potential require further investigation. The experimental protocols provided herein serve as a foundation for conducting such comparative toxicological assessments. This guide underscores the importance of continued in vitro research to delineate the specific risks associated with exposure to these organomercurial compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Comparative study on methyl- and ethylmercury-induced toxicity in C6 glioma cells and the potential role of LAT-1 in mediating mercurial-thiol complexes uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound, methylmercury, and mercuric chloride in Jurkat T Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of cytotoxicity attributed to this compound on murine and human kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro assessment of this compound cytotoxicity and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. euroasiajournal.org [euroasiajournal.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Biomarkers of mercury toxicity: Past, present and future trends - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of methylmercury and inorganic mercury on the nerve growth factor-induced neurite outgrowth in chick embryonic sensory ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential immunotoxic effects of inorganic and organic mercury species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential immunotoxic effects of inorganic and organic mercury species in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Thimerosal-Induced Antibody Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of antibodies induced by Thimerosal. This compound, an organomercury compound, has been historically used as a preservative in some vaccines and other biological products. Due to its haptenic nature, it can conjugate with host proteins to become immunogenic, leading to the production of specific antibodies. Understanding the cross-reactivity of these antibodies is crucial for assessing potential off-target effects and for the development of alternative preservatives. This document summarizes key experimental findings, presents quantitative data in a comparative format, and provides detailed experimental protocols.
Cross-Reactivity of this compound-Induced Antibodies: A Comparative Overview
This compound, upon entering the body, can form adducts with endogenous proteins, primarily through the interaction of its ethylmercury component with thiol groups on cysteine residues. These modified proteins can then be recognized by the immune system, leading to the generation of anti-Thimerosal antibodies. The specificity of these antibodies is a critical factor in determining their potential for cross-reactions with other molecules.
One key finding in the study of this compound immunogenicity is the difference in antibody recognition between this compound that is chemically coupled to a protein carrier versus this compound that spontaneously reacts with proteins. Research has shown that antibodies raised against a chemically conjugated this compound-protein complex do not cross-react with proteins that have spontaneously formed adducts with this compound[1]. This suggests that the method of conjugation results in distinct epitopes being presented to the immune system.
Furthermore, in individuals sensitized to this compound, there is evidence of cross-reactivity with other mercury-containing compounds. A study on patients with allergic contact dermatitis found that a majority of those sensitized to this compound also reacted to other organic and inorganic mercury derivatives[2]. This indicates that the antibodies or T-cells in these individuals recognize common structural motifs across different mercury compounds.
Quantitative Cross-Reactivity Data
While qualitative data on cross-reactivity exists, specific quantitative data from competitive immunoassays detailing the binding affinities or 50% inhibitory concentrations (IC50) of this compound-induced antibodies against a panel of different mercury compounds is not extensively available in the public domain. The following table summarizes the available data on the cross-reactivity observed in sensitized patients.
| Compound | Percentage of this compound-Positive Patients Showing Cross-Reactivity (%) |
| Ammoniated Mercury | 78 |
| Merbromin | 66 |
| Other Mercury Derivatives | High (exact percentage not specified) |
Data from a study on 125 patients with positive patch tests to mercury derivatives and/or this compound[2].
Impact of this compound on Immune Cell Signaling
This compound has been shown to modulate the function of key immune cells, particularly dendritic cells (DCs), which are critical for initiating and shaping the adaptive immune response.
This compound's Effect on Dendritic Cell Cytokine Production
Studies have demonstrated that this compound can significantly alter the cytokine secretion profile of dendritic cells. At non-toxic concentrations, this compound has been found to inhibit the lipopolysaccharide (LPS)-induced maturation of human monocyte-derived DCs. This inhibition is accompanied by a dampened pro-inflammatory response. Specifically, the production of the T-helper 1 (Th1) polarizing cytokine Interleukin-12 (IL-12), as well as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), is suppressed[3][4]. One study reported a 92% reduction in IL-12 production, a 65% reduction in TNF-α, and a 60% reduction in IL-6 at a this compound concentration of 1.8 µg/mL[3].
This alteration in cytokine production can lead to a skewed T-helper cell response, favoring a Th2 phenotype. This Th2-skewing effect is believed to be mediated, at least in part, by the depletion of intracellular glutathione (GSH) in dendritic cells[5][6].
| Cytokine | Effect of this compound Exposure on Secretion by LPS-stimulated Dendritic Cells |
| IL-12 | Significant Decrease |
| TNF-α | Significant Decrease |
| IL-6 | Significant Decrease |
| IL-10 | No significant effect or slight increase |
Signaling Pathways Modulated by this compound in Dendritic Cells
The immunomodulatory effects of this compound on dendritic cells are underpinned by its interference with specific intracellular signaling pathways. The depletion of intracellular glutathione, a key antioxidant, is a central mechanism. This can lead to increased oxidative stress and subsequent alterations in downstream signaling cascades. Furthermore, this compound has been implicated in altering calcium signaling within dendritic cells, a critical process for their activation and function.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel hapten-protein conjugation methods for the synthesis of immunogens and coating conjugates for use in ELISA : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 3. This compound compromises human dendritic cell maturation, IL-12 production, chemokine release, and T-helper polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound compromises human dendritic cell maturation, IL-12 production, chemokine release, and T-helper polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces TH2 responses via influencing cytokine secretion by human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Thimerosal and Benzethonium Chloride as Pharmaceutical Preservatives
In the realm of pharmaceutical formulation and drug development, the selection of an appropriate preservative is paramount to ensuring the safety, stability, and efficacy of multi-dose products. Among the spectrum of antimicrobial preservatives, Thimerosal, an organomercurial compound, and benzethonium chloride, a quaternary ammonium salt, have been widely utilized. This guide provides a comprehensive, data-driven comparison of these two preservatives, offering researchers, scientists, and drug development professionals a detailed analysis of their performance, supported by experimental data and methodologies.
Executive Summary
This comparison guide delves into the antimicrobial efficacy and cytotoxic profiles of this compound and benzethonium chloride. While both compounds exhibit broad-spectrum antimicrobial activity, their mechanisms of action and toxicological profiles differ significantly. This compound's potency is counterbalanced by concerns regarding its mercury content and higher cytotoxicity to mammalian cells. Benzethonium chloride, a cationic surfactant, demonstrates effective antimicrobial properties with a generally lower cytotoxic potential in some contexts. The data presented herein, compiled from various in vitro studies, is intended to inform the selection process for the most appropriate preservative based on specific formulation requirements and safety considerations.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the antimicrobial efficacy (Minimum Inhibitory Concentration - MIC) and cytotoxicity (Half-maximal Inhibitory Concentration - IC50) of this compound and benzethonium chloride. It is important to note that the data is collated from different studies, and direct comparison should be made with caution due to variations in experimental conditions.
Table 1: Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)
| Microorganism | This compound MIC (µg/mL) | Benzethonium Chloride MIC (µg/mL) |
| Staphylococcus aureus | 6.25[1] | ~3.9 - 15.6 |
| Pseudomonas aeruginosa | 100[1] | Data not available |
| Candida albicans | 6.25[1] | Data not available |
| Aspergillus brasiliensis | 12.5[1] | Data not available |
Table 2: Cytotoxicity (Half-maximal Inhibitory Concentration - IC50)
| Cell Line | Cell Type | This compound IC50 (µM) | Benzethonium Chloride IC50 (µM) |
| Human Neuroblastoma cells | Neuronal | 7.41 | 86 |
| Immortalized Human Corneal Epithelial Cells | Epithelial | > BAK (0.025%) | > this compound (0.0025%) |
| Immortalized Human Conjunctival Epithelial Cells | Epithelial | > BAK (0.025%) | > this compound (0.0025%) |
| HepG2 | Human Liver Cancer | 7.1[1] | Data not available |
| C2C12 | Mouse Myoblast | 8.5[1] | Data not available |
| PBMC | Human Peripheral Blood Mononuclear Cells | 3.5[1] | Data not available |
| Vero | Monkey Kidney Epithelial | 2.4[1] | Data not available |
| FaDu | Human Hypopharyngeal Squamous Carcinoma | Data not available | 3.8 |
| C666-1 | Human Nasopharyngeal Carcinoma | Data not available | 5.3 |
| A549 | Human Lung Carcinoma | Data not available | ~5-20 |
| H1299 | Human Lung Carcinoma | Data not available | ~5-20 |
| CAL27 | Human Tongue Squamous Cell Carcinoma | Data not available | 13.73 |
| TU177 | Human Laryngeal Squamous Cell Carcinoma | Data not available | 6.24 |
| TU686 | Human Pharyngeal Squamous Cell Carcinoma | Data not available | 2.345 |
| NIH 3T3 | Mouse Embryonic Fibroblast | Data not available | 42.2 |
| GM05757 | Human Fetal Lung Fibroblast | Data not available | 17.0 |
*In a direct comparative study, this compound at a concentration of 0.0025% exhibited greater toxicity than benzalkonium chloride (a related quaternary ammonium compound) at 0.025% on immortalized corneal and conjunctival epithelial cells.[2][3]
Mechanism of Action
This compound: The antimicrobial and cytotoxic effects of this compound are primarily attributed to its mercury content. It readily dissociates to form ethylmercury, which has a high affinity for sulfhydryl (-SH) groups in proteins.[1] By binding to these groups, this compound can inhibit the function of essential enzymes and disrupt cellular processes.
Benzethonium Chloride: As a quaternary ammonium compound, benzethonium chloride is a cationic surfactant. Its positively charged nitrogen atom interacts with the negatively charged components of microbial cell membranes, such as phospholipids and proteins. This interaction disrupts the membrane integrity, leading to the leakage of intracellular components and ultimately cell death.
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and experimental procedures, the following diagrams are provided in DOT language.
Signaling Pathways
Experimental Workflows
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of a preservative that inhibits the visible growth of a microorganism.
-
Preparation of Preservative Dilutions: A two-fold serial dilution of the preservative is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the preservative dilution is inoculated with the prepared microbial suspension. A positive control well (no preservative) and a negative control well (no microorganisms) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the preservative at which there is no visible growth (turbidity) of the microorganism.
Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Adherent cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the preservative. A vehicle control (medium with the solvent used to dissolve the preservative) is also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The treatment medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the preservative that reduces cell viability by 50%, is then determined by plotting a dose-response curve.
Conclusion
The choice between this compound and benzethonium chloride as a preservative requires a careful evaluation of the product's specific needs, including the target microbial contaminants, the potential for interaction with the active pharmaceutical ingredient, and the intended patient population.
The data indicates that this compound is a highly potent antimicrobial agent. However, its cytotoxicity, primarily due to its mercury content, is a significant consideration.[1][2][3][4][5][6][7][8] A study on human neuroblastoma cells found this compound to be significantly more cytotoxic than benzethonium chloride.[4] Another comparative study on ocular epithelial cells also suggested higher toxicity for this compound at its commonly used concentration compared to a related quaternary ammonium compound.[2][3]
Benzethonium chloride offers effective broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria, and appears to have a more favorable cytotoxicity profile in some direct comparisons.[4][9] However, its efficacy against a wider range of fungi and Gram-negative bacteria requires further quantitative characterization for a complete comparative assessment.
For drug development professionals, this guide underscores the importance of conducting product-specific preservative effectiveness and safety studies. The provided experimental protocols can serve as a foundation for such evaluations. Ultimately, a risk-based approach, weighing the benefits of microbial protection against the potential for adverse effects, will guide the optimal selection of a preservative for a given pharmaceutical product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparative toxicity of preservatives on immortalized corneal and conjunctival epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vakcine.org [vakcine.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. COMPARISON OF PRESERVATIVES EFFICACY OF BENZALKONIUM CHLORIDE, this compound AND BENZYL ALCOHOL IN EYE DROP PRODUCTS CONTAINING CHLORAMPHENICOL | Semantic Scholar [semanticscholar.org]
- 7. In vitro assessment of this compound cytotoxicity and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The relative toxicity of compounds used as preservatives in vaccines and biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. parksideirl.com [parksideirl.com]
A Comparative Analysis of Thimerosal and Its Alternatives for Preserving Multi-Dose Vials
An objective evaluation of the antimicrobial effectiveness of thimerosal, 2-phenoxyethanol, and benzethonium chloride in ensuring the sterility of multi-dose vaccine formulations.
In the realm of vaccine and biologics development, the use of preservatives in multi-dose vials is a critical measure to prevent microbial contamination after the vial has been opened. For decades, this compound, a mercury-containing compound, has been a widely used preservative. However, concerns regarding its safety profile have led to a decline in its use in many pediatric vaccines and the exploration of alternative preservatives. This guide provides a comparative analysis of the effectiveness of this compound against two common alternatives: 2-phenoxyethanol and benzethonium chloride, supported by experimental data and detailed methodologies.
Comparative Antimicrobial Efficacy
The primary function of a preservative in a multi-dose vial is to kill or inhibit the growth of a broad spectrum of microorganisms that could be inadvertently introduced. The effectiveness of these preservatives is typically evaluated using an Antimicrobial Effectiveness Test (AET), as specified by pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and Japanese Pharmacopoeia (JP).
While direct head-to-head comparative studies with comprehensive, publicly available data tables are limited, existing research provides valuable insights into the relative performance of these preservatives.
This compound has demonstrated strong microbicidal activity against a wide range of Gram-positive and Gram-negative bacteria, as well as yeast and fungi, at typical concentrations of 0.001% to 0.01%.[1] Its efficacy is generally maintained at both room temperature (25°C) and refrigerated conditions (4°C).[2]
2-Phenoxyethanol (2-PE) is another broad-spectrum preservative used in some vaccines, such as the inactivated polio vaccine (IPOL), at a concentration of 0.5%.[1][3] Studies have shown that 2-PE is effective against various bacteria and yeasts.[4] Some research suggests that for certain vaccine formulations, 2-phenoxyethanol can provide superior antimicrobial effectiveness compared to this compound.[5] However, other studies indicate that its activity against fungi may be weaker than this compound's, particularly at lower temperatures.[6]
Benzethonium Chloride , a quaternary ammonium compound, is used as a preservative in specific vaccines, such as BioThrax, for anthrax prevention.[1] While it possesses antimicrobial properties, its use in routine vaccinations is less common.[7]
Table 1: Summary of Preservative Characteristics
| Preservative | Typical Concentration in Vaccines | Antimicrobial Spectrum | Key Considerations |
| This compound | 0.001% - 0.01% | Broad-spectrum (bacteria, yeast, fungi)[1] | Long history of effective use; contains ethylmercury. |
| 2-Phenoxyethanol | 0.5% | Broad-spectrum (bacteria, yeast), potentially weaker against fungi at low temperatures.[4][6] | Generally considered to have a favorable safety profile. |
| Benzethonium Chloride | Varies by product | Broad-spectrum (bacteria, fungi, viruses) | Less commonly used in routine vaccines. |
Experimental Protocols
The evaluation of a preservative's effectiveness is a standardized process outlined in major pharmacopeias. The following is a generalized protocol for the Antimicrobial Effectiveness Test (AET).
Antimicrobial Effectiveness Test (AET) Protocol
This protocol is based on the principles outlined in the USP <51>, Ph. Eur. 5.1.3, and JP G4.
1. Test Microorganisms: A standardized panel of microorganisms is used to challenge the preservative system. These typically include:
- Bacteria: Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Escherichia coli (ATCC 8739)
- Yeast: Candida albicans (ATCC 10231)
- Mold: Aspergillus brasiliensis (ATCC 16404)
2. Inoculum Preparation:
- Cultures of the test microorganisms are grown on appropriate agar media (e.g., Soybean-Casein Digest Agar for bacteria, Sabouraud Dextrose Agar for fungi).
- The microorganisms are harvested and suspended in sterile saline to achieve a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.
3. Inoculation of the Product:
- The product in its final container is inoculated with a small volume (0.5% to 1.0% of the product volume) of the microbial suspension to achieve an initial concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL.
- Separate containers are used for each challenge microorganism.
4. Incubation:
- The inoculated containers are incubated at a specified temperature, typically 20-25°C, and protected from light for a period of 28 days.
5. Sampling and Microbial Enumeration:
- Samples are withdrawn from the inoculated containers at specified intervals (e.g., 7, 14, and 28 days).
- The number of viable microorganisms in each sample is determined using standard plate count methods.
6. Acceptance Criteria: The effectiveness of the preservative is determined by the log reduction in the microbial count from the initial inoculum level at each time point. The specific criteria vary slightly between pharmacopeias, but generally require a significant reduction in bacteria and no increase in yeast and mold counts over the 28-day period.
Diagram 1: Generalized Workflow for Antimicrobial Effectiveness Testing
Caption: A simplified workflow of the Antimicrobial Effectiveness Test (AET).
Mechanism of Antimicrobial Action
The antimicrobial mechanisms of these preservatives differ, targeting various essential cellular components of microorganisms.
This compound: The antimicrobial activity of this compound is attributed to the ethylmercury cation. This cation readily reacts with sulfhydryl (-SH) groups in microbial proteins, leading to their precipitation and the disruption of essential metabolic pathways.[8]
2-Phenoxyethanol: This preservative is believed to disrupt the microbial cell membrane, leading to increased permeability and the leakage of intracellular components. This disruption of the cell's physical integrity ultimately results in cell death.
Benzethonium Chloride: As a quaternary ammonium compound, benzethonium chloride acts as a cationic surfactant. It disrupts the microbial cell membrane by interacting with the negatively charged phospholipids, leading to a loss of membrane integrity and leakage of cellular contents.
Diagram 2: High-Level Antimicrobial Mechanisms of Action
Caption: Overview of the antimicrobial mechanisms of this compound and its alternatives.
Conclusion
The selection of a preservative for a multi-dose vaccine vial is a critical decision that balances antimicrobial efficacy with safety and product stability. This compound has a long and effective history of preventing microbial contamination in multi-dose vials. However, alternatives such as 2-phenoxyethanol and benzethonium chloride also demonstrate broad-spectrum antimicrobial activity. The choice of preservative will depend on the specific formulation of the vaccine, the target patient population, and regulatory requirements. Rigorous antimicrobial effectiveness testing, as prescribed by international pharmacopeias, is essential to validate the performance of any preservative system and ensure the safety and integrity of multi-dose biologics.
References
- 1. fda.gov [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-phenoxyethanol in vaccines_Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. medicalresearchjournal.org [medicalresearchjournal.org]
- 6. terrance.who.int [terrance.who.int]
- 7. Vaccine Safety – Ingredients - Center for Research on Ingredient Safety [cris.msu.edu]
- 8. This compound | Definition & Uses | Britannica [britannica.com]
Thimerosal's Cellular Impact: A Comparative Analysis Across Various Cell Types
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic and mechanistic effects of Thimerosal on different cell types, supported by experimental data and detailed methodologies.
This compound, an organomercury compound, has been widely used as a preservative in some vaccines and other biological products.[1] Its use has prompted extensive research into its effects on various cell types. This guide synthesizes findings on the comparative cytotoxicity, apoptotic pathways, and cellular signaling alterations induced by this compound, offering a comprehensive resource for understanding its biological impact.
Quantitative Comparison of this compound's Cytotoxicity
The cytotoxic effects of this compound vary significantly across different cell types, with neuronal and immune cells often demonstrating higher sensitivity. The following tables summarize the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values from various studies, providing a clear comparison of this compound's potency.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Type | Cell Line | IC50 | Experimental Assay | Reference |
| Hepatocellular Carcinoma | HepG2 | 7.1 µM (2.62 µg/ml) | MTT Assay | [2] |
| Mouse Myoblast | C2C12 | 8.5 µM (3.17 µg/ml) | MTT Assay | [2] |
| Peripheral Blood Mononuclear Cells | PBMCs | 3.5 µM (1.27 µg/ml) | MTT Assay | [2] |
| Kidney Epithelial Cells | Vero | 2.4 µM (0.86 µg/ml) | MTT Assay | [2] |
| Jurkat T cells | Jurkat | 10 µM | MTT Assay | [3] |
Table 2: EC50 Values for Cell Death in Human Neuroblastoma (SH-SY5Y) Cells
| Condition | 24-hour Exposure | 48-hour Exposure | Experimental Assay | Reference |
| With Nerve Growth Factor (NGF) | 596 nM | 105 nM | LDH Assay | [4] |
| Without Nerve Growth Factor (NGF) | 38.7 nM | 4.35 nM | LDH Assay | [4] |
Differential Cellular Mechanisms of this compound
This compound induces cell death through various mechanisms, primarily involving mitochondrial dysfunction and the induction of apoptosis. However, the specific pathways and sensitivities differ between cell types.
Neuronal Cells:
Neuronal cells, including neuroblastoma and astrocytoma lines, exhibit high sensitivity to this compound.[5] Studies have shown that this compound induces mitochondrial dysfunction, leading to increased production of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and subsequent release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF).[6][7] This cascade activates caspase-9 and caspase-3, culminating in apoptotic cell death.[6] Furthermore, this compound can interfere with crucial neurotrophic signaling pathways, such as the nerve growth factor (NGF) pathway, by inhibiting the phosphorylation of TrkA and MAPK.[4][8] Human fetal cells have been observed to be even more sensitive to this compound-induced mitochondrial dysfunction than neuroblastoma and astrocytoma cells.[5]
Immune Cells:
Immune cells, such as lymphocytes and dendritic cells (DCs), are also significantly affected by this compound. In T cells, this compound induces apoptosis through a mitochondrial-mediated pathway, characterized by mitochondrial membrane depolarization, ROS generation, cytochrome c release, and caspase-3 activation.[9][10] At non-toxic concentrations, it can arrest the cell cycle in the G0/G1 phase and inhibit the production of pro-inflammatory cytokines like IFN-γ, IL-2, and TNF-α.[9] In dendritic cells, this compound can impair their maturation process, reducing the expression of maturation markers and dampening the production of the Th1-polarizing cytokine IL-12.[11] Interestingly, this compound has been shown to skew the immune response towards a Th2 phenotype by depleting intracellular glutathione (GSH) in DCs.[12]
Other Cell Types:
Studies on other cell types, such as HepG2 (liver), C2C12 (muscle), and Vero (kidney) cells, also demonstrate this compound-induced cytotoxicity, albeit with varying IC50 values.[2] The underlying mechanisms are believed to share similarities with those observed in neuronal and immune cells, involving oxidative stress and apoptosis. For instance, in HeLa S epithelial cells, this compound-induced oxidative stress and cell death could be mitigated by the antioxidant N-acetyl-l-cysteine (NAC).[9]
Signaling Pathways and Experimental Workflows
To visually represent the complex cellular processes affected by this compound, the following diagrams have been generated using Graphviz.
Experimental Protocols
A detailed understanding of the methodologies used to generate the comparative data is essential for interpretation and replication.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to insoluble formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis.
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.[4]
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new plate and add the LDH assay reaction mixture.
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Analysis: The amount of LDH released is proportional to the number of lysed cells. Calculate the percentage of cytotoxicity relative to a maximum LDH release control.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for Apoptosis
This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with a cross-linking agent like paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100).
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains TdT and fluorescently labeled dUTP. TdT incorporates the labeled nucleotides at the 3'-hydroxyl ends of fragmented DNA.
-
Staining and Visualization: Counterstain the nuclei with a DNA dye (e.g., DAPI) and visualize the cells using a fluorescence microscope.[13] Apoptotic cells will exhibit green fluorescence within the nucleus.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry allows for the quantitative analysis of apoptosis and cell cycle distribution in a cell population.
-
Cell Preparation: After this compound treatment, harvest the cells and wash them with PBS.
-
Staining for Apoptosis: For apoptosis detection, cells can be stained with Annexin V (an early apoptotic marker) and Propidium Iodide (PI) or 7-AAD (late apoptotic/necrotic markers).[11]
-
Staining for Cell Cycle: For cell cycle analysis, fix the cells in ethanol and stain with a DNA-binding dye like PI.[9]
-
Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer. The data is then processed to quantify the percentage of cells in different stages of apoptosis or the cell cycle.
References
- 1. This compound-Containing Vaccines and Neurodevelopmental Disorders - Immunization Safety Review - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. In vitro assessment of this compound cytotoxicity and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound, methylmercury, and mercuric chloride in Jurkat T Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on NGF signal transduction and cell death in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial dysfunction, impaired oxidative-reduction activity, degeneration, and death in human neuronal and fetal cells induced by low-level exposure to this compound and other metal compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces neuronal cell apoptosis by causing cytochrome c and apoptosis-inducing factor release from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-Derived Ethylmercury Is a Mitochondrial Toxin in Human Astrocytes: Possible Role of Fenton Chemistry in the Oxidation and Breakage of mtDNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Suppression by this compound of Ex-Vivo CD4+ T Cell Response to Influenza Vaccine and Induction of Apoptosis in Primary Memory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound compromises human dendritic cell maturation, IL-12 production, chemokine release, and T-helper polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound induces TH2 responses via influencing cytokine secretion by human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Induces DNA Breaks, Caspase-3 Activation, Membrane Damage, and Cell Death in Cultured Human Neurons and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Thimerosal: A Guide for Laboratory Professionals
The safe and compliant disposal of thimerosal, an organomercury compound used as a preservative, is critical for environmental protection and regulatory adherence. Due to its mercury content, this compound and materials contaminated with it are often classified as hazardous waste. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to manage this compound waste effectively.
Core Principles of this compound Disposal
This compound's hazardous nature stems from its mercury content, which is a potent neurotoxin. Improper disposal can lead to environmental contamination of soil and water. Therefore, discharging this compound-containing waste into sanitary sewers or regular trash is strictly prohibited.[1][2] The primary regulations governing its disposal fall under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).
Any waste containing 0.2 milligrams per liter (mg/L) or more of mercury, as determined by the Toxicity Characteristic Leaching Procedure (TCLP), must be managed as hazardous waste.[3][4] Many products containing this compound, particularly multi-dose vaccine vials, exceed this limit significantly.[3][4][5][6] For instance, some flu vaccines have a mercury concentration that is 250 times greater than the TCLP limit.[5][6]
Step-by-Step Disposal Procedures
-
Waste Identification and Segregation:
-
Identify all materials that have come into contact with this compound, including unused or expired solutions, contaminated personal protective equipment (PPE), labware (e.g., vials, pipettes), and spill cleanup materials.
-
Consult the Safety Data Sheet (SDS) for the specific this compound product for detailed information on its composition and hazards.[1][7]
-
Segregate this compound-containing waste from non-hazardous waste streams to prevent cross-contamination and ensure proper handling.[1]
-
-
Containerization and Labeling:
-
Collect this compound waste in a dedicated, leak-proof, and sealed container.[1][2] For RCRA-hazardous waste, this is often a designated black container.[8]
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" or "Mercury Compound".[7]
-
-
Storage:
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through a licensed and certified hazardous waste disposal contractor.[2]
-
Do not attempt to treat or dispose of this compound waste through standard laboratory or municipal waste systems.
-
For unused or expired vaccines containing this compound, consult with the manufacturer regarding potential return programs before proceeding with disposal.[4][8]
-
Quantitative Data for this compound Disposal
The following table summarizes key quantitative thresholds relevant to the disposal of this compound.
| Parameter | Value | Significance | Source |
| EPA TCLP Limit for Mercury (D009) | 0.2 mg/L (or 200 µg/L) | Wastes that leach mercury at or above this concentration are classified as hazardous waste. | [3][4][5][6] |
| Mercury Content in this compound | Approximately 49.6% by weight | This high mercury content is the reason for its toxicity and stringent disposal regulations. | [3] |
| Typical Mercury Concentration in Multi-Dose Flu Vaccines | ~50,000 µg/L | This is approximately 250 times the EPA's TCLP limit for hazardous waste. | [5][6] |
| DOT Hazard Class | 6.1 | This classification indicates that this compound is a toxic substance. | [7] |
| UN Number | UN2025 | This is the United Nations number for "Mercury compound, solid, n.o.s. (this compound)". | [7] |
Experimental Protocols
The disposal of this compound is a regulated safety procedure rather than an experimental protocol. The key "methodology" is adherence to the EPA's hazardous waste regulations and institutional safety guidelines. The critical analytical method referenced in regulatory compliance is the Toxicity Characteristic Leaching Procedure (TCLP) , EPA Method 1311. This procedure is used to determine if a solid waste has the characteristic of toxicity and must be managed as hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound-containing materials.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. danr.sd.gov [danr.sd.gov]
- 4. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 5. cdc.gov [cdc.gov]
- 6. cdn.factcheck.org [cdn.factcheck.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. amlc.army.mil [amlc.army.mil]
Safeguarding Researchers: A Comprehensive Guide to Handling Thimerosal
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensuring a safe and productive laboratory environment. This guide provides essential, immediate safety and logistical information for the handling of Thimerosal, a mercury-containing organic compound used as a preservative. Adherence to these procedural, step-by-step guidelines is critical to minimize exposure risks and ensure compliant disposal.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a multi-faceted approach to safety, incorporating both personal protective equipment and engineering controls, is essential. The recommended protective measures are designed to prevent contact through inhalation, skin absorption, and eye contact.[1][2]
Engineering Controls:
-
Ventilation: All work with this compound powder should be conducted in a well-ventilated area, preferably within a laboratory fume hood or an area with local exhaust ventilation.[1] This is the first line of defense to control exposure to airborne particles.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
Personal Protective Equipment:
-
Respiratory Protection: For operations that may generate dust, an approved HEPA-filtered or supplied-air respirator is recommended.[1] In a well-ventilated setting like a fume hood, a respirator may not be required, but a risk assessment should be conducted.[1]
-
Eye and Face Protection: Chemical safety goggles and/or a face shield are necessary to protect against splashes and airborne particles.[1] At a minimum, safety glasses are always required.[1]
-
Hand Protection: Chemical-resistant gloves are mandatory to prevent skin contact.[1] It is crucial to select gloves tested to a relevant standard (e.g., Europe EN 374, US F739) and to avoid all possible skin contact when removing them.[2]
-
Body Covering: A lab coat or other chemical-resistant body covering should be worn to minimize skin contact.[1] Contaminated clothing should be removed immediately and laundered separately before reuse.[2][4]
Quantitative Safety Data
The following table summarizes key quantitative data for this compound, providing a clear reference for occupational exposure limits and toxicity.
| Data Point | Value | Reference |
| Occupational Exposure Limits (as Hg) | ||
| Germany (MAK) | 0.01 mg/m³ (inhalable dust) | [1] |
| UK (TWA) | 0.01 mg/m³ | [1] |
| UK (STEL) | 0.03 mg/m³ | [1] |
| Ireland (TWA) | 0.01 mg/m³ | [1] |
| Ireland (STEL) | 0.03 mg/m³ | [1] |
| France (VME) | 0.01 mg/m³ | [1] |
| NIOSH (Ceiling) | 0.1 mg/m³ | [5] |
| NIOSH (TWA) | 0.05 mg/m³ (except Organo alkyls Hg vapor) | [5] |
| NIOSH (IDLH) | 10 mg/m³ | [5] |
| Acute Toxicity | ||
| LD50 Oral (rat) | 75 mg/kg | [4] |
| LD50 Subcutaneous (rat) | 98 mg/kg | [4] |
| Environmental Hazard | ||
| TCLP Limit for Mercury | 0.2 mg/L | [6] |
Spill Management and Disposal Plan
In the event of a this compound spill, a prompt and systematic response is crucial to mitigate exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately evacuate personnel from the affected area and restrict access.
-
Don Protective Gear: Before attempting any cleanup, personnel must wear the appropriate PPE, including respiratory protection, chemical goggles, chemical-resistant gloves, and a protective suit.[1]
-
Contain the Spill:
-
Cleanup:
-
Collect Waste: Place all cleanup materials and contaminated items into a suitable, labeled container for hazardous waste.[3]
-
Decontaminate: Clean the spill area thoroughly.
-
Seek Medical Attention: If exposure occurs, follow the first-aid measures outlined below and seek immediate medical attention.[3]
Disposal Plan:
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of according to all applicable federal, state, and local regulations.[1][6] Unused products containing this compound may need to be managed as hazardous waste due to the mercury content.[6] It is imperative to consult your institution's environmental health and safety department for specific disposal procedures.
First-Aid Procedures
Immediate and appropriate first-aid measures are critical in the event of exposure to this compound.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing and seek medical advice.[4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Summon an eye specialist immediately.[1]
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious, wash out their mouth with water and give them plenty of water to drink.[4] Call a physician or poison control center immediately.[1]
Workflow for Handling a this compound Spill
Caption: A logical workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
